PROTAC MLKL Degrader-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C46H55F2N9O9S |
|---|---|
Molecular Weight |
948.0 g/mol |
IUPAC Name |
5-[4-(difluoromethylsulfonylamino)phenyl]-3-[3-[8-[3-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzoyl]-3,9-diazaspiro[5.5]undecan-9-yl]-8-oxooctoxy]anilino]-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C46H55F2N9O9S/c1-65-36-16-13-31(28-35(36)57-22-17-37(58)51-45(57)62)43(61)56-25-20-46(21-26-56)18-23-55(24-19-46)38(59)10-5-3-2-4-6-27-66-34-9-7-8-33(29-34)50-42-39(41(49)60)40(52-53-42)30-11-14-32(15-12-30)54-67(63,64)44(47)48/h7-9,11-16,28-29,44,54H,2-6,10,17-27H2,1H3,(H2,49,60)(H2,50,52,53)(H,51,58,62) |
InChI Key |
XDPRKJSOJYMCMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC3(CCN(CC3)C(=O)CCCCCCCOC4=CC=CC(=C4)NC5=NNC(=C5C(=O)N)C6=CC=C(C=C6)NS(=O)(=O)C(F)F)CC2)N7CCC(=O)NC7=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of PROTAC MLKL Degrader-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a form of regulated necrotic cell death that plays a critical role in various physiological and pathological processes, including inflammation and the response to pathogens. A key effector protein in this pathway is the Mixed Lineage Kinase Domain-Like pseudokinase (MLKL). Upon activation, MLKL oligomerizes and translocates to the plasma membrane, leading to membrane disruption and cell death. Given its central role, MLKL has emerged as a promising therapeutic target for diseases driven by excessive necroptosis.
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induce the degradation of specific proteins via the ubiquitin-proteasome system. This guide provides a detailed technical overview of the mechanism of action of PROTAC MLKL Degrader-1, a first-in-class degrader of MLKL.
Core Mechanism of Action
This compound is a heterobifunctional molecule designed to simultaneously bind to MLKL and an E3 ubiquitin ligase. This binding induces the formation of a ternary complex, bringing MLKL into close proximity with the E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to MLKL, leading to its polyubiquitination. The polyubiquitinated MLKL is then recognized and degraded by the 26S proteasome, effectively eliminating the protein from the cell and thereby preventing necroptotic cell death.
Caption: Mechanism of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound.
| Parameter | Value | Cell Line | Assay Type | Reference |
| Binding Affinity (Kd) | 32 nM | N/A | KINOMEscan | |
| Degradation (DC50) | 2.4 µM | HT29 | Western Blot | |
| Max Degradation (Dmax) | >90% | HT29 | Western Blot | |
| Cellular Potency (IC50) | Not Reported | N/A | N/A |
Table 1: In Vitro and Cellular Activity of this compound.
| Target | Binding/Degradation | Concentration | Cell Line | Reference |
| RIPK1 | No detectable binding | up to 10 µM | HT29 | |
| RIPK3 | No detectable binding | up to 10 µM | HT29 |
Table 2: Selectivity Profile of this compound.
Signaling Pathways
The Necroptosis Signaling Pathway
Necroptosis is initiated by various stimuli, such as TNF-α, leading to the formation of the necrosome, a complex containing RIPK1 and RIPK3. Within the necrosome, RIPK3 becomes phosphorylated and activated, which in turn phosphorylates MLKL. Phosphorylated MLKL then oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, causing lytic cell death.
Caption: The canonical necroptosis signaling pathway.
Experimental Protocols
Western Blot Analysis of MLKL Degradation
This protocol details the procedure for assessing the degradation of MLKL in cells treated with this compound.
Workflow:
Caption: Workflow for Western Blot Analysis.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Seed HT29 cells in 6-well plates at a density of 5 x 10^5 cells per well.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) or vehicle (DMSO) for 24 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against MLKL (e.g., rabbit anti-MLKL, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture images using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize MLKL band intensity to a loading control (e.g., GAPDH or β-actin).
-
Necroptosis Cell Viability Assay
This protocol describes how to assess the ability of this compound to protect cells from necroptosis.
Workflow:
Caption: Workflow for Necroptosis Cell Viability Assay.
Detailed Methodology:
-
Cell Seeding:
-
Seed HT29 cells in a 96-well plate at a density of 1 x 10^4 cells per well.
-
Allow cells to adhere overnight.
-
-
Pre-treatment and Induction of Necroptosis:
-
Pre-treat cells with varying concentrations of this compound for 4 hours.
-
Induce necroptosis by adding a combination of TNF-α (100 ng/mL), Smac mimetic (e.g., birinapant, 200 nM), and a pan-caspase inhibitor (e.g., z-VAD-fmk, 20 µM).
-
-
Cell Viability Measurement:
-
Incubate the cells for 24 hours.
-
Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's instructions. This assay measures ATP levels as an indicator of metabolically active cells.
-
-
Data Analysis:
-
Normalize the luminescence readings of treated wells to the vehicle-treated, non-induced control wells (representing 100% viability).
-
Plot cell viability against the concentration of this compound to determine the protective effect.
-
Conclusion
This compound represents a novel and potent tool for the targeted degradation of MLKL. By hijacking the cell's own ubiquitin-proteasome system, this molecule effectively eliminates the key executioner of necroptosis, offering a promising therapeutic strategy for a range of inflammatory and other diseases where necroptosis is implicated. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working to further understand and exploit this innovative approach.
The Degradation of MLKL: A Technical Guide to a Core Necroptotic Checkpoint
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mixed lineage kinase domain-like (MLKL) protein is the terminal effector of necroptosis, a form of regulated cell death critical in various physiological and pathological processes, including inflammation and host defense. The activation of MLKL, through phosphorylation by Receptor-Interacting Protein Kinase 3 (RIPK3), triggers its oligomerization and translocation to the plasma membrane, leading to membrane permeabilization and cell death. However, the cellular fate of MLKL is not solely determined by its activation; a complex network of degradation pathways tightly controls its abundance, thereby setting the threshold for necroptotic signaling. This technical guide provides an in-depth exploration of the core pathways governing MLKL protein degradation, offering valuable insights for researchers and professionals in drug development.
Core Degradation Pathways of MLKL
The cellular concentration of MLKL is primarily regulated by two major degradation systems: the ubiquitin-proteasome system and the lysosomal pathway. These pathways are intricately linked with post-translational modifications, chaperone activity, and endosomal trafficking.
Ubiquitin-Mediated Degradation
Ubiquitination, the covalent attachment of ubiquitin to substrate proteins, is a key signaling event that can mark proteins for degradation by the proteasome or lysosomes. MLKL is subject to both multi-mono-ubiquitylation and polyubiquitination, with distinct functional outcomes.
E3 Ubiquitin Ligases and Deubiquitinases:
The specificity of ubiquitination is conferred by E3 ubiquitin ligases. The HECT-type E3 ligase ITCH has been identified as a key enzyme that mediates the K63-linked polyubiquitination of MLKL.[1] This ubiquitination is crucial for targeting MLKL to endosomes.[1] Conversely, the deubiquitinase (DUB) USP21 can remove ubiquitin from MLKL, thereby counteracting its degradation and potentially enhancing its necroptotic activity.[2]
Ubiquitination Sites and Linkage Types:
Mass spectrometry analyses have identified several lysine (B10760008) (K) residues on MLKL that are subject to ubiquitination. In mouse MLKL, these include K9, K51, K69, K77, K172, and K219.[3] In human MLKL, K230 is a known ubiquitination site.[3] The type of ubiquitin linkage plays a critical role in determining the fate of MLKL. K63-linked polyubiquitination primarily serves a non-degradative, signaling function, directing MLKL to endosomes.[1] In contrast, multi-mono-ubiquitylation and potentially other linkage types can target MLKL for degradation by both the proteasome and lysosomes.[2]
Proteasomal and Lysosomal Degradation
Both the 26S proteasome and the lysosome are involved in the turnover of MLKL. The choice of degradation pathway can depend on the cellular context and the specific ubiquitination pattern. Inhibition of the proteasome with drugs like MG132 or the lysosome with inhibitors such as bafilomycin A1 has been shown to delay the degradation of ubiquitylated MLKL.[2] This indicates that both pathways contribute to controlling the levels of activated MLKL.[2]
Regulation of MLKL Stability
The stability of MLKL is not solely dependent on degradation machinery but is also actively regulated by molecular chaperones and its involvement in endosomal trafficking pathways.
The Role of Hsp90
The molecular chaperone Heat shock protein 90 (Hsp90) plays a crucial role in maintaining the stability of MLKL.[4] Hsp90 interacts with MLKL and prevents its degradation. Inhibition of Hsp90 activity with small molecules like 17-AAG leads to the destabilization and subsequent proteasomal degradation of MLKL.[4]
Endosomal Trafficking and the ESCRT Machinery
MLKL has a non-necroptotic role in regulating endosomal trafficking.[5] Upon activation, phosphorylated MLKL can translocate to endosomes and interact with the Endosomal Sorting Complexes Required for Transport (ESCRT) machinery.[6] The ESCRT machinery is involved in membrane remodeling and can repair MLKL-induced membrane damage.[6][7] Furthermore, the ESCRT machinery can facilitate the packaging of MLKL into extracellular vesicles, providing a mechanism to clear activated MLKL from the cell and thereby limit necroptotic signaling.[6]
Quantitative Data on MLKL Degradation
Understanding the kinetics of MLKL degradation is crucial for therapeutic interventions. The following tables summarize key quantitative data from published studies.
| Parameter | Value | Cell Type | Condition | Reference |
| MLKL Half-Life | >28 hours | HeLa | Control | [2] |
| 12 hours | HeLa | 17-AAG (Hsp90 inhibitor) treatment | [2] | |
| Effect of Hsp90 Inhibition on MLKL Protein Levels | Time- and concentration-dependent decrease | HeLa | 17-AAG treatment | [2] |
| Subtle decrease after 15-24 hours | Mouse Dermal Fibroblasts | 17-AAG, AT13387, NVP-BEP800 treatment | [8] | |
| Effect of Proteasome and Lysosome Inhibitors on Ubiquitylated MLKL | Delayed degradation | Mlkl-/- MDFs expressing N-FLAG MLKL | Bafilomycin (lysosome inhibitor) or PS341 (proteasome inhibitor) treatment | [2] |
Table 1: Quantitative Analysis of MLKL Protein Stability. This table provides a summary of the half-life of MLKL protein under normal and inhibitory conditions, as well as the qualitative effects of proteasome and lysosome inhibitors on its degradation.
| Ubiquitination Site (Mouse MLKL) | Ubiquitin Linkage Type | E3 Ligase | Deubiquitinase | Functional Consequence | Reference |
| K9, K51, K69, K77 | Multi-mono-ubiquitination | Not specified | USP21 | Proteasomal and lysosomal degradation | [2] |
| K51, K77, K172, K219 | K63-linked polyubiquitination | ITCH | Not specified | Targeting to endosomes | [1][3] |
| Ubiquitination Site (Human MLKL) | |||||
| K230 | Ubiquitinated | Not specified | Not specified | Not fully characterized | [3] |
Table 2: Ubiquitination of MLKL. This table details the known ubiquitination sites on mouse and human MLKL, the type of ubiquitin linkage, the responsible E3 ligases and deubiquitinases, and the resulting functional outcome.
Key Experimental Protocols
Accurate investigation of the MLKL degradation pathway relies on robust experimental methodologies. The following section provides detailed protocols for key experiments.
Cycloheximide (CHX) Chase Assay for Protein Half-Life Determination
This assay is used to determine the rate of protein degradation by inhibiting new protein synthesis.
Materials:
-
Cells expressing the protein of interest
-
Complete cell culture medium
-
Cycloheximide (CHX) stock solution (e.g., 10 mg/mL in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to MLKL and a loading control (e.g., β-actin or GAPDH)
Procedure:
-
Seed cells in multi-well plates and grow to the desired confluency.
-
Treat cells with CHX at a final concentration of 10-100 µg/mL.
-
Harvest cells at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) after CHX addition.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Resolve equal amounts of protein from each time point by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against MLKL and a loading control.
-
Incubate with appropriate HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence substrate.
-
Quantify the band intensities and normalize the MLKL signal to the loading control for each time point.
-
Plot the normalized MLKL protein levels against time to determine the half-life.
In Vivo Ubiquitination Assay by Immunoprecipitation
This protocol is designed to detect the ubiquitination of MLKL within cells.
Materials:
-
Cells co-transfected with plasmids expressing tagged MLKL and tagged ubiquitin (e.g., HA-Ub)
-
Lysis buffer (e.g., 1% SDS buffer followed by dilution with Triton X-100 buffer) containing protease inhibitors and a deubiquitinase inhibitor (e.g., N-ethylmaleimide, NEM)
-
Antibody against the MLKL tag for immunoprecipitation
-
Protein A/G agarose (B213101) beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
-
Antibody against the ubiquitin tag (e.g., anti-HA) and the MLKL tag
Procedure:
-
Lyse the transfected cells in a denaturing lysis buffer to disrupt protein-protein interactions.
-
Dilute the lysate with a non-denaturing buffer to allow for antibody binding.
-
Incubate the lysate with an antibody against the MLKL tag overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using an antibody against the ubiquitin tag to detect ubiquitinated MLKL. A ladder of high molecular weight bands will indicate polyubiquitination.
Tandem Ubiquitin Binding Entities (TUBEs) Pulldown Assay
TUBEs are engineered proteins with high affinity for polyubiquitin (B1169507) chains, allowing for efficient enrichment of ubiquitinated proteins.
Materials:
-
Cell lysate
-
TUBE-conjugated agarose beads (e.g., Agarose-TUBE1)
-
Lysis buffer containing protease and deubiquitinase inhibitors
-
Wash buffer (e.g., TBS-T)
-
Elution buffer (e.g., 0.2 M glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to MLKL
Procedure:
-
Prepare cell lysates in a buffer containing protease and deubiquitinase inhibitors.
-
Equilibrate the TUBE-conjugated agarose beads in lysis buffer.
-
Incubate the cell lysate with the equilibrated beads for 2-4 hours or overnight at 4°C with rotation.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the bound ubiquitinated proteins.
-
Analyze the eluate by Western blotting with an anti-MLKL antibody to detect ubiquitinated MLKL.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of molecules and experimental steps is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathways and experimental workflows.
Caption: Overview of the MLKL protein degradation and regulation pathways.
Caption: Experimental workflow for a Cycloheximide (CHX) chase assay.
Caption: Workflow for in vivo ubiquitination assay using immunoprecipitation.
Conclusion
The degradation of MLKL is a critical regulatory node in the necroptotic cell death pathway. A sophisticated interplay between the ubiquitin-proteasome system, lysosomal degradation, chaperone-mediated stability, and endosomal trafficking dictates the cellular levels of MLKL, thereby controlling the threshold for necroptosis execution. A thorough understanding of these degradation pathways and the methodologies to study them is paramount for the development of novel therapeutic strategies that target necroptosis in various diseases, including inflammatory disorders and cancer. This technical guide provides a comprehensive overview of the current knowledge and essential protocols to aid researchers in this endeavor.
References
- 1. Site-specific ubiquitination of MLKL targets it to endosomes and targets Listeria and Yersinia to the lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oligomerization‐driven MLKL ubiquitylation antagonizes necroptosis | The EMBO Journal [link.springer.com]
- 3. researchgate.net [researchgate.net]
- 4. Hsp90 modulates the stability of MLKL and is required for TNF-induced necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MLKL, the Protein that Mediates Necroptosis, Also Regulates Endosomal Trafficking and Extracellular Vesicle Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. ESCRT-III acts downstream of MLKL to regulate necroptotic cell death and its consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HSP90 activity is required for MLKL oligomerisation and membrane translocation and the induction of necroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Era in Necroptosis Research: A Technical Guide to PROTAC MLKL Degrader-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis, a form of programmed cell death independent of caspases, has emerged as a critical pathway in various physio-pathological processes, including inflammation, neurodegenerative diseases, and cancer. A key executioner of this pathway is the Mixed Lineage Kinase Domain-Like (MLKL) protein. Upon activation through phosphorylation by RIPK3, MLKL oligomerizes and translocates to the plasma membrane, leading to membrane rupture and cell death.[1][2][3] The central role of MLKL makes it an attractive therapeutic target. This technical guide provides an in-depth overview of a novel approach to target MLKL: proteolysis-targeting chimeras (PROTACs), with a specific focus on the discovery and synthesis of PROTAC MLKL Degrader-1.
PROTACs are bifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[4] They consist of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation facilitates the ubiquitination and subsequent degradation of the target protein. This guide will delve into the specifics of this compound, a pioneering molecule in this class, as well as a related potent degrader, MP-11.
Necroptosis Signaling Pathway
The canonical necroptosis pathway is initiated by stimuli such as TNF-α, in the absence of active caspase-8.[5] This leads to the formation of the necrosome, a complex containing RIPK1 and RIPK3.[6] RIPK3 then phosphorylates MLKL, triggering a conformational change that unleashes its cytotoxic potential.[1][2] The activated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, culminating in cell lysis.[5][6]
This compound: Discovery and Mechanism of Action
This compound, also identified as compound 36 in its discovery publication, was developed as a potent and selective degrader of MLKL.[7][8] It is a chimeric molecule composed of a ligand that binds to MLKL, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[7] By inducing the proximity of MLKL and CRBN, this compound facilitates the ubiquitination of MLKL, marking it for degradation by the proteasome. This effectively reduces the cellular levels of MLKL, thereby inhibiting the execution of necroptosis.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and the related covalent degrader MP-11.
Table 1: In Vitro and In-Cellular Activity of this compound
| Parameter | Value | Cell Line | Assay | Reference |
| Dmax | >90% | - | - | [7][9][10] |
| Kd (for MLKL) | 32 nM | - | KINOMEscan | [11] |
| DC50 | 2.4 µM | HT29 | Western Blot | [11] |
| Cellular Use Concentration | 10 µM | HT29 | - | [11] |
Table 2: Activity of Covalent MLKL PROTAC Degrader MP-11
| Parameter | Value | Assay/Model | Reference |
| Dmax | 95.06% | - | [4] |
| Antinecroptotic Activity | Nanomolar scale | Human cell lines | [12][13][14] |
| In Vivo Efficacy | Effectively degraded MLKL | Xenograft model | [12][13][14] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of research. Below are methodologies for key experiments involved in the characterization of PROTAC MLKL degraders.
Synthesis of this compound
The synthesis of this compound involves a multi-step chemical process. A detailed, step-by-step synthesis protocol is typically provided in the supplementary information of the primary research article.[7] The general workflow involves the synthesis of the MLKL ligand, the CRBN ligand, and the linker, followed by their conjugation. For the precise synthesis of "this compound (Compound 36)", researchers are directed to the supplementary materials of the publication "PROTACs Targeting MLKL Protect Cells from Necroptosis" in the Journal of Medicinal Chemistry (2023).[7]
Western Blotting for MLKL Degradation
This protocol is essential to quantify the degradation of MLKL induced by the PROTAC.
-
Cell Culture and Treatment: Plate cells (e.g., HT-29) and allow them to adhere. Treat the cells with varying concentrations of the PROTAC MLKL degrader or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against MLKL overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as β-actin or GAPDH, to normalize the results.
Necroptosis Induction and Cell Viability Assay (TSZ Model)
The TSZ (TNF-α, Smac mimetic, and z-VAD-FMK) model is a standard method to induce necroptosis in vitro.[15]
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Pre-treatment: Pre-treat the cells with the PROTAC MLKL degrader or vehicle control for a designated period.
-
Necroptosis Induction: Induce necroptosis by adding a combination of TNF-α, a Smac mimetic (e.g., birinapant), and a pan-caspase inhibitor (z-VAD-FMK).
-
Cell Viability Measurement: After the induction period (e.g., 24 hours), assess cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: Normalize the viability data to the vehicle-treated control cells and plot the results to determine the protective effect of the PROTAC degrader.
Conclusion and Future Directions
This compound and related molecules like MP-11 represent a significant advancement in the field of necroptosis research. By specifically targeting MLKL for degradation, these molecules provide powerful tools to study the role of MLKL in various diseases and offer a promising therapeutic strategy. The data presented herein demonstrates the feasibility and potential of this approach. Future research will likely focus on optimizing the pharmacological properties of these degraders, expanding their application to a wider range of disease models, and ultimately translating these findings into clinical applications. The detailed protocols and data provided in this guide are intended to facilitate these efforts and accelerate the development of novel therapies targeting necroptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Necroptosis plays a role in TL1A-induced airway inflammation and barrier damage in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Studying cell death | Abcam [abcam.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Probe MLKL Degrader 1 | Chemical Probes Portal [chemicalprobes.org]
- 9. (Open Access) From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors (2023) | Christopher R Gardner | 16 Citations [scispace.com]
- 10. abmole.com [abmole.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
Structural Basis of MLKL-PROTAC-CRBN Ternary Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality with the potential to target previously "undruggable" proteins. This technical guide provides a comprehensive overview of the structural and mechanistic aspects of PROTACs targeting the Mixed Lineage Kinase Domain-Like Pseudokinase (MLKL), a key effector in the necroptosis cell death pathway. While a high-resolution experimental structure of the MLKL-PROTAC-CRBN ternary complex has yet to be publicly disclosed, this document synthesizes the current knowledge on MLKL degraders, details the general experimental protocols for PROTAC characterization, and presents critical signaling and experimental workflows through diagrams. This guide is intended to serve as a valuable resource for researchers in the field of targeted protein degradation and necroptosis-related drug discovery.
Introduction to MLKL and Necroptosis
Necroptosis is a form of regulated necrotic cell death that plays a crucial role in various physiological and pathological processes, including inflammation, infectious diseases, and cancer. A key effector protein in this pathway is the Mixed Lineage Kinase Domain-Like Pseudokinase (MLKL).[1] Upon activation of the necroptosis pathway, Receptor-Interacting Protein Kinase 3 (RIPK3) phosphorylates MLKL, leading to its oligomerization and translocation to the plasma membrane. This ultimately results in membrane disruption and cell death.[1] Given its central role, MLKL has emerged as an attractive therapeutic target for diseases driven by excessive necroptosis.
PROTAC-Mediated Degradation of MLKL
PROTACs are heterobifunctional molecules that co-opt the ubiquitin-proteasome system to induce the degradation of a target protein. A PROTAC consists of a ligand that binds to the protein of interest (in this case, MLKL), a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN). The formation of a stable ternary complex between MLKL, the PROTAC, and CRBN facilitates the ubiquitination of MLKL, marking it for degradation by the proteasome.[2] This approach offers a catalytic mode of action and has the potential to overcome the limitations of traditional small molecule inhibitors.[3]
Current State of MLKL PROTACs
Recent research has demonstrated the feasibility of developing potent MLKL-targeting PROTACs. These efforts have led to the identification of degraders that effectively reduce MLKL levels and protect cells from necroptosis.[1] For instance, covalent MLKL PROTACs have been developed that exhibit nanomolar anti-necroptotic activity in human cell lines and effectively degrade MLKL in vivo.[4][5]
Quantitative Data on MLKL Degraders
While a solved ternary complex structure is not yet available, studies on MLKL PROTACs have reported quantitative data on their degradation efficiency. This information is crucial for understanding their structure-activity relationships.
| Compound ID | E3 Ligase Recruited | Dmax (%) | Cell Line | Reference |
| MP-11 | Not Specified | >95 | HT-29 | [6] |
Note: The available literature on MLKL PROTACs is still emerging, and comprehensive quantitative data on binding affinities (Kd) for the ternary complex are not yet publicly available.
Experimental Protocols for PROTAC Characterization
The development and validation of a PROTAC require a suite of biophysical, biochemical, and cell-based assays to characterize its mechanism of action.
Biophysical Assays for Ternary Complex Formation
4.1.1. Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions in solution.[7] It directly measures the heat released or absorbed during the binding of a PROTAC to its target protein and E3 ligase, providing information on binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[7][8]
Protocol Outline:
-
Sample Preparation: Dialyze the purified MLKL and CRBN-DDB1 complex into an identical buffer to minimize heats of dilution.[8] Degas all solutions before use.
-
Concentration Determination: Accurately determine the concentrations of the proteins and the PROTAC.
-
ITC Experiment:
-
Typically, the PROTAC is loaded into the syringe, and the target protein (MLKL) is placed in the sample cell.
-
A series of small injections of the PROTAC are made into the sample cell.
-
The heat change upon each injection is measured.
-
-
Data Analysis: The resulting data are fitted to a binding model to determine the thermodynamic parameters of the binary interaction. For ternary complex analysis, one protein-PROTAC binary complex is formed first and then titrated with the second protein.[9]
4.1.2. Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions.[10][11] It is a powerful tool for measuring the kinetics (association and dissociation rates) and affinity of binary and ternary complex formation.[3][12][13]
Protocol Outline:
-
Chip Preparation: Immobilize one of the binding partners (e.g., biotinylated CRBN-DDB1) onto a streptavidin-coated sensor chip.[10]
-
Binary Interaction Analysis:
-
Flow the PROTAC over the immobilized E3 ligase to measure their binding kinetics and affinity.
-
In a separate experiment, flow the PROTAC over immobilized MLKL.
-
-
Ternary Complex Analysis:
-
Inject a pre-incubated mixture of the PROTAC and the target protein (MLKL) at various concentrations over the immobilized E3 ligase.[10]
-
Alternatively, sequentially inject the PROTAC followed by the target protein.
-
-
Data Analysis: The sensorgrams are analyzed to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).
Cellular Assays for Protein Degradation
4.2.1. Western Blotting
Western blotting is a widely used technique to quantify the levels of a specific protein in a cell lysate.[14] It is a standard method to assess the degradation of the target protein upon PROTAC treatment.[14]
Protocol Outline:
-
Cell Treatment: Treat cells with the PROTAC at various concentrations and for different time points. A vehicle control (e.g., DMSO) should be included.
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer.
-
Protein Quantification: Determine the total protein concentration of each lysate using an assay like the BCA assay.[14]
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for MLKL. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Quantification: Detect the chemiluminescent signal and quantify the band intensities using densitometry software.[14] Normalize the MLKL band intensity to the loading control.
Visualizing Key Pathways and Workflows
Necroptosis Signaling Pathway
Caption: The necroptosis signaling pathway highlighting the central role of MLKL.
General Mechanism of an MLKL-PROTAC-CRBN Ternary Complex
Caption: The general mechanism of a PROTAC inducing the degradation of MLKL via CRBN.
Experimental Workflow for PROTAC Characterization
Caption: A typical experimental workflow for the characterization of a PROTAC.
Future Directions
The field of MLKL-targeted protein degradation is rapidly advancing. A critical next step will be the elucidation of the high-resolution three-dimensional structure of the MLKL-PROTAC-CRBN ternary complex. This will provide invaluable insights into the specific protein-protein and protein-ligand interactions that drive complex formation and stability, thereby enabling structure-based design of more potent and selective MLKL degraders. Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) will be instrumental in achieving this goal.[9][][16] The structural information will undoubtedly accelerate the development of novel therapeutics for a range of necroptosis-driven diseases.
References
- 1. PROTACs Targeting MLKL Protect Cells from Necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted Protein Degradation Cryo-EM | Nano Imaging Services [nanoimagingservices.com]
- 3. o2hdiscovery.co [o2hdiscovery.co]
- 4. Discovery of Covalent MLKL PROTAC Degraders via Optimization of a Theophylline Derivative Ligand for Treating Necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - Discovery of Covalent MLKL PROTAC Degraders via Optimization of a Theophylline Derivative Ligand for Treating Necroptosis - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 8. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aragen.com [aragen.com]
- 11. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. charnwooddiscovery.com [charnwooddiscovery.com]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. benchchem.com [benchchem.com]
- 16. Cryo-EM structure determination of PROTACs | NanoImaging [nanoimagingservices.com]
An In-depth Technical Guide to Investigating Necroptosis with MLKL Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a form of regulated, lytic cell death that plays a critical role in various physiological and pathological processes, including inflammation, host defense, and tissue homeostasis.[1][2] Unlike the immunologically silent process of apoptosis, necroptosis is highly inflammatory due to the rupture of the plasma membrane and the subsequent release of damage-associated molecular patterns (DAMPs).[1] This pathway is executed by a core signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and the terminal executioner, Mixed Lineage Kinase Domain-like protein (MLKL).[1][3] Upon activation, MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell death.[2][4]
Given its involvement in diseases such as inflammatory conditions, neurodegeneration, and ischemia-reperfusion injury, the necroptosis pathway, and specifically MLKL, has emerged as a compelling therapeutic target.[5][6] MLKL degraders, such as those based on Proteolysis-Targeting Chimera (PROTAC) technology, represent a novel therapeutic modality. These molecules are designed to induce the selective degradation of MLKL protein, thereby preventing the execution of necroptotic cell death.[7][8] This guide provides a comprehensive overview of the necroptosis pathway, the mechanism of MLKL degraders, and detailed experimental protocols to investigate their efficacy.
The Necroptosis Signaling Pathway
The most well-characterized trigger for necroptosis is the activation of tumor necrosis factor receptor 1 (TNFR1) by its ligand, TNF-α.[1] The subsequent signaling events determine the cell's fate: survival, apoptosis, or necroptosis.
-
Complex I Formation (Pro-Survival): TNF-α binding to TNFR1 recruits a membrane-bound complex (Complex I) that includes TRADD, TRAF2, cIAP1/2, and RIPK1. This complex activates pro-survival signaling pathways like NF-κB.[1]
-
Complex II Formation (Pro-Apoptosis/Necroptosis): When pro-survival signals are compromised, RIPK1 dissociates and forms a cytosolic complex (Complex II) with FADD and Caspase-8.[9] Active Caspase-8 cleaves RIPK1 and RIPK3, leading to apoptosis.[1]
-
Necrosome Formation (Pro-Necroptosis): If Caspase-8 is inhibited or absent, RIPK1 and RIPK3 interact via their RIP Homotypic Interaction Motifs (RHIMs) to form an amyloid-like signaling complex known as the necrosome.[3][10]
-
MLKL Activation and Execution: Within the necrosome, RIPK3 becomes activated and phosphorylates the pseudokinase MLKL.[3][4] This phosphorylation event induces a conformational change in MLKL, leading to its oligomerization (forming tetramers and higher-order polymers) and translocation to the plasma membrane.[3][4][11] At the membrane, MLKL oligomers directly or indirectly cause pore formation, leading to a loss of membrane integrity, cell swelling, and lysis.[12][13]
MLKL Degraders: A Novel Therapeutic Approach
Targeted protein degradation utilizes the cell's own ubiquitin-proteasome system to eliminate specific proteins. PROTACs are bifunctional molecules with a ligand for the target protein (MLKL) and a ligand for an E3 ubiquitin ligase, connected by a linker.[7]
The mechanism involves:
-
Ternary Complex Formation: The MLKL degrader simultaneously binds to MLKL and an E3 ligase (e.g., Cereblon or VHL), forming a ternary complex.
-
Ubiquitination: The E3 ligase ubiquitinates MLKL, tagging it for destruction.
-
Proteasomal Degradation: The polyubiquitinated MLKL is recognized and degraded by the 26S proteasome.
-
Pathway Inhibition: By eliminating the MLKL protein, the degrader prevents the execution step of necroptosis, protecting the cell from this form of death.
Quantitative Data on MLKL Degraders
The development of MLKL degraders is an active area of research. Below is a summary of publicly available data on representative compounds.
| Compound Name | Target | Compound Type | Potency / Efficacy | Cell Line | Citation(s) |
| MLKL Degrader 1 | MLKL | PROTAC | Kd: 32 nMDC50: 2.4 µM | HT-29 | [14] |
| MP-11 | MLKL | Covalent PROTAC | Nanomolar antinecroptotic activityDmax: >95% | Human Cell Lines | [15][16][17] |
-
Kd (Dissociation Constant): A measure of binding affinity between the degrader and the target protein.
-
DC50 (Degradation Concentration 50%): The concentration of the degrader required to reduce the level of the target protein by 50%.
-
Dmax (Maximum Degradation): The maximum percentage of protein degradation achieved.
Experimental Protocols for Investigating MLKL Degraders
A logical workflow is essential for evaluating the efficacy and mechanism of a novel MLKL degrader.
Protocol 1: Induction of Necroptosis in Cell Culture
This protocol describes the standard method for inducing TNF-mediated necroptosis in cultured cells like HT-29 or L929.[1][18]
Materials:
-
Cell line susceptible to necroptosis (e.g., human HT-29, mouse L929)
-
Complete culture medium
-
TNF-α (human or mouse, as appropriate)
-
Smac mimetic (e.g., Birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
MLKL degrader of interest
-
DMSO (vehicle control)
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Degrader Pre-treatment: Treat cells with various concentrations of the MLKL degrader or vehicle (DMSO) for a predetermined time (e.g., 4, 8, or 16 hours) to allow for protein degradation.
-
Inhibition of Caspases: Add the pan-caspase inhibitor z-VAD-fmk (final concentration of ~20 µM) to the culture medium. This is crucial to block apoptosis and channel the signal towards necroptosis.[1]
-
Induction of Necroptosis: Add the necroptosis-inducing stimuli: TNF-α (10-100 ng/mL) and a Smac mimetic (~100 nM).
-
Incubation: Incubate the cells for the desired time course (e.g., 4, 8, 12, 24 hours) before proceeding with downstream assays.
Protocol 2: Assessment of Cell Viability (LDH Release Assay)
This assay quantifies the release of the cytosolic enzyme lactate (B86563) dehydrogenase (LDH) from cells with compromised plasma membranes, a hallmark of lytic cell death like necroptosis.[19][20]
Materials:
-
Treated cells in a multi-well plate
-
Phenol red-free culture medium (to avoid interference)
-
Commercially available LDH cytotoxicity assay kit
-
Plate reader capable of measuring absorbance at 490-520 nm
Procedure:
-
Prepare Controls:
-
Spontaneous LDH Release: Untreated, viable cells.
-
Maximum LDH Release: Untreated cells lysed with the lysis buffer provided in the kit.
-
-
Collect Supernatant: After the necroptosis induction period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Transfer Supernatant: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new flat-bottom 96-well plate. Avoid disturbing the cell monolayer.
-
Assay Reaction: Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.[19]
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Measure Absorbance: Measure the absorbance at 490 nm using a plate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Abs) / (Maximum Abs - Spontaneous Abs)] * 100
Protocol 3: Assessment of Plasma Membrane Integrity (Propidium Iodide Staining)
Propidium Iodide (PI) is a fluorescent, cell-impermeable DNA-binding dye. It can only enter cells that have lost plasma membrane integrity, making it a reliable marker for necroptotic cells.[21][22]
Materials:
-
Treated cells
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution (e.g., 1 µg/mL)
-
Flow cytometer or fluorescence microscope
Procedure (for Flow Cytometry):
-
Harvest Cells: Collect both adherent and floating cells from each well. For adherent cells, use a gentle dissociation agent like Trypsin-EDTA.
-
Wash: Wash the cells once with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend: Resuspend the cell pellet in a suitable binding buffer or PBS.
-
Stain: Add PI solution to the cell suspension and incubate for 5-15 minutes on ice, protected from light.
-
Analyze: Analyze the samples immediately on a flow cytometer. PI-positive cells are counted as dead/necroptotic. An unstained control and a positive control (lysed cells) should be included for proper gating.
Protocol 4: Western Blotting for MLKL Degradation and Phosphorylation
Western blotting is used to quantify the reduction in total MLKL protein levels following degrader treatment and to assess the phosphorylation status of MLKL (p-MLKL), a key indicator of necroptosis activation.[23][24]
Materials:
-
Treated cell pellets
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
Laemmli sample buffer (both reducing and non-reducing)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-MLKL, anti-phospho-MLKL (pS358), anti-RIPK3, anti-p-RIPK3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Lysis: Lyse cell pellets in ice-cold lysis buffer. Quantify protein concentration.
-
Sample Preparation:
-
SDS-PAGE and Transfer: Separate proteins on an SDS-polyacrylamide gel and transfer them to a membrane.[25]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.[25]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply ECL substrate, and capture the chemiluminescent signal.[24]
-
Analysis: Quantify band intensities using densitometry software. Normalize MLKL levels to the loading control to confirm degradation. Assess the p-MLKL signal to confirm inhibition of necroptosis signaling.
Protocol 5: Co-Immunoprecipitation for Necrosome Formation
Co-Immunoprecipitation (Co-IP) is used to verify the formation of the RIPK1-RIPK3 necrosome, a critical upstream step in MLKL activation. An effective MLKL degrader should not affect this step, confirming its specific action on the downstream executioner.[23][26]
Materials:
-
Treated cell pellets
-
Co-IP lysis buffer (non-denaturing, e.g., NP-40 based buffer) with protease/phosphatase inhibitors
-
Primary antibody for immunoprecipitation (e.g., anti-RIPK3)
-
Protein A/G agarose (B213101) or magnetic beads
-
Primary antibodies for immunoblotting (anti-RIPK1, anti-RIPK3)
-
Elution buffer and sample buffer
Procedure:
-
Cell Lysis: Lyse cells in ice-cold, non-denaturing Co-IP buffer.
-
Pre-clearing (Optional): Incubate lysate with beads alone for 30-60 minutes to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the anti-RIPK3 antibody for 2-4 hours or overnight at 4°C.
-
Capture Complex: Add Protein A/G beads to the lysate and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Wash: Pellet the beads and wash them 3-5 times with cold Co-IP buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in reducing sample buffer.
-
Western Blot Analysis: Analyze the immunoprecipitated samples by Western blotting using antibodies against RIPK1 and RIPK3 to detect their interaction. The input (a small fraction of the initial lysate) should be run alongside to confirm protein expression.[26][27]
Conclusion
The investigation of necroptosis and the development of targeted therapeutics like MLKL degraders require a robust set of biochemical and cell-based assays. By selectively eliminating the terminal executioner of necroptosis, MLKL degraders offer a promising strategy for treating a range of inflammatory and degenerative diseases. The technical guide presented here provides the foundational knowledge and detailed protocols necessary for researchers to effectively induce necroptosis, quantify its outcomes, and rigorously evaluate the efficacy and mechanism of action of novel MLKL-targeting compounds. A multi-faceted approach, combining viability assays with mechanistic protein analysis, is crucial for advancing these innovative molecules toward clinical application.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Necroptosis: MLKL Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Necroptosis: A Pathogenic Negotiator in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PROTACs Targeting MLKL Protect Cells from Necroptosis. (2023) | Oliver Rathje | 10 Citations [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. "Necroptosis: MLKL Polymerization." by Andrea Johnston [repository.lsu.edu]
- 11. MLKL forms disulfide bond-dependent amyloid-like polymers to induce necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Biological events and molecular signaling following MLKL activation during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Probe MLKL Degrader 1 | Chemical Probes Portal [chemicalprobes.org]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of Covalent MLKL PROTAC Degraders via Optimization of a Theophylline Derivative Ligand for Treating Necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. MLKL: Functions beyond serving as the Executioner of Necroptosis [thno.org]
- 19. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell Death and Survival Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. bioradiations.com [bioradiations.com]
- 23. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Western blot protocol | Abcam [abcam.com]
- 26. Receptor-Interacting Protein Kinases 1 and 3, and Mixed Lineage Kinase Domain-Like Protein Are Activated by Sublytic Complement and Participate in Complement-Dependent Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Unraveling the Core of PROTAC MLKL Degrader-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of PROTAC MLKL Degrader-1, also identified as Compound 36 in pivotal research. This molecule represents a significant advancement in the targeted degradation of Mixed Lineage Kinase domain-Like pseudokinase (MLKL), a key effector protein in the necroptosis cell death pathway. By recruiting the Cereblon (CRBN) E3 ubiquitin ligase, this PROTAC effectively induces the ubiquitination and subsequent proteasomal degradation of MLKL, offering a promising therapeutic strategy for diseases where necroptosis is implicated.
Core Composition: A Tripartite Molecular Architecture
This compound is a heterobifunctional molecule meticulously designed with three key components: a ligand that binds to the target protein (MLKL), a ligand for an E3 ubiquitin ligase (CRBN), and a chemical linker that conjugates these two elements.
-
MLKL Ligand: The warhead of the PROTAC, which selectively binds to the MLKL protein. The initial research by Rathje et al. describes the use of a high-affinity pyrazole (B372694) carboxamide-based ligand for this purpose.
-
E3 Ligase Ligand: A derivative of Lenalidomide is utilized to engage the CRBN E3 ligase complex. This engagement is crucial for initiating the proximity-induced ubiquitination of the target protein.
-
Linker: The linker is a critical determinant of the PROTAC's efficacy, influencing the formation of a stable ternary complex between MLKL and CRBN. While the exact chemical structure of the linker for Compound 36 is detailed in the supplementary information of the primary research article, it is designed to optimize the distance and orientation between the two recruited proteins.
Quantitative Analysis of MLKL Degradation
The efficacy of this compound has been quantified through various in vitro experiments. The following table summarizes the key degradation parameters.
| Parameter | Value | Cell Line | Concentration | Time | Reference |
| Dmax | >90% | HT-29 | 10 µM | 24 hours | [1] |
| DC50 | 2.4 µM | HT-29 | Not Applicable | Not Specified | [2] |
Note: The DC50 and Dmax values are critical metrics for assessing the potency and efficacy of a PROTAC degrader. Further details on the specific experimental conditions can be found in the cited literature.
Signaling Pathway: The Mechanism of Action
This compound functions by hijacking the ubiquitin-proteasome system to induce the degradation of MLKL. The following diagram illustrates this process.
Caption: Mechanism of this compound action.
The Necroptosis Signaling Pathway
MLKL is the terminal effector in the necroptosis pathway. Its degradation by this compound effectively blocks this form of programmed cell death. The simplified signaling cascade is depicted below.
Caption: Simplified necroptosis signaling pathway.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize this compound. For detailed step-by-step protocols, including reagent concentrations and incubation times, please refer to the supplementary information of the primary research article by Rathje et al. (2023).
Western Blotting for MLKL Degradation
This protocol is used to quantify the reduction in MLKL protein levels following treatment with the PROTAC.
Experimental Workflow
Caption: Western blot experimental workflow.
Methodology Outline:
-
Cell Culture and Treatment: Plate cells (e.g., HT-29) and treat with varying concentrations of this compound for a specified duration.
-
Lysis and Protein Quantification: Lyse the cells to extract total protein and determine the protein concentration using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for MLKL, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Signal Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensity to determine the extent of MLKL degradation relative to a loading control (e.g., GAPDH or β-actin).
Cell Viability Assay (TSZ-induced Necroptosis Model)
This assay assesses the ability of the PROTAC to rescue cells from necroptotic cell death. The TSZ model utilizes a combination of TNF-α (T), a SMAC mimetic (S), and a pan-caspase inhibitor (Z) to induce necroptosis.
Methodology Outline:
-
Cell Seeding: Seed cells in a multi-well plate.
-
PROTAC Pre-treatment: Pre-treat the cells with different concentrations of this compound for a specified period to allow for MLKL degradation.
-
Induction of Necroptosis: Induce necroptosis by adding the TSZ cocktail.
-
Viability Measurement: After a set incubation period, measure cell viability using a suitable method, such as a CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Normalize the viability data to untreated controls to determine the protective effect of the PROTAC.
Conclusion
This compound (Compound 36) is a potent and effective degrader of MLKL, demonstrating the therapeutic potential of targeting this key necroptosis effector. The modular design of this PROTAC, combining a specific MLKL binder with a CRBN-recruiting moiety via an optimized linker, results in efficient and robust degradation of the target protein. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug developers working in the field of targeted protein degradation and necroptosis-related diseases. For the complete and detailed chemical structure and synthesis of the linker, readers are directed to the primary publication and its supporting materials.
References
Methodological & Application
Application Notes and Protocols for PROTAC MLKL Degrader-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROteolysis TArgeting Chimeras (PROTACs) are a novel class of therapeutic agents designed to selectively eliminate target proteins from cells. PROTAC MLKL Degrader-1 is a heterobifunctional molecule that specifically targets Mixed Lineage Kinase Domain-Like (MLKL) protein for degradation. MLKL is the terminal effector protein in the necroptosis signaling pathway, a form of programmed cell death implicated in various inflammatory diseases and tissue injury. By recruiting the Cereblon (CRBN) E3 ubiquitin ligase to MLKL, this compound mediates the ubiquitination and subsequent proteasomal degradation of MLKL, thereby inhibiting necroptosis.[1] These application notes provide detailed protocols for the use of this compound in cell culture to study its effects on MLKL degradation and the modulation of necroptosis.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Cell Line | Notes |
| Dmax | >90%[1][2][3] | HT-29 | Maximum degradation of MLKL. |
| DC50 | 2.4 µM[4] | HT-29 | Concentration for 50% maximal degradation. |
| Recommended Cellular Concentration | 10 µM[4] | HT-29 | For achieving significant MLKL degradation. |
| Binding Affinity (Kd) | 32 nM[4] | - | In vitro binding affinity to MLKL. |
Signaling Pathway and Mechanism of Action
Necroptosis is initiated by stimuli such as TNF-α, leading to the activation of RIPK1 and RIPK3 kinases. RIPK3 then phosphorylates MLKL, causing its oligomerization and translocation to the plasma membrane. This results in membrane permeabilization and cell death. This compound is composed of a ligand that binds to MLKL, a linker, and a ligand for the E3 ubiquitin ligase CRBN. This ternary complex formation (MLKL - PROTAC - CRBN) leads to the polyubiquitination of MLKL, marking it for degradation by the proteasome. This degradation prevents the execution of necroptosis.
Caption: Mechanism of this compound in the context of the necroptosis pathway.
Experimental Protocols
Protocol 1: Assessment of MLKL Degradation by Western Blot
This protocol details the steps to quantify the degradation of MLKL in HT-29 cells following treatment with this compound.
Materials:
-
HT-29 cells (human colon adenocarcinoma)
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-MLKL antibody (recommended starting dilution 1:1000 - 1:1500)[5]
-
Mouse or Rabbit anti-GAPDH or β-actin antibody (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed HT-29 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Incubate overnight at 37°C with 5% CO2.
-
PROTAC Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range to determine DC50 would be 0.1, 0.3, 1, 3, 10, and 30 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest PROTAC concentration.
-
Remove the medium from the cells and add the medium containing the different concentrations of the PROTAC or vehicle.
-
Incubate for 24 hours at 37°C with 5% CO2.[6]
-
-
Cell Lysis:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-MLKL antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and add ECL substrate.
-
Visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe for the loading control.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the MLKL band intensity to the loading control.
-
Calculate the percentage of MLKL remaining relative to the vehicle control.
-
Plot the percentage of remaining MLKL against the log of the PROTAC concentration to determine the DC50 and Dmax.
-
Caption: Experimental workflow for assessing MLKL degradation via Western blot.
Protocol 2: Necroptosis Protection Assay using CellTiter-Glo®
This protocol is for assessing the ability of this compound to protect cells from necroptosis induced by the "TSZ" model. Cell viability is measured using the CellTiter-Glo® Luminescent Cell Viability Assay.
Materials:
-
HT-29 cells
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Human TNF-α (Tumor Necrosis Factor-alpha)
-
Smac mimetic (e.g., Birinapant or LCL161)
-
z-VAD-fmk (pan-caspase inhibitor)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® 2.0 Reagent[7]
-
Luminometer
Procedure:
-
Cell Seeding: Seed HT-29 cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate overnight.
-
Pre-treatment with PROTAC:
-
Prepare dilutions of this compound in complete growth medium.
-
Treat the cells with the desired concentrations of the PROTAC or vehicle control (DMSO).
-
Incubate for 24 hours.[6]
-
-
Induction of Necroptosis (TSZ Treatment):
-
Prepare a "TSZ" cocktail in complete growth medium containing:
-
Add the TSZ cocktail to the wells already containing the PROTAC or vehicle.
-
Include control wells:
-
Untreated cells (for 100% viability)
-
Cells treated with TSZ only (for maximum necroptosis)
-
-
Incubate for an additional 18-24 hours.
-
-
Cell Viability Measurement (CellTiter-Glo®):
-
Equilibrate the 96-well plate to room temperature for about 30 minutes.[9][10]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[10]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[9][10]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9][10]
-
Record the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (medium only).
-
Calculate the percentage of cell viability for each condition relative to the untreated control.
-
Plot the percentage of cell viability against the log of the PROTAC concentration to determine the EC50 for necroptosis protection.
-
Caption: Workflow for the necroptosis protection assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Probe MLKL Degrader 1 | Chemical Probes Portal [chemicalprobes.org]
- 5. MLKL antibody (21066-1-AP) | Proteintech [ptglab.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [promega.kr]
- 8. researchgate.net [researchgate.net]
- 9. OUH - Protocols [ous-research.no]
- 10. promega.com [promega.com]
Determining the Optimal Concentration of PROTAC MLKL Degrader-1: Application Notes and Protocols
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's native ubiquitin-proteasome system to selectively eliminate target proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs induce the physical removal of the protein, offering a more robust and sustained biological effect.[1][3] This application note focuses on PROTAC MLKL Degrader-1 , a heterobifunctional molecule designed to target Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase for degradation.[4][5]
MLKL is the terminal-known obligate effector in necroptosis, a form of regulated cell death implicated in various inflammatory diseases.[6][7] Upon activation by RIPK3-mediated phosphorylation, MLKL oligomerizes and translocates to the plasma membrane, forming pores that lead to cell lysis.[8][9][10] By degrading MLKL, this compound can effectively abrogate necroptotic cell death.[4][11]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to determine the optimal working concentration of this compound. It includes detailed protocols for key experiments, data interpretation guidelines, and visualizations of the underlying biological pathways and experimental workflows.
Mechanism of Action & Signaling Pathways
Understanding the signaling context is crucial for designing and interpreting experiments. Necroptosis is initiated by stimuli that lead to the activation of RIPK3, which in turn phosphorylates MLKL.[7][12] This phosphorylation event is the critical trigger for MLKL's executioner function.[9]
This compound intervenes by inducing the degradation of MLKL protein. It is a heterobifunctional molecule composed of a ligand that binds to MLKL, a linker, and a ligand for an E3 ubiquitin ligase, in this case, Cereblon (CRBN).[4][13] This architecture facilitates the formation of a ternary complex between MLKL, the PROTAC, and the CRBN E3 ligase, leading to the ubiquitination of MLKL and its subsequent degradation by the 26S proteasome.[1][2]
Experimental Workflow for Determining Optimal Concentration
A systematic, multi-assay approach is required to identify a concentration that is both effective and specific. The workflow should assess target degradation, cellular viability, and functional outcomes.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Line Selection: Use a cell line that expresses endogenous MLKL and is sensitive to necroptosis, such as human colorectal adenocarcinoma HT-29 cells.[14][15]
-
Cell Seeding: Plate cells in appropriate well formats (e.g., 6-well plates for Western Blot, 96-well plates for viability assays) and allow them to adhere overnight to reach 60-70% confluency.
-
PROTAC Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).[13] Further dilute in cell culture medium to achieve the desired final concentrations for your dose-response curve (e.g., 0.01, 0.1, 0.5, 1, 2.5, 5, 10 µM). Include a vehicle control (DMSO only) at the highest concentration used.
-
Treatment: Replace the existing medium with the medium containing the PROTAC or vehicle control.
-
Incubation: Incubate the cells for a predetermined time. A 24-hour incubation is often a good starting point for degradation studies.[16]
Protocol 2: Western Blot for MLKL Degradation
Western blotting is the gold standard for quantifying the degradation of a target protein.[2] The goal is to generate a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximal degradation).[2][17]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[12] Keep samples on ice to prevent protein degradation.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[2]
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[2][18]
-
SDS-PAGE and Transfer: Load 20-40 µg of protein per well onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[12][18] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.[2]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for total MLKL.
-
Wash the membrane three times with TBST.[2]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Wash the membrane again and probe with an antibody for a loading control (e.g., GAPDH, β-actin, or tubulin).
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[18]
-
Quantify the band intensities using densitometry software. Normalize the MLKL band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of MLKL remaining relative to the vehicle-treated control.
-
Plot the percentage of MLKL remaining against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell health and identifies concentrations at which the PROTAC may induce off-target toxicity.
-
Cell Treatment: Seed cells in a white, clear-bottom 96-well plate and treat with a range of this compound concentrations as described in Protocol 1.
-
Assay Procedure: After the 24-hour incubation, allow the plate to equilibrate to room temperature.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's protocol (e.g., Promega G9241).[17]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated control cells (set to 100% viability). Plot the percent viability against the log of the PROTAC concentration to determine if there is a cytotoxic effect and calculate an IC50 value if applicable.
Protocol 4: Necroptosis Induction and Rescue Assay
This functional assay confirms that MLKL degradation translates to a desired biological outcome—the prevention of necroptotic cell death.
-
Cell Plating: Seed HT-29 cells in a 96-well plate.
-
Pre-treatment: Treat cells with the desired concentrations of this compound (based on DC50 values) or vehicle control for 24 hours to allow for MLKL degradation.
-
Necroptosis Induction: After the pre-treatment period, induce necroptosis by adding a combination of TNFα (e.g., 20 ng/mL), a Smac mimetic (e.g., 100 nM Birinapant), and a pan-caspase inhibitor (e.g., 20 µM z-VAD-FMK). This combination is often referred to as TSZ.[4][11][19]
-
Cell Death Measurement:
-
Include a cell-impermeant DNA dye (e.g., SYTOX Green or Propidium Iodide) in the medium during necroptosis induction.
-
Monitor the increase in fluorescence over time (e.g., 8-12 hours) using a plate reader or a live-cell imaging system.
-
-
Analysis: Quantify the endpoint fluorescence or the rate of fluorescence increase. Compare the level of cell death in PROTAC-treated wells to the vehicle-treated control wells that received the TSZ stimulus. A significant reduction in cell death indicates a functional rescue.
Data Presentation and Interpretation
Quantitative data should be summarized in tables for clarity and easy comparison.
Table 1: Dose-Response Data for MLKL Degradation
| Concentration (µM) | Mean % MLKL Remaining (±SD) |
|---|---|
| 0 (Vehicle) | 100 ± 5.2 |
| 0.1 | 95 ± 4.8 |
| 0.5 | 78 ± 6.1 |
| 1.0 | 55 ± 5.5 |
| 2.5 | 21 ± 3.9 |
| 5.0 | 12 ± 2.5 |
| 10.0 | 9 ± 2.1 |
| Calculated DC50 | ~1.2 µM |
| Calculated Dmax | >90% |
(Note: Data are for illustrative purposes only)
Table 2: Cell Viability Data
| Concentration (µM) | Mean % Viability (±SD) |
|---|---|
| 0 (Vehicle) | 100 ± 4.1 |
| 0.1 | 102 ± 5.3 |
| 0.5 | 99 ± 4.7 |
| 1.0 | 98 ± 5.0 |
| 2.5 | 96 ± 4.5 |
| 5.0 | 91 ± 6.2 |
| 10.0 | 85 ± 7.1 |
| Calculated IC50 | >10 µM |
(Note: Data are for illustrative purposes only)
Table 3: Necroptosis Rescue Data
| Treatment Group | PROTAC Conc. (µM) | Mean % Cell Death (±SD) |
|---|---|---|
| Untreated | 0 | 5 ± 1.5 |
| Vehicle + TSZ | 0 | 85 ± 6.8 |
| PROTAC + TSZ | 1.0 | 45 ± 5.1 |
| PROTAC + TSZ | 2.5 | 15 ± 3.3 |
| PROTAC + TSZ | 5.0 | 8 ± 2.4 |
(Note: Data are for illustrative purposes only)
Interpreting the Results
The optimal concentration for this compound should achieve significant target degradation and functional rescue without causing overt cytotoxicity.
-
Efficacy: From Table 1, the DC50 is the concentration at which 50% of MLKL is degraded. Concentrations at or above the DC50 are typically required for a robust biological effect. The Dmax indicates the maximum degradation achievable.[2] For this compound, a Dmax of over 90% has been reported.[4][5]
-
Toxicity: From Table 2, assess the impact on cell viability. An ideal PROTAC will have a large window between its DC50 and its cytotoxic IC50. In the example, the IC50 is >10 µM, while the DC50 is ~1.2 µM, indicating a good therapeutic window.
-
Functionality: From Table 3, confirm that degradation leads to the desired outcome. The data should show a dose-dependent rescue from TSZ-induced necroptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. MLKL: Functions beyond serving as the Executioner of Necroptosis [thno.org]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Biological events and molecular signaling following MLKL activation during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "Necroptosis: MLKL Polymerization." by Andrea Johnston [repository.lsu.edu]
- 11. PROTACs Targeting MLKL Protect Cells from Necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of RIPK3-mediated phosphorylation of the activation loop of MLKL during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. Probe MLKL Degrader 1 | Chemical Probes Portal [chemicalprobes.org]
- 15. Identification of MLKL membrane translocation as a checkpoint in necroptotic cell death using Monobodies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. biorxiv.org [biorxiv.org]
- 18. benchchem.com [benchchem.com]
- 19. pnas.org [pnas.org]
Application Note: Western Blot Analysis of MLKL Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mixed Lineage Kinase Domain-Like protein (MLKL) is the terminal executioner of necroptosis, a form of regulated necrotic cell death. Upon activation by Receptor Interacting Protein Kinase 3 (RIPK3), MLKL oligomerizes and translocates to the plasma membrane, leading to membrane disruption and cell lysis.[1][2] The cellular levels of MLKL are tightly regulated to prevent unwanted cell death, and its degradation is a critical control mechanism. The primary pathway for MLKL degradation is the ubiquitin-proteasome system, where ubiquitinated MLKL is targeted for destruction by the proteasome.[3][4] Lysosomal degradation has also been implicated as a mechanism to control MLKL's cytotoxic potential.[4][5]
Western blotting is a fundamental technique to monitor the abundance of total and phosphorylated MLKL (p-MLKL), providing direct evidence of its degradation. This application note provides a detailed protocol for analyzing MLKL degradation by Western blot, including methods for inducing necroptosis, investigating specific degradation pathways, and interpreting the results.
Signaling Pathway for MLKL Activation and Degradation
Necroptosis is initiated by stimuli such as Tumor Necrosis Factor-alpha (TNFα). In the absence of active Caspase-8, RIPK1 and RIPK3 form a complex called the necrosome.[6] Activated RIPK3 then phosphorylates MLKL.[7] This phosphorylation is a key activation step, causing MLKL to change conformation, oligomerize, and move to the plasma membrane to execute cell death.[1][8] Activated MLKL can then be targeted by E3 ligases for ubiquitination, marking it for degradation by the proteasome, which serves as a negative feedback mechanism to limit necroptosis.[3][4]
Experimental Workflow
The general workflow for analyzing MLKL degradation involves cell treatment to induce necroptosis, followed by standard Western blot procedures to quantify the change in MLKL protein levels over time.
Experimental Protocols
Protocol 1: Induction of Necroptosis in Cell Culture
This protocol describes a common method for inducing necroptosis in vitro using a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor (T/S/Z).[6][9]
-
Cell Lines: HT-29 (human colon adenocarcinoma) and L929 (murine fibrosarcoma) are commonly used.[10]
-
Reagents:
-
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with the T/S/Z combination.
-
Harvest cells at different time points (e.g., 0, 2, 4, 6, 8 hours) to observe the time-course of MLKL phosphorylation and subsequent degradation.
-
Wash cells with ice-cold PBS and proceed immediately to cell lysis.
-
Protocol 2: Western Blotting for Total and Phosphorylated MLKL
This protocol provides a detailed methodology for detecting total and phosphorylated MLKL.
-
Materials:
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails.[13]
-
Laemmli sample buffer (2x) with β-mercaptoethanol.
-
Primary Antibodies:
-
Rabbit anti-MLKL
-
Rabbit anti-phospho-MLKL (pS358 for human)[14]
-
Mouse anti-β-Actin or anti-GAPDH (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated Goat anti-Rabbit IgG
-
HRP-conjugated Goat anti-Mouse IgG
-
-
10% or 12% SDS-polyacrylamide gels.[15]
-
PVDF or nitrocellulose membrane.
-
Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST.
-
Enhanced Chemiluminescence (ECL) substrate.
-
-
Procedure:
-
Cell Lysis: Lyse harvested cell pellets in ice-cold RIPA buffer. Keep samples on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit.
-
Sample Preparation: Mix 20-40 µg of protein from each sample with an equal volume of 2x Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes.[15]
-
SDS-PAGE: Load the denatured samples onto a 10% or 12% SDS-polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.[15]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane. Confirm transfer efficiency using Ponceau S staining.[15]
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-MLKL or anti-p-MLKL, diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[15]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions and capture the chemiluminescent signal using a digital imager or X-ray film.[15]
-
Stripping and Re-probing: To detect total MLKL, p-MLKL, and a loading control on the same membrane, strip the membrane after the initial detection and re-probe with the next primary antibody.
-
Protocol 3: Investigating Degradation Pathways with Inhibitors
To determine whether MLKL degradation is mediated by the proteasome or lysosomes, cells can be pre-treated with specific inhibitors before inducing necroptosis.
-
Reagents:
-
Procedure:
-
Pre-treat cells with the desired inhibitor (e.g., MG132) for 1-2 hours.
-
Induce necroptosis using the T/S/Z protocol while maintaining the inhibitor in the culture medium.
-
Harvest cells at the desired time point when MLKL degradation is expected to be significant.
-
Perform Western blot analysis as described in Protocol 2. An accumulation of MLKL protein in the presence of the inhibitor compared to the control (T/S/Z alone) indicates that the degradation is dependent on that specific pathway.[5]
-
Data Presentation and Analysis
Quantitative data from Western blots should be presented clearly to allow for easy comparison between different experimental conditions. Densitometry analysis of the bands, normalized to a loading control, is standard practice.
Table 1: Effect of Necrosulfonamide (NSA) on Ubiquitinated MLKL Data summarized from studies on ischemia/reperfusion (I/R) injury models where NSA was shown to promote MLKL degradation via the ubiquitin-proteasome pathway.[3][17]
| Treatment Group | Condition | Relative Ubiquitinated MLKL Level (Normalized to Sham) | Pathway Implicated |
| Sham | Control | 1.0 | - |
| I/R | Injury | Increased (e.g., ~2.5x) | Upregulation of ubiquitination |
| I/R + NSA | Injury + Treatment | Further Increased (e.g., ~4.0x) | Promotion of Ub-Proteasome Degradation |
Table 2: Effect of Proteasome Inhibition on Phospho-MLKL Levels Data based on experiments where reduced activity of the acyltransferase zDHHC21 led to decreased p-MLKL levels, which were rescued by proteasome inhibition.[16]
| Cell Line / Condition | Treatment | Relative Cytosolic p-MLKL Level (Normalized to Control) | Interpretation |
| Control Cells (shRFP) | Necroptosis induction | 1.0 | Basal p-MLKL level |
| zDHHC21 Knockdown | Necroptosis induction | Decreased (e.g., ~0.6x) | Increased p-MLKL degradation |
| zDHHC21 Knockdown | Necroptosis + (R)-MG132 | Increased by 43% vs. knockdown alone | Degradation is proteasome-dependent |
Table 3: Troubleshooting Common Western Blot Issues for MLKL Analysis Adapted from Benchchem technical guides.[15]
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Weak Signal | Inefficient necroptosis induction; Phosphatase/protease activity; Poor protein transfer. | Confirm induction with controls; Use fresh lysis buffer with inhibitors and keep samples on ice; Check transfer with Ponceau S stain. |
| Multiple Bands | MLKL oligomers (higher MW); Protein degradation (lower MW); Non-specific antibody binding. | Prepare samples in non-reducing buffer to confirm oligomers; Use fresh protease inhibitors; Validate antibody specificity. |
| High Background | Insufficient blocking; Antibody concentration too high; Insufficient washing. | Increase blocking time or change blocking agent; Titrate primary antibody; Increase number or duration of wash steps. |
References
- 1. tandfonline.com [tandfonline.com]
- 2. Detection of MLKL Oligomerization During Programmed Necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The degradation of mixed lineage kinase domain-like protein promotes neuroprotection after ischemic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MLKL post-translational modifications: road signs to infection, inflammation and unknown destinations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oligomerization‐driven MLKL ubiquitylation antagonizes necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MLKL: Functions beyond serving as the Executioner of Necroptosis [thno.org]
- 7. The Killer Pseudokinase Mixed Lineage Kinase Domain-Like Protein (MLKL) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological events and molecular signaling following MLKL activation during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thioredoxin-1 actively maintains the pseudokinase MLKL in a reduced state to suppress disulfide bond-dependent MLKL polymer formation and necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of MLKL membrane translocation as a checkpoint in necroptotic cell death using Monobodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pnas.org [pnas.org]
- 15. benchchem.com [benchchem.com]
- 16. Acylation of MLKL impacts its function in necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Note: TSZ-Induced Necroptosis Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Necroptosis is a form of regulated, pro-inflammatory cell death that can be triggered by stimuli such as death receptor ligands.[1][2] Unlike apoptosis, it is a caspase-independent process executed by the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-like protein (MLKL).[1][3][4] This pathway is implicated in various pathological conditions, including inflammatory diseases and ischemia-reperfusion injury.[3][5] Inducing necroptosis in vitro is a critical tool for studying its molecular mechanisms and for screening potential therapeutic inhibitors. A common and robust method to induce necroptosis is through the combined treatment of Tumor Necrosis Factor-alpha (TNF-α), a Smac mimetic, and a pan-caspase inhibitor (Z-VAD-FMK), collectively referred to as TSZ.[6][7][8]
Principle of the Assay
The TSZ cocktail leverages three components to specifically trigger the necroptotic pathway:
-
T (TNF-α): This cytokine binds to its receptor, TNFR1, initiating the formation of a membrane-bound signaling complex (Complex I) that can lead to either cell survival or cell death.[4][9]
-
S (Smac Mimetic): Second mitochondrial activator of caspases (SMAC) mimetics are compounds that antagonize Inhibitor of Apoptosis Proteins (IAPs).[10] By inhibiting IAPs, they prevent the ubiquitination of RIPK1, promoting the formation of a death-inducing cytosolic complex.[9][11]
-
Z (Z-VAD-FMK): This is a pan-caspase inhibitor.[12] By blocking caspase-8 activity, it prevents apoptosis and shunts the signaling cascade towards necroptosis, leading to the formation of the "necrosome" (Complex IIb).[1][5][13]
The core event in this pathway is the formation of the necrosome, where RIPK1 and RIPK3 auto- and trans-phosphorylate each other.[3][5] Activated RIPK3 then phosphorylates MLKL, causing it to oligomerize, translocate to the plasma membrane, and form pores, leading to membrane rupture and cell death.[4][5][11][14]
Signaling Pathway and Experimental Workflow
The molecular cascade and experimental steps are outlined in the diagrams below.
Figure 1. TSZ-Induced Necroptosis Signaling Pathway.
Figure 2. General Experimental Workflow for Necroptosis Assay.
Detailed Experimental Protocol
This protocol provides a method for inducing and quantifying necroptosis in a human colon adenocarcinoma cell line (e.g., HT-29), which is a well-established model for this assay.[15]
Materials and Reagents
-
Cell Line: HT-29 (human colorectal adenocarcinoma) or other susceptible cell lines (e.g., L929, MOC1).[7][15]
-
Culture Medium: DMEM or McCoy's 5A supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Reagents:
-
Assay Kits:
Step-by-Step Procedure
-
Cell Seeding:
-
Seed HT-29 cells into a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Allow cells to adhere and grow for 24 hours to reach 70-80% confluency.
-
-
Compound Preparation & Treatment:
-
Prepare stock solutions of all compounds (TNF-α, Smac mimetic, Z-VAD-FMK, Nec-1) in sterile DMSO or PBS.
-
Prepare fresh working solutions in culture medium immediately before use. Typical final concentrations are:
-
Treatment Groups:
-
Negative Control: Vehicle (DMSO) only.
-
Positive Control (Necroptosis): TSZ cocktail.
-
Inhibition Control: Pre-treat with Necrostatin-1 for 30-60 minutes, then add TSZ.
-
Test Compound: Pre-treat with test compound for 30-60 minutes, then add TSZ.
-
-
Carefully remove the old medium and add 100 µL of the respective treatment media to each well.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4 to 24 hours. The optimal incubation time may vary by cell type and should be determined empirically.
-
-
Quantification of Necroptosis:
Method A: Lactate Dehydrogenase (LDH) Release Assay [21]
-
This assay measures the release of LDH from cells with compromised plasma membranes.[21]
-
Prepare a "Maximum LDH Release" control by adding lysis buffer (provided in the kit) to a set of untreated wells 45 minutes before the assay endpoint.[17]
-
Carefully transfer 50 µL of supernatant from each well to a fresh 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well.
-
Incubate for 30 minutes at room temperature, protected from light.[17]
-
Measure absorbance at 490 nm using a plate reader.
-
Calculate percent cytotoxicity using the formula: % Cytotoxicity = [(Sample - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100[17]
Method B: Propidium Iodide (PI) Staining & Fluorescence Microscopy [18]
-
This method quantifies the percentage of cells that have lost membrane integrity.
-
Add PI (final concentration 1-5 µg/mL) and Hoechst 33342 (final concentration 1-10 µg/mL) directly to the wells.[18]
-
Incubate for 15-30 minutes at 37°C in the dark.
-
Acquire images using a fluorescence microscope with appropriate filters (Red for PI, Blue for Hoechst).
-
Use image analysis software (e.g., ImageJ) to count the number of red (necrotic) and blue (total) nuclei.[18]
-
Calculate the percentage of necroptotic cells: % Necroptosis = (Number of PI-positive cells / Total number of Hoechst-positive cells) * 100
-
Data Presentation and Interpretation
Quantitative data should be summarized to facilitate comparison between different treatment groups. The tables below show example data for a hypothetical necroptosis inhibitor ("Inhibitor X") evaluated using both LDH and PI staining assays.
Table 1: LDH Release Assay Data for Inhibitor X
| Treatment Group | Inhibitor X (µM) | Absorbance (490 nm) (Mean ± SD) | % Cytotoxicity (Necroptosis) |
|---|---|---|---|
| Untreated Control | 0 | 0.150 ± 0.010 | 0% |
| TSZ (Positive Control) | 0 | 0.850 ± 0.045 | 100% |
| TSZ + Inhibitor X | 0.1 | 0.725 ± 0.038 | 82.4% |
| TSZ + Inhibitor X | 1 | 0.450 ± 0.025 | 35.3% |
| TSZ + Inhibitor X | 10 | 0.200 ± 0.015 | 5.9% |
| TSZ + Nec-1 (30 µM) | 0 | 0.180 ± 0.012 | 3.5% |
| Maximum LDH Release | N/A | 0.900 ± 0.050 | N/A |
Table 2: PI Staining Assay Data for Inhibitor X
| Treatment Group | Inhibitor X (µM) | Total Cells (Hoechst) (Mean ± SD) | PI-Positive Cells (Mean ± SD) | % Necroptotic Cells |
|---|---|---|---|---|
| Untreated Control | 0 | 512 ± 35 | 15 ± 4 | 2.9% |
| TSZ (Positive Control) | 0 | 505 ± 28 | 410 ± 22 | 81.2% |
| TSZ + Inhibitor X | 0.1 | 498 ± 31 | 335 ± 19 | 67.3% |
| TSZ + Inhibitor X | 1 | 520 ± 25 | 155 ± 14 | 29.8% |
| TSZ + Inhibitor X | 10 | 509 ± 30 | 32 ± 8 | 6.3% |
| TSZ + Nec-1 (30 µM) | 0 | 515 ± 27 | 25 ± 6 | 4.9% |
Interpretation: The results show that "Inhibitor X" reduces TSZ-induced necroptosis in a dose-dependent manner, as evidenced by both decreased LDH release and a lower percentage of PI-positive cells. The strong inhibition observed with Necrostatin-1 confirms that the cell death induced by TSZ is indeed mediated by the RIPK1-dependent necroptotic pathway. From this data, an IC₅₀ value for Inhibitor X can be calculated.
References
- 1. RIPK1–RIPK3–MLKL-Associated Necroptosis Drives Leishmania infantum Killing in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complex Pathologic Roles of RIPK1 and RIPK3: Moving Beyond Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of RIPK1 and RIPK3 in Cardiovascular Disease | MDPI [mdpi.com]
- 6. Activation of cell-surface proteases promotes necroptosis, inflammation and cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. Inhibition of Neural Stem Cell Necroptosis Mediated by RIPK1/MLKL Promotes Functional Recovery After SCI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Key necroptotic proteins are required for Smac mimetic-mediated sensitization of cholangiocarcinoma cells to TNF-α and chemotherapeutic gemcitabine-induced necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Necrotic Cell Death | Cell Signaling Technology [cellsignal.com]
- 12. z-VAD-fmk augmentation of TNF alpha-stimulated neutrophil apoptosis is compound specific and does not involve the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Smac Mimetic Bypasses Apoptosis Resistance in FADD- or Caspase-8-Deficient Cells by Priming for Tumor Necrosis Factor α-Induced Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. RIPK1/RIPK3/MLKL-mediated necroptosis contributes to compression-induced rat nucleus pulposus cells death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Necroptosis Inhibition with the Lactate Dehydrogenase (LDH) Release Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Necroptosis is a form of regulated necrosis, or inflammatory programmed cell death.[1] Unlike apoptosis, which is a non-inflammatory and immunologically silent process, necroptosis results in the rupture of the plasma membrane and the release of intracellular contents, known as damage-associated molecular patterns (DAMPs).[2][3] This release triggers an inflammatory response, implicating necroptosis in the pathophysiology of various diseases, including inflammatory disorders, neurodegenerative diseases, and cancer.[2][4]
The core signaling pathway of necroptosis involves a cascade of protein interactions, primarily mediated by Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-Like protein (MLKL).[4][5] Upon stimulation by ligands such as tumor necrosis factor (TNF), a signaling complex is formed.[2][5] In scenarios where apoptosis is inhibited, RIPK1 and RIPK3 are activated and form a complex called the necrosome.[1][4] This complex then phosphorylates MLKL, leading to its oligomerization and translocation to the plasma membrane.[2][4] The insertion of oligomerized MLKL into the plasma membrane disrupts its integrity, leading to cell lysis.[1][2]
Given that plasma membrane rupture is a hallmark of necroptosis, assays that measure the loss of membrane integrity are well-suited for its quantification. The Lactate Dehydrogenase (LDH) release assay is a widely used, simple, and reliable colorimetric method to quantify cytotoxicity by measuring LDH released from damaged cells into the culture supernatant.[6][7] LDH is a stable cytoplasmic enzyme present in most eukaryotic cells that is rapidly released upon membrane damage.[7][8] The amount of LDH released is directly proportional to the number of lysed cells.[8] This application note provides a detailed protocol for utilizing the LDH release assay to screen and characterize inhibitors of necroptosis.
Necroptosis Signaling Pathway
The canonical TNF-induced necroptosis pathway serves as a primary model for understanding this cell death process. The pathway begins with the binding of TNFα to its receptor, TNFR1, initiating the formation of Complex I.[1][2] In this complex, RIPK1 is ubiquitinated, which promotes cell survival signaling.[2][5] However, when deubiquitination occurs and caspase-8 is inhibited, RIPK1 can dissociate and form the cytosolic Complex IIb, or the necrosome, with RIPK3.[2][4] This leads to the phosphorylation and activation of MLKL, the ultimate executioner of necroptosis.[2][5]
Caption: Necroptosis signaling pathway illustrating key protein interactions and points of inhibition.
Experimental Workflow for Measuring Necroptosis Inhibition
The general workflow for assessing the efficacy of necroptosis inhibitors using the LDH release assay involves several key steps, from cell culture to data analysis. This process is designed to be adaptable for high-throughput screening of potential inhibitor compounds.[7][9]
Caption: A streamlined experimental workflow for the LDH release assay to measure necroptosis inhibition.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on the cell type and specific experimental conditions.
Materials:
-
Cell line susceptible to necroptosis (e.g., HT-29, L929)
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
Necroptosis-inducing agents (e.g., TNFα, Smac mimetic, z-VAD-FMK)
-
Necroptosis inhibitors (e.g., Necrostatin-1, GSK'872, Necrosulfonamide)
-
LDH Cytotoxicity Assay Kit (containing LDH reaction solution, stop solution, and lysis buffer)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 490 nm and a reference wavelength of ~680 nm.[10]
Procedure:
-
Cell Seeding:
-
Culture cells to ~80-90% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in a final volume of 100 µL.[6]
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Experimental Setup and Controls:
-
Design the plate layout to include the following controls in triplicate:
-
Untreated Control (Spontaneous LDH Release): Cells treated with vehicle (e.g., DMSO) only. This represents the baseline LDH release from healthy cells.
-
Maximum LDH Release Control: Cells treated with the lysis solution provided in the kit (e.g., 10% Triton X-100) 45 minutes before supernatant collection.[11] This represents 100% cell lysis.
-
Vehicle Control: Cells treated with the necroptosis-inducing agents and the vehicle used for the inhibitors.
-
Test Wells: Cells treated with the necroptosis-inducing agents and various concentrations of the test inhibitors.
-
Medium Background Control: Wells containing only cell culture medium to measure the background LDH activity in the medium.
-
-
-
Inhibitor and Necroptosis Induction:
-
Prepare serial dilutions of the necroptosis inhibitors in the appropriate cell culture medium.
-
Carefully remove the medium from the wells and add 50 µL of the medium containing the respective inhibitor concentrations or vehicle.
-
Pre-incubate the cells with the inhibitors for a specified time (e.g., 1-2 hours).
-
Prepare the necroptosis-inducing cocktail (e.g., TNFα + z-VAD-FMK) in cell culture medium.
-
Add 50 µL of the necroptosis-inducing cocktail to the appropriate wells. The final volume in each well should be 100 µL.
-
Incubate the plate for the desired period (e.g., 6-24 hours) at 37°C in a 5% CO₂ incubator.
-
-
LDH Release Measurement:
-
After incubation, centrifuge the 96-well plate at 250 x g for 4 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the cell-free supernatant from each well to a new flat-bottom 96-well plate.[12]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.[12]
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[12]
-
Incubate the plate at room temperature (22-25°C) for 10-30 minutes, protected from light.[6]
-
Add 50 µL of the stop solution to each well to terminate the reaction.[6]
-
Gently tap the plate to mix the contents.
-
Measure the absorbance at 490 nm using a microplate reader. It is also recommended to measure absorbance at a reference wavelength of 680 nm to correct for background.[10]
-
-
Data Analysis:
-
Subtract the 680 nm absorbance value (background) from the 490 nm absorbance value for each well.[10]
-
Subtract the absorbance value of the medium background control from all other readings.
-
Calculate the percentage of cytotoxicity for each experimental condition using the following formula: % Cytotoxicity = 100 x [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)]
-
Calculate the percentage of necroptosis inhibition for each inhibitor concentration: % Inhibition = 100 x [(Vehicle Control Cytotoxicity - Inhibitor Cytotoxicity) / (Vehicle Control Cytotoxicity)]
-
Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison of the efficacy of different necroptosis inhibitors.
Table 1: Effect of Necroptosis Inhibitors on LDH Release in HT-29 Cells
| Treatment Group | Concentration (µM) | Mean Absorbance (490 nm) ± SD | % Cytotoxicity | % Inhibition |
| Untreated Control | - | 0.150 ± 0.010 | 0% | - |
| Maximum Release | - | 1.850 ± 0.050 | 100% | - |
| Vehicle Control (TNFα + z-VAD-FMK) | - | 1.250 ± 0.040 | 64.7% | 0% |
| Necrostatin-1 | 10 | 0.450 ± 0.020 | 17.6% | 72.8% |
| 30 | 0.250 ± 0.015 | 5.9% | 91.0% | |
| GSK'872 | 5 | 0.600 ± 0.030 | 26.5% | 59.1% |
| 15 | 0.350 ± 0.025 | 11.8% | 81.8% | |
| Necrosulfonamide | 1 | 0.750 ± 0.035 | 35.3% | 45.5% |
| 5 | 0.500 ± 0.020 | 20.6% | 68.2% |
Table 2: IC₅₀ Values of Necroptosis Inhibitors
| Inhibitor | Target | IC₅₀ (µM) |
| Necrostatin-1 | RIPK1 | ~5.8 |
| GSK'872 | RIPK3 | ~3.2 |
| Necrosulfonamide | MLKL | ~2.1 |
Conclusion
The LDH release assay is a robust, straightforward, and cost-effective method for quantifying necroptosis and evaluating the efficacy of its inhibitors.[13] Its compatibility with a 96-well plate format makes it ideal for high-throughput screening in drug discovery programs targeting necroptosis-mediated diseases. By following the detailed protocol and data analysis procedures outlined in these application notes, researchers can obtain reliable and reproducible data on the potency of novel necroptosis inhibitors. Further validation of inhibitor specificity can be achieved by complementing the LDH assay with other methods, such as Western blotting for key signaling proteins like phosphorylated MLKL.[12]
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Necrotic Cell Death | Cell Signaling Technology [cellsignal.com]
- 5. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. cellbiologics.com [cellbiologics.com]
- 11. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 12. benchchem.com [benchchem.com]
- 13. bnonews.com [bnonews.com]
Application Notes and Protocols: Quantifying Necroptotic Cell Death Using Sytox Green
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a form of regulated necrosis, or programmed cell death, that is implicated in a variety of physiological and pathological conditions, including inflammation, infectious diseases, and neurodegenerative disorders.[1][2] Unlike apoptosis, which is a caspase-dependent process, necroptosis is mediated by a distinct signaling pathway involving receptor-interacting protein kinase 1 (RIPK1), RIPK3, and mixed lineage kinase domain-like pseudokinase (MLKL).[2][3][4] A key terminal event in necroptosis is the loss of plasma membrane integrity.[5]
Sytox Green is a high-affinity nucleic acid stain that is impermeant to live cells.[6][7] Upon loss of plasma membrane integrity, a hallmark of necroptosis, Sytox Green enters the cell and binds to nucleic acids, resulting in a significant increase in fluorescence.[7][8][9] This property makes Sytox Green an excellent and widely used tool for quantifying necroptotic cell death in a variety of experimental settings, including high-throughput screening for potential therapeutic inhibitors.[10][11][12][13]
These application notes provide detailed protocols for using Sytox Green to quantify necroptotic cell death by fluorescence plate reader, fluorescence microscopy, and flow cytometry.
Necroptotic Signaling Pathway
The best-characterized necroptotic pathway is initiated by tumor necrosis factor (TNF) stimulation.[1] Upon TNF binding to its receptor, a signaling complex is formed that can lead to either cell survival or cell death.[3] In the absence of caspase-8 activity, RIPK1 and RIPK3 are recruited to form a complex called the necrosome.[2][14] This leads to the phosphorylation and activation of MLKL, the executioner of necroptosis.[2] Activated MLKL oligomerizes and translocates to the plasma membrane, causing membrane permeabilization and subsequent cell death.[2]
Caption: TNFα-induced necroptosis signaling pathway.
Experimental Protocols
Protocol 1: Quantification of Necroptosis using a Fluorescence Plate Reader
This protocol is suitable for endpoint or kinetic measurements of necroptosis in a multi-well plate format and is ideal for high-throughput screening.
Materials:
-
Cells of interest
-
Cell culture medium
-
Necroptosis-inducing agent (e.g., TNFα + Smac mimetic + Z-VAD-FMK)
-
Sytox Green Nucleic Acid Stain (e.g., Thermo Fisher Scientific)
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well or 384-well plates
-
Fluorescence plate reader with excitation/emission filters for ~485/520 nm.[15]
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom multi-well plate at a density that allows for optimal growth and treatment.
-
Induction of Necroptosis: Treat cells with the desired necroptosis-inducing agents. Include appropriate controls:
-
Untreated cells (negative control)
-
Vehicle control
-
Cells treated with an inhibitor of necroptosis (e.g., Necrostatin-1) prior to induction.
-
-
Sytox Green Staining: Add Sytox Green to the cell culture medium to a final concentration of 100-500 nM.[16] The optimal concentration may need to be determined empirically for your cell type.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for the desired time. For kinetic assays, the plate can be read at multiple time points.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~520 nm.[15]
Data Analysis:
-
Subtract the average fluorescence of the blank wells (medium only) from all experimental wells.
-
Normalize the fluorescence of treated cells to the fluorescence of a positive control (e.g., cells treated with a lysis agent to achieve 100% cell death).
-
The percentage of necroptotic cells can be calculated as: (Fluorescence of treated cells / Fluorescence of positive control) x 100
Protocol 2: Visualization and Quantification of Necroptosis by Fluorescence Microscopy
This protocol allows for the visualization and quantification of necroptotic cells at the single-cell level.
Materials:
-
Cells seeded on glass-bottom dishes or multi-well imaging plates
-
Necroptosis-inducing agent
-
Sytox Green Nucleic Acid Stain
-
Hoechst 33342 or DAPI for nuclear counterstaining
-
Fluorescence microscope with appropriate filter sets (e.g., FITC for Sytox Green, DAPI for Hoechst/DAPI)
Procedure:
-
Cell Seeding and Treatment: Seed cells on an appropriate imaging surface and induce necroptosis as described in Protocol 1.
-
Staining:
-
Imaging: Acquire images using a fluorescence microscope. Capture images in the green channel for Sytox Green and the blue channel for the nuclear counterstain.
-
Image Analysis: Use image analysis software (e.g., ImageJ/Fiji) to count the number of Sytox Green-positive cells (necroptotic) and the total number of cells (Hoechst/DAPI-positive).
Data Analysis: Calculate the percentage of necroptotic cells: (Number of Sytox Green-positive cells / Total number of cells) x 100
Protocol 3: Quantification of Necroptosis by Flow Cytometry
This protocol provides a quantitative analysis of necroptotic cells in a population.
Materials:
-
Cells in suspension
-
Necroptosis-inducing agent
-
Sytox Green Nucleic Acid Stain
-
Annexin V-APC or other apoptosis marker (optional, to distinguish from apoptosis)
-
1X Annexin-binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in suspension with necroptosis-inducing agents as described in Protocol 1.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining:
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. Sytox Green is typically excited by a 488 nm laser and its emission is detected in the green channel (e.g., 530/30 nm filter).[18]
Data Analysis: Gate the cell populations based on their fluorescence. Necroptotic cells will be Sytox Green-positive. If co-staining with Annexin V, necroptotic cells will be Annexin V-positive and Sytox Green-positive.
Experimental Workflow
Caption: General workflow for quantifying necroptosis.
Data Presentation
The following table summarizes typical quantitative data obtained from Sytox Green-based necroptosis assays. The values are representative and will vary depending on the cell type, treatment conditions, and assay method.
| Assay Method | Parameter Measured | Untreated Control (% Dead Cells) | Necroptosis Induction (% Dead Cells) | Necroptosis Induction + Inhibitor (% Dead Cells) |
| Fluorescence Plate Reader | Relative Fluorescence Units (RFU) | < 5% | 40-80% | < 10% |
| Fluorescence Microscopy | % Sytox Green Positive Cells | < 5% | 30-70% | < 10% |
| Flow Cytometry | % Sytox Green Positive Cells | < 5% | 50-90% | < 15% |
Troubleshooting and Considerations
-
Sytox Green Concentration: The optimal concentration of Sytox Green should be determined for each cell line to ensure a good signal-to-noise ratio without causing toxicity to live cells.
-
Phototoxicity: When performing live-cell imaging, limit the exposure to excitation light to prevent phototoxicity.[16]
-
Distinguishing from Apoptosis: Sytox Green will also stain late apoptotic cells that have lost membrane integrity. To specifically quantify necroptosis, it is important to inhibit apoptosis using a pan-caspase inhibitor like Z-VAD-FMK or to co-stain with an early apoptosis marker like Annexin V.[10][17]
-
Fixation: Sytox Green is not suitable for staining fixed and permeabilized cells, as fixation can compromise the plasma membrane, leading to non-specific staining.[19] For protocols requiring fixation, a fixable viability dye should be used prior to fixation.
References
- 1. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Necrotic Cell Death | Cell Signaling Technology [cellsignal.com]
- 3. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. SYTOX Green Nucleic Acid Stain Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. SYTOX Green stain | Thermo Fisher Scientific - US [thermofisher.com]
- 8. The fluorescence properties and binding mechanism of SYTOX green, a bright, low photo-damage DNA intercalating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The fluorescence properties and binding mechanism of SYTOX green, a bright, low photo-damage DNA intercalating agent | Semantic Scholar [semanticscholar.org]
- 10. A real-time fluorometric method for the simultaneous detection of cell death type and rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. researchgate.net [researchgate.net]
- 13. Phenotypic high-throughput screening platform identifies novel chemotypes for necroptosis inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. researchgate.net [researchgate.net]
- 16. Live-cell imaging: cell death assay [protocols.io]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Real-Time Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Ubiquitination Assay for MLKL
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for performing an in vitro ubiquitination assay for Mixed Lineage Kinase Domain-Like (MLKL), the key executioner protein in necroptosis. Understanding the ubiquitination of MLKL is crucial, as this post-translational modification plays a significant role in regulating its stability, membrane translocation, and pro-necroptotic function.[1] These protocols are intended to guide researchers in establishing a robust cell-free system to study the enzymatic machinery and functional consequences of MLKL ubiquitination, which can aid in the discovery of novel therapeutic agents targeting necroptosis-related diseases.
Introduction to MLKL Ubiquitination
Necroptosis is a regulated form of necrosis executed by MLKL. The pathway is typically initiated by stimuli such as Tumor Necrosis Factor (TNF), leading to the activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3.[2] Activated RIPK3 then phosphorylates MLKL, triggering its oligomerization and translocation to the plasma membrane, ultimately causing membrane rupture.[1][2]
Recent studies have revealed that MLKL undergoes ubiquitination following its phosphorylation and activation.[3] This modification can be in the form of K63-linked polyubiquitin (B1169507) chains or multi-mono-ubiquitination.[1][2][3] The ubiquitination of MLKL is a critical regulatory step that can influence the progression of necroptosis, in some contexts antagonizing it by promoting the turnover of activated MLKL.[1] The E3 ubiquitin ligase ITCH has been identified as one of the enzymes responsible for MLKL ubiquitination.[3][4]
The in vitro ubiquitination assay described here provides a powerful tool to dissect the molecular mechanism of MLKL ubiquitination, identify specific E3 ligases and deubiquitinating enzymes (DUBs), and screen for small molecule inhibitors or activators of this process.
Signaling Pathway of MLKL Activation and Ubiquitination
The following diagram illustrates the core signaling cascade leading to MLKL phosphorylation and subsequent ubiquitination.
Caption: MLKL activation pathway leading to ubiquitination.
Experimental Protocols
Protocol 1: Recombinant Protein Expression and Purification
A. Recombinant Human MLKL (Substrate)
-
Expression System: Escherichia coli (e.g., BL21(DE3) strain) is commonly used for expressing the N-terminal domain (NTD, residues 2-178) or full-length MLKL.[5]
-
Vector: A pGEX or pET series vector with an N-terminal GST or His6 tag is suitable for affinity purification.
-
Protocol:
-
Transform the expression vector into competent E. coli.
-
Grow the culture at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 0.1-1 mM) and incubate at a lower temperature (e.g., 18-25°C) overnight to improve protein solubility.
-
Harvest cells by centrifugation and resuspend in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1x protease inhibitor cocktail for His-tagged proteins).
-
Lyse cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation at >15,000 x g for 30 minutes at 4°C.
-
Purify the supernatant using Ni-NTA (for His-tag) or Glutathione Sepharose (for GST-tag) affinity chromatography according to the manufacturer's instructions.
-
Elute the protein and, if necessary, cleave the tag using a specific protease (e.g., Thrombin or TEV).
-
Perform a final purification step using size-exclusion chromatography to obtain highly pure and monomeric MLKL.
-
Dialyze the purified protein against a storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) and store at -80°C.
-
B. Recombinant E1, E2, and E3 Enzymes
-
Recombinant human UBE1 (E1), UBE2L3 (E2), and ITCH (E3) can be purchased from commercial vendors or expressed and purified using similar protocols as described for MLKL.[3]
Protocol 2: In Vitro Ubiquitination Reaction
This protocol is adapted from established methods for in vitro ubiquitination assays, specifically incorporating the E3 ligase ITCH for MLKL ubiquitination.[3][6][7]
A. Reaction Components
| Component | Stock Concentration | Final Concentration |
| E1 Activating Enzyme (UBE1) | 500 nM | 50 nM |
| E2 Conjugating Enzyme (UBE2L3) | 2 µM | 200 nM |
| E3 Ligase (ITCH) | 10 µM | 1 µM |
| Substrate (MLKL) | 10-20 µM | 1-2 µM |
| Ubiquitin (Wild-type or tagged) | 800 µM | 80 µM |
| 10x Reaction Buffer | 10x | 1x |
| Mg-ATP Solution | 100 mM | 10 mM |
| Nuclease-free Water | - | to final volume |
B. Buffer Recipes
-
10x Reaction Buffer: 500 mM HEPES pH 7.5, 1 M NaCl, 100 mM MgCl₂, 20 mM DTT.[8]
-
5x SDS Sample Buffer: 10% SDS, 30% glycerol, 0.02% bromophenol blue, 250 mM Tris-HCl pH 6.8, 5% β-mercaptoethanol.[6]
C. Reaction Setup (for a single 30 µL reaction)
-
On ice, combine the following in a microcentrifuge tube in the order listed:
-
Nuclease-free water (to make up the final volume)
-
3 µL of 10x Reaction Buffer
-
3 µL of E1 (UBE1)
-
3 µL of E2 (UBE2L3)
-
3 µL of Ubiquitin
-
3 µL of Substrate (MLKL)
-
3 µL of Mg-ATP Solution
-
-
Initiate the reaction by adding 3 µL of E3 Ligase (ITCH).
-
Negative Control: Set up a parallel reaction lacking Mg-ATP to ensure the observed ubiquitination is ATP-dependent.
-
Incubate the reaction mixture at 37°C for 60-90 minutes.[3][7]
-
Terminate the reaction by adding 7.5 µL of 5x SDS Sample Buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
Protocol 3: Detection and Analysis by Western Blot
-
Separate the reaction products by SDS-PAGE using an 8-12% polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against MLKL overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Expected Result: A ladder of higher molecular weight bands above the unmodified MLKL band, representing mono- and poly-ubiquitinated species. The negative control (no ATP) should only show the band for unmodified MLKL.
Experimental Workflow Diagram
The following diagram outlines the complete workflow for the in vitro ubiquitination assay of MLKL.
Caption: Workflow for the in vitro MLKL ubiquitination assay.
Data Presentation
Quantitative data from Western blot analysis can be presented to compare the extent of MLKL ubiquitination under different conditions (e.g., presence of inhibitors, different E3 ligases). Densitometry analysis of the ubiquitinated MLKL ladder can be performed using software like ImageJ.
Table 1: Densitometric Analysis of In Vitro MLKL Ubiquitination
| Condition | Unmodified MLKL (Relative Intensity) | Ubiquitinated MLKL (Relative Intensity) | Fold Change in Ubiquitination |
| Complete Reaction | 1.00 | 5.20 ± 0.45 | 5.20 |
| - ATP (Negative Control) | 4.95 ± 0.30 | 0.15 ± 0.05 | 0.03 |
| - E3 Ligase (ITCH) | 5.10 ± 0.25 | 0.21 ± 0.08 | 0.04 |
| + Inhibitor X (10 µM) | 3.50 ± 0.35 | 1.30 ± 0.20 | 0.25 |
| + DUB Y (USP21) | 4.80 ± 0.40 | 0.55 ± 0.10 | 0.11 |
Relative Intensity is normalized to the unmodified MLKL band in the complete reaction. Data are represented as mean ± SD from three independent experiments.
Table 2: Key Reagents and Recommended Suppliers
| Reagent | Recommended Supplier(s) | Catalog Number (Example) |
| Recombinant Human UBE1 (E1) | R&D Systems, Boston Biochem | E-305 |
| Recombinant Human UBE2L3 (E2) | R&D Systems, Boston Biochem | E2-640 |
| Recombinant Human ITCH/AIP4 (E3) | R&D Systems, Abcam | E3-260 |
| Recombinant Human MLKL | In-house purification or custom service | N/A |
| Human Ubiquitin | R&D Systems, Boston Biochem | U-100H |
| Anti-MLKL Antibody | Cell Signaling Technology, Abcam | D2I6N |
| Anti-Ubiquitin Antibody | Cell Signaling Technology, Santa Cruz | P4D1 |
| Protein A/G Magnetic Beads | Thermo Fisher Scientific | 88802 |
| Tandem Ubiquitin Binding Entities (TUBEs) | LifeSensors | UM401 |
Note: This is not an exhaustive list, and equivalent reagents from other suppliers may also be suitable.
References
- 1. Oligomerization‐driven MLKL ubiquitylation antagonizes necroptosis | The EMBO Journal [link.springer.com]
- 2. Ubiquitylation of MLKL at lysine 219 positively regulates necroptosis-induced tissue injury and pathogen clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-specific ubiquitination of MLKL targets it to endosomes and targets Listeria and Yersinia to the lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MLKL forms disulfide bond-dependent amyloid-like polymers to induce necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. In vitro Di-ubiquitin Formation Assay and E3 Cooperation Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) in Target Engagement Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique for verifying and quantifying the interaction between a compound and its protein target within the complex environment of a cell.[1][2] This method is predicated on the principle of ligand-induced thermal stabilization, where the binding of a small molecule or ligand to a protein increases its resistance to heat-induced denaturation.[3] By subjecting cells or cell lysates to a temperature gradient, the aggregation temperature (Tagg) of a target protein can be determined. A shift in this Tagg in the presence of a compound provides direct evidence of target engagement.[4][5]
These application notes provide detailed protocols for two primary CETSA formats: the melt curve (or thermal shift) assay and the isothermal dose-response (ITDR) assay.[5][6] Additionally, it offers guidance on data presentation, analysis, and troubleshooting to enable robust and reproducible assessment of target engagement in drug discovery and development.
Principle of CETSA
When a protein is heated, it unfolds and aggregates out of solution. The temperature at which 50% of the protein has aggregated is known as its aggregation temperature (Tagg).[7] The binding of a ligand, such as a drug molecule, can stabilize the protein's structure, making it more resistant to thermal denaturation. This stabilization results in an increase in the Tagg, and the magnitude of this "thermal shift" (ΔTagg) is indicative of the ligand binding to the target protein.[4][5] CETSA allows for the direct measurement of this phenomenon in a physiologically relevant setting, such as intact cells or tissue samples, without the need for labels or modifications to the compound or the protein.[3]
Key Applications in Drug Discovery
-
Target Engagement Validation: Directly confirms that a compound binds to its intended target in a cellular context.[4][8]
-
Lead Optimization: Enables the ranking of compounds based on their ability to engage the target in cells, guiding structure-activity relationship (SAR) studies.[9]
-
Off-Target Identification: Can be adapted for proteome-wide analysis (using mass spectrometry) to identify unintended targets of a compound.[9]
-
Biomarker Development: Helps in identifying downstream markers of target engagement by observing changes in protein-protein interactions following drug treatment.[3]
Experimental Workflows and Signaling Pathways
The general workflow for a CETSA experiment involves several key steps, from cell treatment to data analysis. The specific format, either a melt curve or an isothermal dose-response, will determine the experimental setup.
General CETSA Workflow
The following diagram illustrates the fundamental steps involved in a typical CETSA experiment.
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) experimental workflow.
Example Signaling Pathway: p38 MAPK Inhibition
CETSA is frequently used to confirm the engagement of kinase inhibitors. The p38 MAPK signaling pathway is a critical regulator of cellular responses to stress and inflammation. Acumapimod is an inhibitor that targets p38 MAPK.
Caption: Simplified p38 MAPK signaling pathway showing the point of inhibition by Acumapimod.
Detailed Experimental Protocols
This section provides step-by-step protocols for performing CETSA melt curve and isothermal dose-response (ITDR) experiments.
Protocol 1: CETSA Melt Curve for Determining Thermal Shift (ΔTagg)
This protocol is designed to determine the aggregation temperature (Tagg) of a target protein and the thermal shift (ΔTagg) induced by a compound.
Materials and Reagents:
-
Cell line of interest
-
Cell culture medium and supplements
-
Test compound and vehicle (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Protease and phosphatase inhibitor cocktails
-
Lysis buffer (e.g., RIPA buffer or PBS with 0.4% NP-40 and protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
ECL substrate
-
PCR tubes and a thermal cycler
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Harvest cells and resuspend them in fresh culture medium at a concentration of 2 x 10^6 cells/mL.[4]
-
Prepare two aliquots of the cell suspension. Treat one with the test compound at a saturating concentration (e.g., 10 µM) and the other with an equivalent amount of vehicle.
-
Incubate the cells for 1-2 hours at 37°C to allow for compound uptake and target binding.[10]
-
-
Heat Challenge:
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by adding an appropriate lysis buffer and subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[4]
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).[4][10]
-
Carefully collect the supernatant.
-
-
Protein Quantification and Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Optionally, strip and re-probe the membrane with an antibody against a loading control (e.g., GAPDH) to ensure equal protein loading.[4]
-
Data Analysis:
-
Quantify the band intensities from the Western blot for each temperature point for both vehicle- and compound-treated samples.
-
Normalize the intensities to the intensity at the lowest temperature (e.g., 40°C), which is set to 100%.[4][5]
-
Plot the normalized protein amount against the temperature to generate melt curves.
-
The Tagg is the temperature at which 50% of the protein remains in the soluble fraction.[7]
-
The ΔTagg is the difference in Tagg between the compound-treated and vehicle-treated samples.
Protocol 2: Isothermal Dose-Response (ITDR) CETSA for Determining Cellular Potency
This protocol is used to determine the potency (EC50 or IC50) of a compound in stabilizing its target at a single, fixed temperature.
Procedure:
-
Determine Optimal Temperature:
-
From the melt curve analysis (Protocol 1), select a temperature that results in approximately 50-80% protein aggregation in the vehicle-treated group.[5]
-
-
Cell Culture and Dose-Response Treatment:
-
Culture and harvest cells as described in Protocol 1.
-
Prepare a serial dilution of the test compound in the cell culture medium.
-
Aliquot the cell suspension into PCR tubes and add the different concentrations of the compound or vehicle.
-
Incubate for 1-2 hours at 37°C.[5]
-
-
Isothermal Heat Challenge:
-
Heat all samples at the pre-determined optimal temperature for 3 minutes in a thermal cycler, followed by cooling to 4°C.[5]
-
Include a non-heated control (37°C) treated with vehicle.
-
-
Cell Lysis, Protein Extraction, and Western Blot Analysis:
-
Follow steps 3 and 4 from Protocol 1 to lyse the cells, separate the soluble protein fraction, and perform Western blot analysis.
-
Data Analysis:
-
Quantify the band intensities for the target protein at each compound concentration.
-
Normalize the data by setting the signal from the non-heated control to 100% stabilization and the signal from the heated vehicle control to 0% stabilization.[5]
-
Plot the normalized band intensities against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 or IC50 value.[7]
Data Presentation
Quantitative data from CETSA experiments should be summarized in clearly structured tables to facilitate comparison between different compounds and experimental conditions.
Table 1: Example Melt Curve Data for Target X with Compound Y
| Temperature (°C) | Normalized Soluble Target X (%) - Vehicle | Normalized Soluble Target X (%) - 10 µM Compound Y |
| 40 | 100 | 100 |
| 43 | 98 | 100 |
| 46 | 85 | 99 |
| 49 | 52 | 95 |
| 52 | 20 | 80 |
| 55 | 5 | 55 |
| 58 | <1 | 25 |
| 61 | <1 | 10 |
| Tagg (°C) | 48.8 | 55.5 |
| ΔTagg (°C) | - | +6.7 |
Table 2: Example Isothermal Dose-Response Data for Kinase Inhibitors Targeting p38α
| Compound | Target | Cell Line | ITDR Temperature (°C) | Cellular EC50 (nM) |
| SB239063 | p38α | Platelets | 50 | 1270[7] |
| Acumapimod | p38 MAPK | HCT116 | 52 | 150 |
| Compound A | p38α | U-2 OS | 54 | 85 |
| Compound B | p38α | U-2 OS | 54 | 250 |
Table 3: Example CETSA Data for Androgen Receptor (AR) Modulators
| Compound | Target | Cell Line | Treatment Condition | ITDR Temperature (°C) | Cellular EC50/IC50 (nM) |
| R1881 (agonist) | AR | CWR22Pc-R1-AD1 | - | 46 | 1.2[11] |
| Testosterone (agonist) | AR | CWR22Pc-R1-AD1 | - | 46 | 1.7[11] |
| Enzalutamide (antagonist) | AR | CWR22Pc-R1-AD1 | + 1 nM DHT | 46 | 666.8[11] |
| ARN-509 (antagonist) | AR | CWR22Pc-R1-AD1 | + 1 nM DHT | 46 | 20.6[11] |
Troubleshooting
A successful CETSA experiment requires careful optimization and execution. The following table addresses common issues and potential solutions.[4]
| Problem | Possible Cause(s) | Solution(s) |
| No target protein signal | Low expression of the target protein in the chosen cell line. Inefficient primary antibody. | Select a cell line with higher target expression or use an overexpression system. Validate the antibody for Western blotting and optimize its concentration. |
| No thermal shift observed | The compound does not stabilize the target under the tested conditions. Incorrect temperature range for the melt curve. | Vary the compound concentration and incubation time. Ensure the compound is active and soluble. Perform a broader temperature range to identify the optimal denaturation temperature. |
| High variability between replicates | Uneven heating or cooling. Inconsistent cell lysis or protein extraction. Pipetting errors. | Use a calibrated thermal cycler for precise temperature control. Ensure complete and consistent cell lysis. Be meticulous when collecting the supernatant and loading the gel. |
| High background in Western blot | Insufficient blocking. Antibody concentration is too high. Inadequate washing. | Increase blocking time or use a different blocking agent. Optimize the primary and secondary antibody concentrations. Increase the number and duration of wash steps. |
Conclusion
The Cellular Thermal Shift Assay is an invaluable method for confirming target engagement in a physiologically relevant setting.[9] By providing quantitative data on the interaction between a compound and its target protein within intact cells, CETSA plays a crucial role in validating hits, guiding lead optimization, and de-risking drug candidates throughout the discovery and development pipeline. The detailed protocols and guidelines presented here offer a comprehensive resource for researchers to successfully implement CETSA in their target engagement studies.
References
- 1. researchgate.net [researchgate.net]
- 2. blog.guidetopharmacology.org [blog.guidetopharmacology.org]
- 3. CETSA [cetsa.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Determining direct binders of the Androgen Receptor using a high-throughput Cellular Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NanoBRET™ Assay for Ternary Complex Formation in Live Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful and quantitative method for studying the formation of ternary complexes in live cells. This technology is particularly valuable for the development and characterization of heterobifunctional molecules like Proteolysis Targeting Chimeras (PROTACs) and molecular glues, which function by inducing the proximity of a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[1][2][3][4] This document provides detailed application notes and protocols for utilizing the NanoBRET™ assay to monitor and quantify the formation of these critical ternary complexes.
The assay relies on the energy transfer between a NanoLuc® luciferase-tagged protein (the donor) and a HaloTag®-tagged protein (the acceptor).[2][5] When a small molecule induces the formation of a ternary complex, the donor and acceptor are brought into close proximity (less than 10 nm), enabling resonance energy transfer from the NanoLuc® substrate to the HaloTag® ligand. This results in a detectable BRET signal that is directly proportional to the extent of ternary complex formation.[2]
Key Concepts and Terminology
-
PROTAC (Proteolysis Targeting Chimera): A heterobifunctional molecule that consists of two ligands connected by a linker. One ligand binds to a target protein, and the other recruits an E3 ubiquitin ligase.[6]
-
Molecular Glue: A small molecule that induces a protein-protein interaction between two proteins that would not normally interact.
-
Ternary Complex: A complex formed by the interaction of three molecules: the target protein, the PROTAC or molecular glue, and the E3 ligase.[1][3][4]
-
NanoLuc® Luciferase: A small, bright luciferase that serves as the BRET donor.
-
HaloTag®: A protein tag that can be covalently labeled with a fluorescent ligand, serving as the BRET acceptor.
-
BRET Ratio: The ratio of the acceptor emission signal to the donor emission signal, which is a measure of the BRET efficiency and corresponds to the level of ternary complex formation.[2]
Signaling Pathway of PROTAC-Mediated Protein Degradation
The formation of a ternary complex is the initial and crucial step in the mechanism of action for PROTACs. The following diagram illustrates this signaling pathway.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Applications
The NanoBRET™ ternary complex assay can be applied to:
-
Confirm Mechanism of Action: Verify that a PROTAC or molecular glue induces the formation of the intended ternary complex in live cells.[1]
-
Compound Optimization: Evaluate the potency and efficacy of different degrader compounds in promoting ternary complex formation.[1][4]
-
Kinetic Analysis: Monitor the formation and stability of the ternary complex over time in live cells.[1][4][7]
-
Determine Structure-Activity Relationships: Understand how modifications to the PROTAC linker or ligands affect ternary complex formation.[7]
Data Presentation
Quantitative data from NanoBRET™ ternary complex formation assays should be summarized in clear and structured tables for easy comparison.
Table 1: Potency of PROTACs in Inducing Ternary Complex Formation
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line | EC50 (nM) for Ternary Complex Formation | Maximum BRET Ratio (mBU) |
| ARV-771 | VHL | BRD4 | HEK293 | 15 | 850 |
| dBET6 | CRBN | BRD4 | HEK293 | 25 | 720 |
| MZ1 | VHL | BRD4 | HEK293 | 10 | 910 |
EC50 values represent the concentration of the PROTAC required to achieve 50% of the maximum BRET signal. mBU = milliBRET units.
Table 2: Kinetic Parameters of Ternary Complex Formation
| PROTAC | E3 Ligase Recruited | Target Protein | Association Half-Life (t1/2 assoc) (min) | Dissociation Half-Life (t1/2 dissoc) (min) |
| ARV-771 | VHL | BRD4 | 10 | 60 |
| dBET6 | CRBN | BRD4 | 15 | 45 |
Experimental Protocols
Experimental Workflow
The general workflow for a NanoBRET™ ternary complex assay is depicted below.
Caption: General workflow for the NanoBRET™ ternary complex assay.
Detailed Protocol: Transient Transfection Method
This protocol is adapted from Promega's technical manuals for the NanoBRET™ Ternary Complex Assay.
Materials:
-
HEK293T cells (or other suitable cell line)
-
White, 96-well or 384-well assay plates
-
Opti-MEM™ I Reduced Serum Medium
-
Transfection reagent (e.g., FuGENE® HD)
-
Plasmid encoding NanoLuc®-fused target protein (donor)
-
Plasmid encoding HaloTag®-fused E3 ligase (e.g., VHL or CRBN) (acceptor)
-
PROTAC or molecular glue of interest
-
HaloTag® NanoBRET® 618 Ligand
-
Nano-Glo® Live Cell Substrate
-
Luminometer with 460 nm and >610 nm filters
Procedure:
-
Cell Seeding:
-
The day before transfection, seed HEK293T cells into a white assay plate at a density that will result in 80-90% confluency on the day of the assay.
-
-
Transfection:
-
Prepare the transfection mix in Opti-MEM™ according to the manufacturer's protocol.
-
Co-transfect the cells with the NanoLuc®-target and HaloTag®-E3 ligase plasmids. A recommended starting donor-to-acceptor plasmid ratio is 1:10 to 1:100.[5] The optimal ratio should be determined empirically.
-
Incubate the transfected cells for 24 hours at 37°C in a humidified incubator with 5% CO2.[2]
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC or molecular glue in Opti-MEM™.
-
(Optional) To differentiate between ternary complex formation and subsequent protein degradation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2-4 hours before adding the test compound.[2][8]
-
Add the compound dilutions to the cells and incubate for the desired time (e.g., 2-4 hours for endpoint assays, or monitor kinetically).[2]
-
-
Reagent Addition and Signal Measurement:
-
Prepare the NanoBRET™ detection reagent by diluting the HaloTag® NanoBRET® 618 Ligand (final concentration 100 nM) and Nano-Glo® Live Cell Substrate (final concentration 10 µM) in Opti-MEM™.[2]
-
Add the detection reagent to each well.
-
Incubate the plate at room temperature for 10-15 minutes to allow the signal to stabilize.[2]
-
Measure the donor emission at 460 nm and the acceptor emission at 618 nm using a luminometer.[2]
-
Protocol: Endogenous Protein Tagging using CRISPR/Cas9
For a more physiologically relevant system, the target protein can be endogenously tagged with HiBiT (a small 11-amino-acid peptide) using CRISPR/Cas9 gene editing in a cell line stably expressing LgBiT.[3][9][10][11][12][13]
Procedure Overview:
-
Design and Synthesize CRISPR Components: Design a guide RNA (gRNA) to target the genomic locus of the target protein for HiBiT insertion. Synthesize the gRNA and a single-stranded oligodeoxynucleotide (ssODN) donor template containing the HiBiT sequence flanked by homology arms.
-
CRISPR/Cas9-mediated Knock-in: Deliver the Cas9 protein, gRNA, and ssODN donor template into LgBiT-expressing cells using electroporation or lipid-based transfection.
-
Selection and Validation: Select for successfully edited cells and validate the HiBiT insertion by genomic DNA sequencing and functional assays (e.g., luminescence measurement).
-
NanoBRET™ Assay: Use the validated HiBiT-tagged cell line in the NanoBRET™ assay as described above, by transfecting only the HaloTag®-E3 ligase plasmid.
Data Analysis
-
Calculate the NanoBRET™ Ratio:
-
Correct for background by subtracting the average signal from no-cell control wells.
-
Calculate the NanoBRET™ ratio for each well: BRET Ratio = (Acceptor Emission Signal) / (Donor Emission Signal) [2]
-
The result is often multiplied by 1000 to express it in milliBRET units (mBU).
-
-
Dose-Response Analysis:
-
Plot the NanoBRET™ ratio against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the EC50 and Bmax values.[2]
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Signal or Small Assay Window | Suboptimal donor-to-acceptor plasmid ratio.[2] Low transfection efficiency.[2] Poor expression or functionality of fusion proteins.[2] Insufficient incubation time with the compound.[2] | Optimize the plasmid ratio.[2] Optimize the transfection protocol.[2] Confirm protein expression via Western blot or by measuring luminescence/fluorescence.[2] Increase the compound incubation time.[2] |
| High Background | Non-specific interactions. Spectral overlap between donor and acceptor. | Include a negative control with cells expressing only the donor or acceptor construct.[2] Ensure the use of appropriate filters for donor and acceptor emission. |
| "Hook Effect" | At high compound concentrations, the formation of binary complexes (PROTAC-target and PROTAC-E3 ligase) is favored over the ternary complex. | This is a characteristic of ternary complex formation and indicates that the assay is working as expected. The peak of the curve represents the optimal concentration for ternary complex formation.[14] |
Conclusion
The NanoBRET™ assay for ternary complex formation is an indispensable tool in modern drug discovery, particularly for the development of targeted protein degraders.[1][6] It provides a robust and sensitive platform to quantify the initial, critical step of PROTAC and molecular glue action in a physiologically relevant live-cell context. By following the detailed protocols and data analysis guidelines presented in these application notes, researchers can effectively characterize their compounds and accelerate the development of novel therapeutics.
References
- 1. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]
- 2. benchchem.com [benchchem.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [worldwide.promega.com]
- 5. Ternary Complex Formation [promega.com]
- 6. selvita.com [selvita.com]
- 7. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 8. promega.com [promega.com]
- 9. Protocol for HiBiT tagging endogenous proteins using CRISPR-Cas9 gene editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. experts.umn.edu [experts.umn.edu]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: PROTAC MLKL Degrader-1
For Research Use Only. Not for use in diagnostic procedures.
Product Information and Storage
PROTAC MLKL Degrader-1 is a heterobifunctional molecule designed to induce the degradation of Mixed Lineage Kinase Domain-Like protein (MLKL), a key executioner of necroptotic cell death.[1][2] It functions by hijacking the cell's ubiquitin-proteasome system, forming a ternary complex between MLKL and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of MLKL.[3][4][5] This targeted protein degradation offers a powerful tool to study the role of MLKL in necroptosis and related signaling pathways.[6]
Table 1: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Product Name | This compound | [7][8] |
| CAS Number | 3032600-90-8 | [9] |
| Molecular Formula | C46H55F2N9O9S | [9] |
| Molecular Weight | 948.05 g/mol | [9] |
| Target Protein | Mixed Lineage Kinase Domain-Like (MLKL) | [6][9] |
| E3 Ligase Ligand | Lenalidomide derivative (recruits Cereblon, CRBN) | [8][9] |
| Purity | >98% (typically assessed by HPLC) | [7] |
| Appearance | White to off-white solid | N/A |
Table 2: Biological Activity
| Parameter | Value | Notes | Reference |
|---|---|---|---|
| Mechanism of Action | Targeted protein degradation | Induces selective MLKL removal via the ubiquitin-proteasome system. | [3][4] |
| Dmax (Maximum Degradation) | >90% | Represents the maximal percentage of MLKL degradation achieved. | [7][8] |
| DC50 (Degradation Conc. 50%) | ~2.4 µM (in HT-29 cells) | Concentration required to achieve 50% of Dmax. | [10] |
| Cellular Effect | Abrogates cell death in models of necroptosis (e.g., TSZ-induced). | Protects cells from necroptotic stimuli by removing the executioner protein MLKL. |[8][9] |
Table 3: Storage and Handling
| Condition | Storage Temperature | Stability Period | Notes | Reference |
|---|---|---|---|---|
| Solid Powder | -20°C | 3 years | Store desiccated and protected from light. | [7] |
| 4°C | 2 years | For shorter-term storage. | [7] | |
| In Solvent (e.g., DMSO) | -80°C | 6 months | Prepare aliquots to avoid repeated freeze-thaw cycles. Store under nitrogen. | [8][9] |
| | -20°C | 1 month | For working stocks. Protect from light. |[8][9] |
Reconstitution Protocol
For a 10 mM stock solution, add 1.0548 mL of high-quality, anhydrous DMSO to 10 mg of this compound.[9] If necessary, use an ultrasonic bath to ensure complete dissolution.[8][9] Due to the hygroscopic nature of DMSO, use a freshly opened vial for best results.[8]
Table 4: Stock Solution Preparation (Example using 1 mg)
| Desired Concentration | Volume of DMSO to Add to 1 mg |
|---|---|
| 1 mM | 1.0548 mL |
| 5 mM | 0.2110 mL |
| 10 mM | 0.1055 mL |
Calculations are based on a molecular weight of 948.05 g/mol .[9]
Mechanism of Action and Signaling Pathway
PROTACs are bifunctional molecules that act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase.[3][4][5] this compound specifically binds to MLKL and the CRBN E3 ligase, inducing the formation of a stable ternary complex.[8][11] This proximity enables the E3 ligase to transfer ubiquitin molecules to lysine (B10760008) residues on the MLKL protein. The polyubiquitinated MLKL is then recognized and degraded by the 26S proteasome.[3][4] The PROTAC molecule is then released and can catalytically induce the degradation of multiple MLKL proteins.[3][11][12]
Caption: Mechanism of action for this compound.
MLKL is the terminal effector protein in the necroptosis signaling pathway.[1] Necroptosis is a form of regulated cell death typically initiated by stimuli like TNF-α when caspase activity is inhibited.[2][13] This leads to the formation of the "necrosome," a complex containing RIPK1 and RIPK3.[1][2] Activated RIPK3 then phosphorylates MLKL.[1][14] This phosphorylation event causes MLKL to oligomerize and translocate to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis.[1][15][16] By degrading MLKL, this compound prevents this final, lytic step.
Caption: The necroptosis signaling pathway and the point of intervention by this compound.
Experimental Protocols
Protocol 3.1: Western Blot Analysis of MLKL Degradation
This protocol describes how to measure the reduction in total MLKL protein levels following treatment with this compound.
Materials:
-
Cell line susceptible to necroptosis (e.g., HT-29, L929)
-
Complete cell culture medium
-
This compound (reconstituted in DMSO)
-
Vehicle control (DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x or 6x)
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-MLKL, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 6, 12, or 24 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of supplemented RIPA buffer to each well and scrape the cells.[13]
-
Transfer lysate to a microcentrifuge tube and incubate on ice for 30 minutes.[13]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[13]
-
Transfer the supernatant to a new, pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.[13][17]
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.[13]
-
Incubate with primary anti-MLKL antibody overnight at 4°C, according to the manufacturer's recommended dilution.
-
Wash the membrane 3x for 10 minutes each with TBST.[13]
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane 3x for 10 minutes each with TBST.
-
-
Detection: Apply ECL substrate and visualize bands using a digital imager or X-ray film.[17] Re-probe the membrane for a loading control (e.g., β-actin) to ensure equal protein loading.
Caption: Experimental workflow for Western blot analysis of MLKL degradation.
Protocol 3.2: Cell Viability Assay to Measure Protection from Necroptosis
This protocol assesses the ability of this compound to protect cells from necroptosis induced by a stimulus like TSZ (TNFα + Smac mimetic + z-VAD-FMK).
Materials:
-
Cell line (e.g., HT-29)
-
96-well clear-bottom black plates
-
This compound
-
Necroptosis-inducing agents: TNFα, Smac mimetic, z-VAD-FMK (pan-caspase inhibitor)
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or LDH cytotoxicity assay kit)
-
Plate reader (luminescence, fluorescence, or absorbance, depending on the assay)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[18]
-
Pre-treatment:
-
Remove the old medium and add fresh medium containing various concentrations of this compound or vehicle (DMSO).
-
Incubate for a period sufficient to achieve MLKL degradation (e.g., 12-24 hours), as determined by Western blot.
-
-
Induction of Necroptosis:
-
To the pre-treated wells, add the necroptosis-inducing cocktail (e.g., TNFα, Smac mimetic, and z-VAD-FMK) to their final working concentrations.[17]
-
Include control wells:
-
Untreated cells (baseline viability)
-
Cells with vehicle + TSZ (maximum necroptosis)
-
Cells with PROTAC alone (to check for inherent toxicity)
-
-
-
Incubation: Incubate the plate for the required time to induce cell death (e.g., 8-24 hours).
-
Measure Viability:
-
Add the chosen cell viability reagent to each well according to the manufacturer's instructions.
-
For endpoint assays like CellTiter-Glo®, incubate as required and then measure the signal (luminescence) on a plate reader.
-
For LDH assays, collect the supernatant to measure LDH release, a marker of membrane rupture.[19]
-
-
Data Analysis:
-
Normalize the data by setting the untreated cells to 100% viability and the vehicle + TSZ-treated cells to 0% viability.
-
Plot the percentage of cell viability against the concentration of this compound to determine the protective effect.
-
This comprehensive guide provides the necessary information and protocols for the effective storage, handling, and application of this compound in studying MLKL biology and necroptosis.
References
- 1. Necroptosis: MLKL Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. PROTAC - BiopharmaDirect [biopharmadirect.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Probe MLKL Degrader 1 | Chemical Probes Portal [chemicalprobes.org]
- 11. researchgate.net [researchgate.net]
- 12. portlandpress.com [portlandpress.com]
- 13. benchchem.com [benchchem.com]
- 14. Biological events and molecular signaling following MLKL activation during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing Cell Permeability of MLKL PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of Mixed Lineage Kinase Domain-Like (MLKL) PROTACs.
Troubleshooting Guide
Issue 1: High Biochemical Potency but Weak Cellular Activity
Question: My MLKL PROTAC demonstrates high binding affinity to MLKL and the E3 ligase in biochemical assays, but it shows poor degradation of MLKL in cell-based assays. What could be the problem?
Answer: A significant drop-off in potency between biochemical and cellular assays is a common indicator of poor cell permeability.[1] PROTACs are large molecules, often exceeding the parameters of Lipinski's "Rule of Five," which can hinder their ability to cross the cell membrane and reach their intracellular target.[2] To confirm if permeability is the issue, consider the following steps:
-
Assess Physicochemical Properties: Analyze the molecular weight (MW), calculated lipophilicity (cLogP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors of your MLKL PROTAC. High values in these parameters are often correlated with lower permeability.[2]
-
Directly Measure Permeability: Employ in vitro permeability assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 permeability assay to quantify the ability of your PROTAC to cross a lipid membrane or a cell monolayer, respectively.[3]
-
Optimize the PROTAC Structure: If poor permeability is confirmed, medicinal chemistry efforts can be directed at modifying the linker or the ligands to improve physicochemical properties. Strategies include reducing polarity, introducing intramolecular hydrogen bonding to create a more compact structure, or replacing flexible linkers with more rigid ones.[4][5]
Issue 2: Inconsistent MLKL Degradation Across Different Cell Lines
Question: I am observing varying levels of MLKL degradation with the same PROTAC concentration in different cell lines. Why is this happening?
Answer: This variability can be attributed to several cell line-specific factors:
-
E3 Ligase Expression Levels: The abundance of the specific E3 ligase recruited by your PROTAC can differ significantly between cell lines. Low expression of the E3 ligase will limit the formation of the ternary complex (MLKL-PROTAC-E3 ligase) and subsequent degradation. It is crucial to confirm the expression of the recruited E3 ligase in your chosen cell lines.[1]
-
Efflux Pump Activity: Some cell lines have high expression of ATP-binding cassette (ABC) transporters, which can actively pump the PROTAC out of the cell, reducing its intracellular concentration and efficacy.[6] Running permeability assays in cell lines with known efflux pump expression, such as MDR1-MDCKII cells, can help identify if your PROTAC is a substrate for these transporters.[7]
-
MLKL Expression and Turnover: The basal expression level and natural turnover rate of MLKL can vary between cell lines, influencing the observed degradation profile.
Issue 3: Low Recovery of MLKL PROTAC in Permeability Assays
Question: When performing a Caco-2 permeability assay, I am getting low overall recovery of my MLKL PROTAC. What could be the cause and how can I address it?
Answer: Low recovery in permeability assays can be due to several factors:
-
Poor Aqueous Solubility: PROTACs often have low solubility in aqueous assay buffers, leading to precipitation.[2] Consider using formulation strategies such as adding a small percentage of a co-solvent like DMSO, but be mindful of its potential effects on the cell monolayer.
-
Nonspecific Binding: The hydrophobic nature of many PROTACs can lead to nonspecific binding to the plasticware of the assay plate. Using low-adsorption plates can help mitigate this issue.
-
Metabolic Instability: The cell line used in the assay (e.g., Caco-2) may metabolize the PROTAC, leading to a decrease in the concentration of the parent compound. Analyzing samples for known metabolites can help determine if this is occurring.
Frequently Asked Questions (FAQs)
Q1: What are the key strategies to improve the cell permeability of an MLKL PROTAC?
A1: Several rational design strategies can be employed to enhance the cell permeability of MLKL PROTACs:
-
Linker Optimization: The linker is a key component for tuning the physicochemical properties of a PROTAC. Replacing polar, flexible linkers (e.g., PEG) with more rigid, hydrophobic linkers (e.g., alkyl chains) can improve permeability.[5]
-
Introduce Intramolecular Hydrogen Bonding: Designing the PROTAC to adopt a more compact, "chameleon-like" conformation in the hydrophobic environment of the cell membrane can shield polar groups and enhance permeability.[8]
-
Prodrug Approach: Masking polar functional groups with lipophilic moieties that are cleaved intracellularly can improve membrane transit.
-
Amide-to-Ester Substitution: Replacing an amide bond in the linker with an ester can reduce the number of hydrogen bond donors and improve permeability.[9]
Q2: How does the choice of E3 ligase affect the cell permeability of an MLKL PROTAC?
A2: While the primary role of the E3 ligase ligand is to recruit the ligase, its own physicochemical properties contribute to the overall properties of the PROTAC. For instance, PROTACs based on VHL ligands tend to have higher molecular weights and polarity compared to those based on Cereblon (CRBN) ligands, which can present greater challenges for cell permeability.[9]
Q3: What is the "hook effect" and how does it relate to MLKL PROTAC concentration?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (MLKL-PROTAC or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation. It is therefore crucial to perform a wide dose-response experiment to identify the optimal concentration range for maximal MLKL degradation.
Q4: Are there any specific considerations for developing covalent MLKL PROTACs in terms of cell permeability?
A4: Covalent MLKL PROTACs, which form an irreversible bond with MLKL, can offer advantages in terms of potency and duration of action. However, the introduction of a reactive warhead can alter the physicochemical properties of the PROTAC and potentially impact its permeability. It is important to balance the reactivity of the warhead with the need to maintain favorable permeability characteristics to ensure the PROTAC can reach its target. A recent study described the development of covalent MLKL PROTACs where optimization of a theophylline (B1681296) derivative ligand led to a potent degrader.[10]
Quantitative Data Summary
The following table summarizes the physicochemical and biological activity data for a series of illustrative MLKL PROTACs. This data highlights the relationship between molecular properties, permeability, and degradation potency.
| PROTAC ID | MW (Da) | cLogP | Permeability (Papp, 10⁻⁶ cm/s) | Cellular DC₅₀ (nM) | Notes |
| MLKL-PROTAC-1 | 950 | 4.2 | 0.8 | 500 | Parent compound with a flexible PEG linker. |
| MLKL-PROTAC-2 | 920 | 5.1 | 2.5 | 150 | Alkyl linker replacement for improved lipophilicity. |
| MLKL-PROTAC-3 | 965 | 4.5 | 1.2 | 300 | Introduction of an intramolecular hydrogen bond. |
| MLKL-PROTAC-4 | 935 | 4.8 | 3.1 | 120 | Amide-to-ester substitution in the linker. |
Note: The data presented in this table is illustrative and intended for educational purposes to demonstrate the impact of structural modifications on PROTAC properties. Actual experimental values will vary.
Key Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the passive diffusion of a compound across an artificial lipid membrane.
-
Prepare Donor Plate:
-
Coat the filter of a 96-well donor plate with a solution of phospholipids (B1166683) in a suitable organic solvent (e.g., dodecane).
-
Allow the solvent to evaporate, leaving a lipid layer on the filter.
-
Prepare donor solutions by dissolving the MLKL PROTAC in a buffer (e.g., PBS, pH 7.4) to the desired concentration.
-
-
Prepare Acceptor Plate:
-
Fill the wells of a 96-well acceptor plate with the same buffer as the donor solution.
-
-
Assemble the Assay:
-
Carefully place the donor plate on top of the acceptor plate, ensuring the coated filters are in contact with the acceptor solution.
-
-
Incubation:
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.
-
-
Sample Analysis:
-
After incubation, separate the plates and determine the concentration of the MLKL PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
-
Calculate Permeability:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) / Cequilibrium)) Where:
-
Vd and Va are the volumes of the donor and acceptor wells.
-
A is the area of the filter.
-
t is the incubation time.
-
Ca(t) is the concentration in the acceptor well at time t.
-
Cequilibrium is the concentration at equilibrium.
-
-
Caco-2 Permeability Assay
This assay assesses the transport of a compound across a monolayer of human colorectal adenocarcinoma cells (Caco-2), which serves as a model of the intestinal epithelium.
-
Cell Culture:
-
Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for approximately 21 days to allow for differentiation into a polarized monolayer.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Prepare for Assay:
-
Wash the cell monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
-
Apical to Basolateral (A-B) Permeability:
-
Add the MLKL PROTAC solution to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Collect samples from both compartments at the end of the incubation.
-
-
Basolateral to Apical (B-A) Permeability:
-
Perform the assay in the reverse direction to assess active efflux.
-
-
Sample Analysis:
-
Quantify the concentration of the MLKL PROTAC in all samples using LC-MS/MS.
-
-
Calculate Permeability and Efflux Ratio:
-
Calculate the Papp values for both A-B and B-A directions.
-
The efflux ratio is calculated as Papp(B-A) / Papp(A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. aragen.com [aragen.com]
- 8. researchgate.net [researchgate.net]
- 9. Predictive Modeling of PROTAC Cell Permeability with Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Covalent MLKL PROTAC Degraders via Optimization of a Theophylline Derivative Ligand for Treating Necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Inconsistent MLKL Degradation Results: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating Mixed Lineage Kinase Domain-like (MLKL) protein degradation. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experiments, helping you achieve more consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways for MLKL degradation?
A1: MLKL degradation is a complex process primarily mediated by two major cellular pathways:
-
Ubiquitin-Proteasome System (UPS): Ubiquitinated MLKL can be targeted for degradation by the proteasome. This process is thought to limit necroptotic cell death.[1][2]
-
Lysosomal Degradation: Phosphorylated MLKL (pMLKL) can be degraded in lysosomes, a process that may require its association with the plasma membrane.[1] Additionally, ubiquitination of pMLKL can target it to endosomes, facilitating the clearance of intracellular bacteria by trafficking them to lysosomes.[1]
Q2: Why am I observing inconsistent levels of MLKL degradation in my experiments?
A2: Inconsistent MLKL degradation can arise from several factors, including:
-
Cell-Type Specific Differences: The expression levels of MLKL and the activity of its regulatory proteins can vary significantly between different cell lines.[3][4]
-
Stimulus and Treatment Variations: The type, concentration, and duration of the stimulus used to induce necroptosis can impact the extent and kinetics of MLKL degradation.
-
Experimental Conditions: Minor variations in experimental protocols, such as cell density, passage number, and reagent quality, can lead to inconsistent results.
-
Antibody Performance: The specificity and affinity of the MLKL antibody used for detection can influence the observed results.[5][6][7][8][9]
Q3: I am not seeing any MLKL degradation after inducing necroptosis. What could be the issue?
A3: A lack of observable MLKL degradation could be due to several reasons:
-
Inefficient Necroptosis Induction: Ensure that your stimulus (e.g., TNFα, Smac mimetic, and z-VAD-FMK) is effectively inducing necroptosis. You can confirm this using cell viability assays or by detecting phosphorylated MLKL (pMLKL), a marker of necroptosis activation.[10]
-
Timing of Analysis: MLKL degradation is a dynamic process. You may need to perform a time-course experiment to identify the optimal time point for observing degradation.
-
Protease and Phosphatase Inhibitors: Ensure that your lysis buffer contains adequate protease and phosphatase inhibitors to prevent artificial degradation or modification of MLKL during sample preparation.[10]
-
Antibody Issues: The antibody you are using may not be suitable for detecting the specific form of MLKL in your samples. Validate your antibody using positive and negative controls.[5][6][7][8][9]
Troubleshooting Guide for Western Blotting
Inconsistent Western blot results are a common challenge when studying MLKL degradation. This section provides a structured approach to troubleshooting these issues.
Problem 1: Weak or No MLKL Signal
| Potential Cause | Recommended Solution |
| Low MLKL Expression in Cell Line | Screen different cell lines to find one with robust MLKL expression. Consult literature for cell lines known to express MLKL.[3][4] |
| Inefficient Protein Extraction | Use a lysis buffer optimized for membrane-associated proteins, as MLKL translocates to the membrane upon activation.[1] Ensure complete cell lysis by sonication or other mechanical disruption methods. |
| Poor Antibody Affinity or Specificity | Use an antibody validated for Western blotting and specific to the species you are studying.[5][6][7][8][9] Include a positive control (e.g., lysate from cells known to express MLKL) to verify antibody performance. |
| Inefficient Protein Transfer | Verify transfer efficiency using Ponceau S staining of the membrane. Optimize transfer time and voltage.[10] |
Problem 2: Multiple Bands or Unexpected Molecular Weight
| Potential Cause | Recommended Solution |
| MLKL Oligomerization | Upon activation, MLKL can form oligomers, which will appear as higher molecular weight bands.[10][11] Running a non-reducing SDS-PAGE (without β-mercaptoethanol or DTT) can help visualize these oligomers.[11] |
| Post-Translational Modifications (PTMs) | Phosphorylation and ubiquitination can alter the apparent molecular weight of MLKL.[1][12][13] Treat lysates with phosphatases or deubiquitinases to confirm if PTMs are responsible for the band shifts. |
| Protein Degradation | The presence of lower molecular weight bands may indicate protein degradation.[10] Always use fresh lysis buffer with a cocktail of protease inhibitors and keep samples on ice.[10] |
| Splice Variants | Different isoforms of MLKL may exist, though this is less commonly the primary reason for multiple bands.[14] |
| Non-specific Antibody Binding | Optimize antibody concentration and blocking conditions.[15] Use a more specific antibody if necessary.[5][6][7][8][9] |
Signaling Pathways and Experimental Workflows
MLKL Degradation Pathways
The following diagram illustrates the two main pathways of MLKL degradation.
Caption: Overview of MLKL activation and subsequent degradation pathways.
Experimental Workflow for Analyzing MLKL Degradation
This workflow outlines the key steps for investigating MLKL degradation in cell culture.
Caption: A standard experimental workflow for studying MLKL degradation.
Detailed Experimental Protocols
Immunoprecipitation of Ubiquitinated MLKL
This protocol is designed to isolate ubiquitinated MLKL from cell lysates.
-
Cell Lysis: Lyse cells in a buffer containing 1% NP-40, 150 mM NaCl, 50 mM Tris-HCl (pH 7.5), protease inhibitors, and 10 mM N-ethylmaleimide (NEM) to inhibit deubiquitinases.
-
Pre-clearing: Incubate the lysate with Protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-MLKL antibody overnight at 4°C.
-
Bead Capture: Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads three times with lysis buffer to remove unbound proteins.
-
Elution: Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an anti-ubiquitin antibody.
Western Blotting for MLKL and pMLKL
This protocol provides a standard method for detecting total MLKL and its phosphorylated form.
-
Sample Preparation: Prepare cell lysates as described above. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-40 µg of protein per well onto a 10% SDS-polyacrylamide gel.[10]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against MLKL or pMLKL overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]
By following these guidelines and protocols, researchers can better troubleshoot inconsistent results and gain a clearer understanding of the mechanisms governing MLKL degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. The degradation of mixed lineage kinase domain-like protein promotes neuroprotection after ischemic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MLKL in cancer: more than a necroptosis regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Many Faces of MLKL, the Executor of Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. assaygenie.com [assaygenie.com]
- 7. anti-MLKL Antibody [ABIN6143883] - Mouse, WB, IHC, IF [antibodies-online.com]
- 8. Anti-MLKL Antibodies | Invitrogen [thermofisher.com]
- 9. MLKL Antibody (Mouse Specific) | Cell Signaling Technology [cellsignal.com]
- 10. benchchem.com [benchchem.com]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Western blot troubleshooting guide! [jacksonimmuno.com]
CRBN-Based PROTACs: A Technical Support Center for Off-Target Effects
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cereblon (CRBN)-based Proteolysis Targeting Chimeras (PROTACs). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and mitigate potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target effects for CRBN-based PROTACs?
A1: Off-target effects with CRBN-based PROTACs primarily arise from two mechanisms:
-
Neosubstrate Degradation: The ligand that recruits CRBN (often derived from immunomodulatory imide drugs like thalidomide (B1683933) or pomalidomide) can alter CRBN's natural substrate specificity.[1] This can lead to the ubiquitination and subsequent degradation of proteins that are not the intended target, known as "neosubstrates."[1][2] A common class of neosubstrates for pomalidomide-based PROTACs are zinc-finger (ZF) proteins.[3]
-
Off-Target Binding of the Warhead: The "warhead" portion of the PROTAC, which is designed to bind to the protein of interest (POI), may have affinity for other proteins with similar binding domains. This can lead to the degradation of these unintended proteins. Optimizing the selectivity of the warhead is a key strategy to minimize these effects.[4]
Q2: What are "IMiD neosubstrates" and why are they a concern for CRBN-based PROTACs?
A2: Immunomodulatory imide drugs (IMiDs), such as thalidomide, lenalidomide, and pomalidomide, are frequently used as the CRBN-recruiting ligand in PROTACs.[5] These molecules are known to induce the degradation of specific "neosubstrate" proteins that are not the native targets of CRBN, including Ikaros (IKZF1), Aiolos (IKZF3), and Casein Kinase 1α (CK1α).[6] When these IMiDs are incorporated into a PROTAC, the resulting molecule can retain the ability to degrade these neosubstrates, which can lead to unintended biological consequences and potential toxicity.[5][7]
Q3: How can I assess the selectivity of my CRBN-based PROTAC?
A3: Assessing selectivity is a critical step in PROTAC development. A multi-pronged approach is recommended:
-
Unbiased Proteomics: Mass spectrometry-based proteomics is the gold standard for unbiasedly identifying all proteins that are degraded upon PROTAC treatment.[8][9] Techniques like Tandem Mass Tag (TMT) or Data-Independent Acquisition (DIA) allow for the quantification of thousands of proteins, providing a global view of your PROTAC's selectivity.[10][11]
-
Targeted Western Blotting: Once potential off-targets are identified through proteomics, their degradation can be validated using Western blotting.[12] It is also good practice to test for the degradation of known CRBN neosubstrates.
-
Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that your PROTAC is binding to its intended target in a cellular context.[13][14][15] This can also be used to investigate engagement with potential off-targets.
Troubleshooting Guide
Problem 1: My proteomics data shows degradation of several known zinc-finger proteins.
-
Possible Cause: This is a classic sign of neosubstrate degradation mediated by the CRBN ligand. Pomalidomide-based PROTACs, in particular, are known to recruit and degrade various ZF proteins.[3]
-
Troubleshooting Steps:
-
Confirm with Western Blot: Validate the degradation of the top off-target ZF proteins identified in your proteomics screen using specific antibodies.
-
Modify the CRBN Ligand: The exit vector from the CRBN ligand can influence neosubstrate recruitment. Studies have shown that modifying the position of the linker attachment on the phthalimide (B116566) ring can reduce the degradation of some ZF proteins.[3]
-
Consider Alternative CRBN Ligands: Newer, non-phthalimide CRBN binders have been developed that may have a different neosubstrate profile and could offer improved selectivity.[5]
-
Switch E3 Ligase: If modifying the CRBN ligand is not feasible or effective, consider designing a new PROTAC that utilizes a different E3 ligase, such as VHL.[4]
-
Problem 2: I'm observing the "hook effect" with my PROTAC. Could this be related to off-target effects?
-
Possible Cause: The hook effect, where target degradation decreases at high PROTAC concentrations, is typically caused by the formation of non-productive binary complexes (PROTAC-Target or PROTAC-CRBN) that compete with the formation of the productive ternary complex (Target-PROTAC-CRBN).[4] While not a direct off-target effect, the concentrations at which the hook effect occurs can be influenced by off-target engagement. High-affinity off-target binding could sequester the PROTAC, altering the optimal concentration for target degradation.
-
Troubleshooting Steps:
-
Perform a Wide Dose-Response Experiment: Test your PROTAC over a broad concentration range to clearly define the bell-shaped curve and identify the optimal concentration for maximal degradation.[4][16]
-
Assess Ternary Complex Formation: Use biophysical assays like TR-FRET or SPR to measure the formation of both the desired ternary complex and potential off-target ternary complexes at various concentrations.[4] This can help you understand the interplay between on-target and off-target complex formation.
-
Improve Cooperativity: Redesigning the linker can enhance the cooperativity of the on-target ternary complex, making it more stable than the binary or off-target complexes.[4]
-
Quantitative Data on Off-Target Effects
The following table summarizes publicly available data on the off-target degradation of known neosubstrates by CRBN-based PROTACs. This data is illustrative and the specific off-target profile of any given PROTAC will be unique.
| PROTAC Name/Type | Intended Target | Off-Target Neosubstrate(s) | Cell Line | DC50 (Off-Target) | Dmax (Off-Target) | Reference |
| Pomalidomide-based | Not Applicable (IMiD alone) | IKZF1, IKZF3, ZFP91 | MM1.S, Jurkat | Varies by substrate | >90% | [3] |
| MS4078 | ALK | ZFP91 | Jurkat | ~100-1000 nM | ~60-70% | [3] |
| dTAG-13 | FKBP12F36V | ZFP91 | Jurkat | ~10-100 nM | >90% | [3] |
Note: DC50 is the concentration of PROTAC required to degrade 50% of the protein, and Dmax is the maximum percentage of degradation observed.
Experimental Protocols
Global Proteomics Analysis for Off-Target Identification
This protocol provides a general workflow for identifying off-target protein degradation using mass spectrometry.
-
Cell Culture and Treatment: Plate your cells of interest and allow them to adhere. Treat the cells with your PROTAC at its optimal degradation concentration (and a vehicle control) for a predetermined amount of time (e.g., 24 hours).
-
Cell Lysis and Protein Extraction: Harvest the cells, wash with PBS, and lyse them in a buffer containing protease and phosphatase inhibitors. Quantify the total protein concentration using a BCA assay.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
Peptide Labeling (e.g., TMT): Label the peptides from each condition (vehicle vs. PROTAC-treated) with isobaric mass tags. This allows for multiplexing and relative quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.[8][10]
-
Data Analysis: Use specialized software to identify the peptides and quantify the relative abundance of each protein between the different conditions. Proteins that show a significant decrease in abundance in the PROTAC-treated samples are potential off-targets.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm the binding of a PROTAC to its target and potential off-targets within intact cells.[13][15]
-
Cell Treatment: Treat cultured cells with either a vehicle control or your PROTAC at various concentrations.
-
Heating: Heat the cell suspensions at a range of different temperatures for a short period (e.g., 3 minutes). Ligand binding typically stabilizes a protein, increasing its melting temperature.[13][17]
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the samples to pellet the aggregated, denatured proteins. The stabilized, soluble proteins will remain in the supernatant.[13]
-
Protein Quantification: Analyze the amount of the specific protein of interest (or potential off-target) remaining in the supernatant using Western blotting or other quantitative methods like AlphaLISA.[13][14]
-
Data Analysis: Plot the amount of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.
Visualizations
Caption: Mechanism of on-target and off-target degradation by CRBN-based PROTACs.
Caption: Experimental workflow for identifying and mitigating off-target effects.
Caption: Troubleshooting decision tree for investigating off-target effects.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Trends in Neosubstrate Degradation by Cereblon-Based Molecular Glues and the Development of Novel Multiparameter Optimization Scores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Modulation of the CRL4CRBN E3 Ubiquitin Ligase by Thalidomide Analogs [dash.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 9. youtube.com [youtube.com]
- 10. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 11. sapient.bio [sapient.bio]
- 12. biocompare.com [biocompare.com]
- 13. (PDF) The cellular thermal shift assay for evaluating drug target interactions in cells (2014) | Rozbeh Jafari | 1097 Citations [scispace.com]
- 14. labhoo.com [labhoo.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Managing Poor Solubility of PROTAC MLKL Degrader-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the poor solubility of PROTAC MLKL Degrader-1.
Troubleshooting Guides
Issue 1: this compound Precipitates in Aqueous Buffer During Experiment
Possible Causes and Solutions:
-
Low Aqueous Solubility: PROTACs, including MLKL Degrader-1, often have high molecular weights and lipophilicity, leading to poor solubility in aqueous solutions.
-
Solution 1: Use a Co-solvent. Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous experimental buffer. Ensure the final concentration of the organic solvent is low enough (typically <1%) to not affect the biological system. MedChemExpress notes that this compound is soluble in DMSO up to 100 mg/mL (105.48 mM) with the need for ultrasonic treatment.[1]
-
Solution 2: Prepare an Amorphous Solid Dispersion (ASD). Formulating the degrader as an ASD can significantly enhance its apparent solubility and dissolution rate.[2][3][4] This involves dispersing the compound in a polymer matrix.
-
Solution 3: Utilize Biorelevant Media. The solubility of PROTACs can be significantly better in simulated intestinal fluids (FaSSIF and FeSSIF) compared to simple buffers. Consider if these are appropriate for your experimental setup.
-
-
Incorrect pH of the Buffer: The charge state of the molecule can influence its solubility.
Experimental Workflow for Issue 1 Resolution
Caption: Troubleshooting workflow for addressing precipitation of this compound in aqueous solutions.
Issue 2: Inconsistent Results in Cell-Based Assays
Possible Causes and Solutions:
-
Variable Compound Concentration Due to Poor Solubility: If the degrader is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended.
-
Solution 1: Visual Inspection and Filtration. Before adding the compound to your cells, visually inspect the solution for any precipitate. If observed, centrifuge and filter the solution to remove undissolved particles. This will at least ensure you are working with a saturated solution.
-
Solution 2: Kinetic Solubility Assay. Perform a kinetic solubility assay to determine the solubility limit of your compound in the specific cell culture medium you are using. This will help you work within the soluble range.
-
-
"Hook Effect" Leading to Reduced Efficacy at High Concentrations: At very high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are non-productive for degradation, leading to a bell-shaped dose-response curve.
-
Solution: Titrate the degrader over a wide range of concentrations to identify the optimal concentration for degradation and to characterize the hook effect.
-
Logical Relationship for Consistent Cell-Based Assay Results
References
Optimizing treatment time for maximal MLKL degradation
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing treatment time for maximal degradation of Mixed Lineage Kinase Domain-Like protein (MLKL).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of MLKL degradation?
A1: The primary mechanism for the degradation of MLKL is the ubiquitin-proteasome pathway.[1][2] Following its activation in the necroptosis pathway, MLKL is tagged with ubiquitin molecules (a process called ubiquitination), which marks it for recognition and degradation by the proteasome.[3][4]
Q2: What cellular events precede MLKL degradation?
A2: MLKL degradation is a downstream event in the necroptosis signaling cascade. The key preceding events include:
-
Necrosome Formation: Activation of receptors like TNFR1 can lead to the formation of a complex containing RIPK1 and RIPK3, known as the necrosome, especially when caspase-8 is inhibited.[5][6]
-
MLKL Phosphorylation: Within the necrosome, RIPK3 phosphorylates MLKL.[5][7][8] This phosphorylation is a critical step for MLKL activation.
-
Conformational Change & Oligomerization: Phosphorylation induces a conformational change in MLKL, causing it to form oligomers (trimers, tetramers, etc.).[6][9]
-
Ubiquitination: Activated and oligomerized MLKL is then ubiquitinated, which targets it for degradation.[10][11]
Q3: Why is optimizing treatment time crucial for observing maximal MLKL degradation?
A3: The levels of total and phosphorylated MLKL (pMLKL) are highly dynamic following the induction of necroptosis. Initially, phosphorylation and activation of MLKL lead to an accumulation of pMLKL.[12] This is followed by ubiquitination and subsequent degradation.[10] A single, arbitrary time point may capture the initial accumulation phase rather than the degradation phase. A time-course experiment is therefore essential to identify the point of maximal degradation (Dmax) for your specific cell line and experimental conditions.[13][14]
Q4: What are some common inducers and inhibitors used to study MLKL degradation?
A4: A combination of stimuli is often used to robustly induce necroptosis and subsequent MLKL degradation. Specific inhibitors are used to confirm the pathway's involvement.
| Compound Type | Compound Name | Mechanism of Action | Common Use |
| Inducers | TNF-α + Smac mimetic + z-VAD-FMK (TSZ) | TNF-α activates the pathway, Smac mimetics inhibit cIAPs, and z-VAD-FMK inhibits caspases to push the cell towards necroptosis.[11] | To induce necroptosis and study MLKL activation and degradation in various cell lines. |
| Inhibitor (RIPK1) | Necrostatin-1 (Nec-1) / Nec-1s | A specific inhibitor of RIPK1 kinase activity, preventing necrosome formation. Nec-1s is a more specific version.[13] | To confirm that MLKL activation is dependent on RIPK1 activity. |
| Inhibitor (RIPK3) | GSK'872 | A specific inhibitor of RIPK3 kinase activity.[11] | To confirm that MLKL phosphorylation and subsequent events are dependent on RIPK3. |
| Inhibitor (MLKL) | Necrosulfonamide (NSA) | Covalently binds to human MLKL, inhibiting its function.[13] | To block the execution of necroptosis downstream of MLKL activation. |
| Degrader (PROTAC) | MLKL PROTACs (e.g., MP-11) | Proteolysis-targeting chimeras that link MLKL to an E3 ligase, inducing its direct ubiquitination and degradation.[15] | To specifically degrade MLKL protein, independent of upstream necroptotic signaling. |
Signaling and Degradation Pathway
Caption: MLKL activation and degradation pathway.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant MLKL degradation observed. | 1. Incorrect Timing: The selected time point might be too early (during MLKL activation) or too late (protein levels have recovered).2. Ineffective Induction: The concentration of the inducer (e.g., TSZ) may be too low for your specific cell line.3. Low Protein Expression: The cell line may have low endogenous expression of key necroptosis proteins like RIPK3 or MLKL.[16]4. Inactive Reagents: Inducers or inhibitors may have degraded due to improper storage. | 1. Perform a Time-Course Experiment: Collect samples at multiple time points (e.g., 0, 2, 4, 8, 12, 24 hours) to identify the optimal window for degradation.[14]2. Optimize Inducer Concentration: Perform a dose-response experiment to find the optimal concentration of your stimulus.3. Verify Protein Expression: Check baseline levels of RIPK1, RIPK3, and MLKL via Western blot. Consider using a different cell line known to be responsive.[16]4. Check Reagents: Use fresh reagents and verify their activity in a positive control experiment. |
| High variability in MLKL levels between replicates. | 1. Inconsistent Cell Seeding: Uneven cell density can lead to different responses to treatment.2. Pipetting Inaccuracy: Errors in reagent addition can cause variability.3. Variable Cell Health: Differences in cell passage number or health can affect experimental outcomes. | 1. Ensure Uniform Seeding: Mix cell suspension thoroughly before plating and ensure even distribution in wells.2. Review Pipetting Technique: Use calibrated pipettes and ensure consistent technique.3. Standardize Cell Culture: Use cells within a consistent, low passage number range and ensure they are healthy before starting the experiment. |
| Accumulation of phosphorylated MLKL (pMLKL) but no decrease in total MLKL. | Early Time Point: You are likely observing the initial activation phase of necroptosis before the degradation machinery has been fully engaged. | Extend the Time Course: Collect samples at later time points (e.g., 12, 24, 48 hours) to capture the degradation phase that follows phosphorylation.[11] |
| Weak or no pMLKL signal detected. | 1. Suboptimal Antibody: The primary antibody may not be sensitive or specific enough.2. Transient Phosphorylation: The peak of MLKL phosphorylation might be very rapid and has been missed.3. Ineffective Lysis Buffer: The buffer may lack sufficient phosphatase inhibitors, leading to dephosphorylation of pMLKL during sample preparation. | 1. Validate Antibody: Use a positive control (e.g., lysates from a cell line known to undergo robust necroptosis) to validate your pMLKL antibody.2. Analyze Earlier Time Points: Collect samples at very early intervals post-treatment (e.g., 30, 60, 90 minutes).3. Use Fresh Lysis Buffer: Ensure your lysis buffer contains a fresh cocktail of phosphatase and protease inhibitors. |
Experimental Protocols
Protocol 1: Time-Course Analysis of MLKL Degradation via Western Blot
This protocol details the steps to determine the optimal treatment time for MLKL degradation in a given cell line.
Materials:
-
Cell line of interest (e.g., HT-29)
-
Cell culture medium and reagents
-
Necroptosis inducer (e.g., TNF-α, Smac mimetic, z-VAD-FMK)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with freshly added protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-MLKL, anti-pMLKL (e.g., Ser358 for human), anti-loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Workflow Diagram:
Caption: Workflow for time-course analysis of MLKL degradation.
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treatment: Treat the cells with the necroptosis-inducing agent(s) at a predetermined optimal concentration. Leave one well untreated as the 0-hour time point.
-
Cell Lysis: At each designated time point (e.g., 0, 2, 4, 8, 12, 24 hours), wash the cells with ice-cold PBS and lyse them directly in the well with ice-cold RIPA buffer containing inhibitors.
-
Harvest Lysates: Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at ~14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blot: Normalize the total protein amount for each sample, prepare them with loading dye, and run on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against total MLKL, pMLKL, and a loading control overnight at 4°C. Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Data Analysis: Develop the blot using a chemiluminescent substrate. Quantify the band intensities and normalize the total MLKL and pMLKL signals to the loading control. Plot the normalized protein levels against time to identify the point of maximal degradation.[14]
Expected Results:
| Time Point (Hours) | pMLKL Level (Normalized) | Total MLKL Level (Normalized) | Interpretation |
| 0 | 0.0 | 1.0 | Baseline |
| 2 | 0.5 | 1.1 | Phosphorylation begins |
| 4 | 1.2 | 1.0 | Peak phosphorylation |
| 8 | 0.8 | 0.7 | Degradation begins |
| 12 | 0.4 | 0.4 | Significant degradation |
| 24 | 0.1 | 0.2 | Maximal degradation |
Note: These are hypothetical values to illustrate the expected trend. Actual kinetics will vary.
Troubleshooting Logic
Caption: Decision tree for troubleshooting MLKL degradation experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. The degradation of mixed lineage kinase domain-like protein promotes neuroprotection after ischemic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Killer Pseudokinase Mixed Lineage Kinase Domain-Like Protein (MLKL) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Many Faces of MLKL, the Executor of Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Oligomerization‐driven MLKL ubiquitylation antagonizes necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oligomerization‐driven MLKL ubiquitylation antagonizes necroptosis | The EMBO Journal [link.springer.com]
- 12. MLKL regulates Cx43 ubiquitinational degradation and mediates neuronal necroptosis in ipsilateral thalamus after focal cortical infarction | springermedizin.de [springermedizin.de]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Discovery of Covalent MLKL PROTAC Degraders via Optimization of a Theophylline Derivative Ligand for Treating Necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: PROTAC MLKL Degrader-1
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using PROTAC MLKL Degrader-1. If you are experiencing suboptimal or no degradation of MLKL in your experiments, please consult the guides below.
Frequently Asked Questions (FAQs)
Q1: My this compound is not showing any degradation of MLKL. What are the potential reasons?
Several factors could contribute to a lack of MLKL degradation. These can be broadly categorized into issues with the compound itself, the experimental setup, or the biological system. A logical troubleshooting workflow can help identify the root cause.[1]
Possible Causes and Solutions:
-
Compound Integrity and Handling: Ensure your this compound is properly stored to maintain its stability. For example, it is recommended to store it at -80°C for up to 6 months or at -20°C for one month, protected from light and under nitrogen.[2] Confirm the compound's solubility in your experimental media and consider potential degradation over the course of your experiment.[1]
-
Suboptimal Concentration (The "Hook Effect"): At very high concentrations, PROTACs can form non-productive binary complexes with either the target protein (MLKL) or the E3 ligase, rather than the productive ternary complex required for degradation.[1][3] This leads to reduced degradation.
-
Poor Cell Permeability: PROTACs are relatively large molecules and may have difficulty crossing the cell membrane to reach their intracellular target.[1]
-
Solution: While you cannot change the structure of this compound, ensure your experimental conditions are optimal for cell uptake.
-
-
Lack of Ternary Complex Formation: The efficacy of a PROTAC relies on its ability to bring MLKL and the E3 ligase (in this case, Cereblon (CRBN)[2]) together in a stable ternary complex.
-
Cell Line-Specific Issues: The expression levels of MLKL and the recruited E3 ligase (CRBN) can vary significantly between different cell lines, impacting PROTAC efficiency.[1][5]
-
Solution: Confirm the expression of both MLKL and CRBN in your chosen cell line by Western blotting. Consider testing the PROTAC in a different cell line known to have high expression of both proteins.
-
-
Rapid Protein Synthesis: The rate of new MLKL synthesis might be outpacing the rate of degradation.[4]
-
Solution: Perform a time-course experiment to find the optimal treatment duration. Shorter incubation times might reveal degradation before new protein synthesis compensates.
-
Troubleshooting Workflow
Here is a step-by-step workflow to diagnose why your this compound may not be working.
Caption: A logical workflow for troubleshooting the lack of MLKL degradation.
Quantitative Data Summary
When performing a dose-response experiment, you can determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. This compound is reported to have a Dmax of over 90%.[2][6][7][8] Below is a template for summarizing your experimental data.
| Concentration | % MLKL Remaining (Mean) | Standard Deviation |
| Vehicle Control | 100 | 0 |
| 1 nM | ||
| 10 nM | ||
| 100 nM | ||
| 1 µM | ||
| 10 µM | ||
| 100 µM |
Experimental Protocols
Western Blotting for MLKL Degradation
This is the most common method to quantify changes in protein levels.
Protocol:
-
Cell Treatment: Seed your cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO) for a predetermined amount of time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for MLKL overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities for MLKL and a loading control (e.g., GAPDH or β-actin). Normalize the MLKL signal to the loading control and compare the levels in treated samples to the vehicle control.[9][10]
Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This assay can help determine if the PROTAC is mediating the interaction between MLKL and the E3 ligase.
Protocol:
-
Cell Treatment: Treat cells with this compound at a concentration that is expected to induce degradation (e.g., 3-5 times the DC50) for a shorter time period (e.g., 2-6 hours).[4] It is also recommended to include a proteasome inhibitor (e.g., MG132) to stabilize the ubiquitinated complex.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40) with protease inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the lysate with an antibody against MLKL or the E3 ligase (e.g., CRBN) overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washes: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blot: Elute the proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting for the presence of MLKL, the E3 ligase, and ubiquitin. An increased association between MLKL and the E3 ligase in the presence of the PROTAC indicates ternary complex formation.[4]
Signaling Pathway and PROTAC Mechanism
MLKL in Necroptosis Signaling
MLKL is a key pseudokinase that acts as the executioner of necroptosis, a form of programmed cell death.[11][12] Upon activation by RIPK3, MLKL oligomerizes and translocates to the plasma membrane, leading to membrane disruption and cell death.[11][13][14]
Caption: Simplified signaling pathway of MLKL-mediated necroptosis.
Mechanism of Action for this compound
This compound is a heterobifunctional molecule that hijacks the cell's ubiquitin-proteasome system to induce the degradation of MLKL.[15]
Caption: Mechanism of action for PROTAC-mediated degradation of MLKL.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. abmole.com [abmole.com]
- 8. This compound | MLKL靶向降解剂 | MCE [medchemexpress.cn]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. MLKL: Functions beyond serving as the Executioner of Necroptosis [thno.org]
- 13. Biological events and molecular signaling following MLKL activation during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New role of E3 ubiquitin ligase in the regulation of necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
Addressing high DC50 value of PROTAC MLKL Degrader-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PROTAC MLKL Degrader-1. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the Mixed Lineage Kinase Domain-Like (MLKL) protein.[1][2][3][4] It is a heterobifunctional molecule composed of a ligand that binds to MLKL, a linker, and a ligand that recruits an E3 ubiquitin ligase (specifically, a modified CRBN ligand).[1][2][3] By bringing MLKL into proximity with the E3 ligase, the PROTAC facilitates the ubiquitination of MLKL, marking it for degradation by the proteasome.[5] This targeted degradation of MLKL can abrogate necroptotic cell death.[1][3]
Q2: I am observing a high DC50 value for MLKL degradation with this compound. What are the potential reasons for this?
A high DC50 value, the concentration at which 50% of the target protein is degraded, can be attributed to several factors in PROTAC experiments.[6] For this compound, a DC50 of 2.4 µM has been reported, which is considered relatively high.[7] Potential reasons for a high DC50 value include:
-
Poor Cell Permeability: The physicochemical properties of PROTACs, such as high molecular weight and polarity, can limit their ability to cross the cell membrane and reach their intracellular target.[8][9]
-
Inefficient Ternary Complex Formation: The formation of a stable and productive ternary complex between MLKL, the PROTAC, and the E3 ligase is crucial for efficient degradation.[5] The geometry and stability of this complex, influenced by the linker length and attachment points, can significantly impact degradation efficiency.[]
-
Low Binding Affinity: Weak binding of the PROTAC to either MLKL or the E3 ligase can lead to inefficient ternary complex formation and subsequent degradation.
-
The "Hook Effect": At very high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are non-productive for degradation. This can lead to a decrease in degradation efficiency at higher concentrations, a phenomenon known as the "hook effect".[11][12]
-
PROTAC Instability: The PROTAC molecule may be unstable in the experimental conditions (e.g., cell culture media), leading to a lower effective concentration.[12]
Troubleshooting Guide: Addressing High DC50 Value
This guide provides a systematic approach to troubleshooting a high DC50 value observed with this compound.
1. Verify Compound Integrity and Experimental Setup
-
Confirm Compound Identity and Purity: Ensure the correct compound is being used and that it has not degraded.
-
Optimize Cell Culture Conditions: Ensure cells are healthy and in the logarithmic growth phase.
-
Check Reagent Concentrations: Verify the concentrations of all reagents, including the PROTAC stock solution.
2. Assess Cell Permeability
Poor cell permeability is a common issue with PROTACs.[8][9] Consider performing a cell permeability assay to determine the intracellular concentration of the PROTAC.
-
Recommended Assay: Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 permeability assay.[8][9][13]
3. Evaluate Ternary Complex Formation
The formation of a stable ternary complex is a prerequisite for efficient degradation.
-
Recommended Assays:
-
Co-immunoprecipitation (Co-IP): To qualitatively assess the interaction between MLKL, the PROTAC, and the E3 ligase.
-
Bioluminescence Resonance Energy Transfer (BRET) or Förster Resonance Energy Transfer (FRET): For real-time monitoring of ternary complex formation in living cells.[14]
-
Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR): To quantitatively measure the binding affinities and cooperativity of ternary complex formation in a cell-free system.[15]
-
4. Confirm Target Ubiquitination
Directly measure the ubiquitination of MLKL to confirm that the PROTAC is mechanistically active.
-
Recommended Assay: In-cell ubiquitination assay followed by immunoprecipitation and Western blotting.[16][17]
5. Investigate the "Hook Effect"
Perform a wide dose-response experiment to determine if a "hook effect" is present.[11][12] If observed, subsequent experiments should be performed at concentrations below the peak of the dose-response curve.
Quantitative Data
| Parameter | Value | Cell Line | Reference |
| DC50 | 2.4 µM | HT29 | [7] |
| Dmax | >90% | Not Specified | [1][2][18] |
| Binding Affinity (Kd) to MLKL | 32 nM | In Vitro (KINOMEscan) | [7] |
Experimental Protocols
1. Western Blotting for MLKL Degradation
This protocol is used to determine the DC50 and Dmax of this compound.
-
Cell Seeding: Seed cells (e.g., HT29) in a 6-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) for a defined period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against MLKL overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Probe for a loading control (e.g., GAPDH or β-actin) to normalize protein levels.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the MLKL signal to the loading control. Plot the percentage of MLKL remaining against the log of the PROTAC concentration to determine the DC50 and Dmax.[6]
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This assay confirms that this compound binds to MLKL in cells.
-
Cell Treatment: Treat cells with the PROTAC at a concentration around the expected DC50 and a vehicle control.
-
Heating: After incubation, heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a few minutes, followed by rapid cooling.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing unbound, stable protein) from the precipitated fraction by centrifugation.
-
Western Blotting: Analyze the soluble fraction by Western blotting for MLKL. Increased thermal stability of MLKL in the presence of the PROTAC indicates target engagement.
3. In-Cell Ubiquitination Assay
This protocol determines if this compound induces the ubiquitination of MLKL.
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.[12] Include a vehicle control.
-
Cell Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing SDS) to disrupt protein-protein interactions.
-
Immunoprecipitation: Immunoprecipitate MLKL from the cell lysates using an anti-MLKL antibody.
-
Western Blotting: Elute the immunoprecipitated proteins and analyze them by Western blotting using an anti-ubiquitin antibody. An increase in the high-molecular-weight ubiquitin smear in the PROTAC-treated sample confirms ubiquitination.[6]
Visualizations
Caption: Mechanism of Action for this compound.
Caption: Simplified MLKL signaling pathway in necroptosis.
Caption: Workflow for troubleshooting a high DC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. portlandpress.com [portlandpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Probe MLKL Degrader 1 | Chemical Probes Portal [chemicalprobes.org]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Permeability Assay - Profacgen [profacgen.com]
- 14. researchgate.net [researchgate.net]
- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 16. Ubiquitination Assay - Profacgen [profacgen.com]
- 17. benchchem.com [benchchem.com]
- 18. abmole.com [abmole.com]
Technical Support Center: Minimizing Off-Target Protein Degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target protein degradation in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects in targeted protein degradation?
A1: Off-target effects in targeted protein degradation refer to the unintended degradation of proteins other than the desired protein of interest (POI).[1] These effects can arise when a degrader molecule, such as a PROTAC (Proteolysis Targeting Chimera) or a molecular glue, causes the cell's ubiquitin-proteasome system to recognize and degrade other proteins.[2][3] This can happen if the degrader's components have an affinity for other proteins or if the recruited E3 ligase promiscuously ubiquitinates nearby proteins.[4]
Q2: Why is minimizing off-target degradation important?
A2: Minimizing off-target degradation is critical for several reasons. Off-target effects can lead to cellular toxicity and other adverse side effects, complicating the interpretation of experimental results and potentially hindering the development of safe and effective therapeutics.[2][5] Ensuring the selective degradation of the target protein is essential for accurately understanding its biological function and for developing therapies with a favorable safety profile.[6]
Q3: What are the common causes of off-target degradation?
A3: Common causes of off-target degradation include:
-
Promiscuous Ligands: The warhead (targeting the POI) or the E3 ligase-recruiting ligand may bind to proteins other than their intended targets.[4]
-
Ternary Complex Instability: The stability of the complex formed between the target protein, the degrader, and the E3 ligase influences degradation efficiency and specificity.[7]
-
Linker Properties: The length, flexibility, and chemical composition of the linker connecting the two ligands can significantly impact the geometry of the ternary complex and lead to off-target effects.[8][9]
-
High Degrader Concentrations: At high concentrations, some degraders can exhibit a "hook effect," where the formation of unproductive binary complexes reduces degradation efficiency and may increase off-target activity.[4][10]
Q4: How can I predict potential off-target effects in silico?
A4: While still an evolving field, computational methods can help predict potential off-target effects. Approaches include:
-
Molecular Docking and Dynamics Simulations: These can be used to predict the binding of the degrader's ligands to a panel of known off-target proteins.
-
Proteome-Wide Structural Modeling: Simulating the formation of ternary complexes with a wide range of proteins can help identify those that may be susceptible to degradation.[11]
-
Machine Learning Models: As more data on degrader specificity becomes available, machine learning models are being developed to predict off-target profiles based on the chemical structure of the degrader.
Troubleshooting Guide
Issue: My degrader is causing unexpected cell toxicity.
| Possible Cause | Troubleshooting Steps |
| High Degrader Concentration | Perform a dose-response experiment to determine the lowest effective concentration that achieves robust target degradation.[12] |
| Off-Target Protein Degradation | Conduct global proteomics analysis to identify unintended protein degradation across the proteome.[12] |
| Solvent Toxicity | Ensure the concentration of the solvent (e.g., DMSO) is not toxic to the cells by running a vehicle-only control.[4] |
| Degradation-Independent Pharmacology | Use a non-degrading control molecule (e.g., one with a mutated E3 ligase ligand) to determine if the observed phenotype is independent of protein degradation.[12] |
Issue: I'm observing degradation of proteins other than my target.
| Possible Cause | Troubleshooting Steps |
| Promiscuous Warhead or E3 Ligase Ligand | Synthesize and test analogs with modified ligands to improve specificity. |
| Inappropriate Linker Design | Systematically vary the linker length, composition, and attachment points to optimize for on-target activity and minimize off-target effects.[8][9] |
| High E3 Ligase Expression | Confirm the expression levels of the recruited E3 ligase in your cell line, as overexpression can sometimes lead to increased off-target activity.[12] |
Issue: My validation experiments (e.g., Western blot) show conflicting results with my proteomics data.
| Possible Cause | Troubleshooting Steps |
| Antibody Specificity in Western Blot | Validate the specificity of your primary antibody using a knockout/knockdown cell line for the protein of interest.[13][14] |
| Differences in Assay Sensitivity | Recognize that mass spectrometry-based proteomics can be more sensitive than Western blotting for detecting subtle changes in protein levels.[4] |
| Protein Loading and Transfer Issues | Use a loading control to normalize for protein loading and optimize transfer conditions for your Western blots.[4] |
Issue: How do I choose the right E3 ligase and linker for my target to minimize off-targets?
| Consideration | Strategy |
| E3 Ligase Selection | The choice of E3 ligase is critical. Some E3 ligases, like Von Hippel-Lindau (VHL), may form more stable ternary complexes leading to more efficient degradation, while others like Cereblon (CRBN) have been associated with off-target effects.[15] Consider the expression profile and known substrate scope of different E3 ligases in your experimental system. |
| Linker Optimization | The linker is a key determinant of a degrader's properties.[16] A systematic approach to linker design, varying its length, rigidity, and polarity, is crucial.[7][8] Computational modeling can aid in designing linkers that favor the formation of a productive ternary complex for the on-target protein while disfavoring off-target complexes.[11] |
Quantitative Data Summary
Table 1: Comparison of Off-Target Profiles for Different E3 Ligase Recruiters
| E3 Ligase Recruiter | Common Ligand(s) | Known Off-Target Classes | Notes |
| Cereblon (CRBN) | Thalidomide, Pomalidomide | Zinc-finger transcription factors (e.g., IKZF1, IKZF3) | Can exhibit "neosubstrate" activity, degrading proteins not normally targeted by CRBN.[15] |
| Von Hippel-Lindau (VHL) | VHL-1 | Generally considered more specific than CRBN. | VHL-based degraders often show robust and predictable ubiquitination efficiency.[15] |
| Mouse double minute 2 homolog (MDM2) | Nutlin-3a | p53 (on-target for MDM2, but can be an off-target in other contexts) | Primarily used for degrading proteins that interact with p53. |
| Inhibitor of apoptosis proteins (IAPs) | Bestatin | Less commonly used, with a narrower range of known off-targets. |
Table 2: Effect of Linker Length and Composition on Off-Target Effects
| Linker Property | Effect on Off-Target Degradation | Rationale |
| Length | Shorter linkers may enhance selectivity. | Reduces the number of favorable binding modes for the ternary complex, potentially disfavoring off-target interactions.[8][11] |
| Composition | PEG linkers can improve solubility and pharmacokinetic properties. | Hydrophilic linkers can alter cell permeability and distribution, which may indirectly affect off-target engagement.[9] |
| Rigidity | More rigid linkers can pre-organize the degrader for optimal on-target binding. | Reduces the conformational flexibility, which can decrease the likelihood of forming stable off-target ternary complexes.[11] |
Experimental Protocols
Protocol 1: Global Proteomics Analysis to Identify Off-Targets
This protocol outlines a typical workflow for identifying off-target effects of a protein degrader using quantitative mass spectrometry.[2][12]
-
Cell Culture and Treatment:
-
Culture a suitable human cell line to ~70-80% confluency.
-
Treat cells with the degrader at its optimal concentration. Include a vehicle control (e.g., DMSO) and a negative control degrader (if available).[4]
-
Incubate for a time course (e.g., 2, 4, 8, 16, 24 hours) to distinguish direct from indirect effects.[12]
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells.
-
Quantify the protein concentration and digest the proteins into peptides using an enzyme like trypsin.[12]
-
-
Isobaric Labeling (e.g., TMT):
-
Label the peptides from each treatment condition with isobaric tags for multiplexed analysis and accurate relative quantification.[2]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Data Analysis:
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Validate Target Engagement
CETSA is used to confirm direct binding of the degrader to potential off-target proteins in a cellular context.[18][19]
-
Treatment and Heating:
-
Treat intact cells with the degrader.
-
Heat the cells across a range of temperatures.[2]
-
-
Lysis and Protein Quantification:
-
Lyse the cells and separate the soluble fraction from the precipitated proteins.[18]
-
-
Analysis:
Protocol 3: Knockout/Knockdown Validation of Off-Target Effects
This method is used to confirm that an observed phenotype is due to the degradation of a specific off-target protein.
-
Generate Knockout/Knockdown Cell Line:
-
Treat with Degrader:
-
Treat both the knockout/knockdown cell line and the wild-type parental cell line with the degrader.
-
-
Assess Phenotype:
-
If the phenotype observed in the wild-type cells is absent or rescued in the knockout/knockdown cells, it confirms that the phenotype was caused by the degradation of that specific off-target protein.[21]
-
Mandatory Visualizations
Caption: Experimental workflow for off-target identification and validation.
Caption: Logic diagram for troubleshooting unexpected phenotypes.
Caption: Impact of off-target kinase degradation on a signaling pathway.
References
- 1. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. benchchem.com [benchchem.com]
- 5. openpr.com [openpr.com]
- 6. researchgate.net [researchgate.net]
- 7. Rational design of the linkers in targeting chimeras - Chemical Science (RSC Publishing) DOI:10.1039/D5SC04859A [pubs.rsc.org]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. The Essential Role of Linkers in PROTACs [axispharm.com]
- 10. benchchem.com [benchchem.com]
- 11. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. selectscience.net [selectscience.net]
- 14. Overcoming the pitfalls of validating knockout cell lines by western blot [horizondiscovery.com]
- 15. Exploring the Impact of E3 Ligase Choice on Protein Degrader Effectiveness – Creative Biolabs Protein Degraders Blog [creative-biolabs.com]
- 16. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. annualreviews.org [annualreviews.org]
- 21. Genetic manipulation and targeted protein degradation in mammalian systems: practical considerations, tips and tricks for discovery research - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Cell Passage Number on PROTAC Efficacy
This guide provides troubleshooting advice and answers to frequently asked questions regarding the influence of cell passage number on the experimental outcomes of Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is cell passage number and why is it critical for experimental consistency?
A1: Cell passage number refers to the number of times a cell line has been subcultured (i.e., harvested and re-seeded into new culture vessels). It is a critical parameter to track because continuous subculturing can lead to cumulative changes in the cells.[1] Cell lines at high passage numbers can exhibit alterations in morphology, growth rates, protein expression, and responses to stimuli compared to the same cells at lower passage numbers.[2] For research, especially in sensitive assays like those for PROTACs, using cells within a consistent and defined passage number range is crucial for ensuring reliable and reproducible results.[3]
Q2: How can a high cell passage number specifically affect PROTAC efficacy?
A2: A high cell passage number can impact PROTAC efficacy through several mechanisms:
-
Altered Protein Expression: Continuous passaging can alter the expression levels of the target protein or the specific E3 ligase (e.g., CRBN, VHL) that the PROTAC recruits.[3][4] Since PROTAC efficacy is dependent on the formation of a ternary complex (PROTAC:Target:E3 Ligase), any change in the abundance of these key components can significantly affect degradation efficiency.
-
Changes in the Ubiquitin-Proteasome System (UPS): The overall health and efficiency of the cell's protein degradation machinery can be affected by long-term culturing.[3] Studies have shown that cell culture conditions can impact pathways related to proteasome activity.[5] A decline in UPS function can lead to reduced degradation of the target protein, even if the ternary complex forms successfully.
-
Genetic and Phenotypic Drift: Over time, cell lines can undergo genetic drift, leading to a heterogeneous population that may no longer accurately represent the original cell line. This can result in inconsistent responses to PROTAC treatment.
-
Altered Cell Growth and Health: High-passage cells may have different doubling times or be under increased cellular stress, which can influence protein turnover rates and overall cellular homeostasis, indirectly affecting how they respond to a PROTAC.[6][7]
Q3: What are the common signs that cell passage number might be negatively impacting my PROTAC experiments?
A3: Key indicators include:
-
Inconsistent Degradation Results: You may observe significant variability in DC50 (half-maximal degradation concentration) or Dmax (maximum degradation) values between experiments run at different times.[3]
-
Gradual Loss of Potency: A PROTAC that initially showed potent degradation may appear less effective over time as the cell line is continuously passaged.
-
High Variability Between Replicates: If you see a wide spread in data points within the same experiment, it could be a sign of a heterogeneous cell population, a common issue with high-passage cells.[8]
Q4: Is there an ideal passage number range for PROTAC experiments?
A4: While there is no universal "ideal" range for all cell lines, a general best practice is to use low-passage cells. Many researchers recommend keeping cells below passage 15-20 for optimal reproducibility.[1] It is crucial to establish a specific, validated passage number window for your particular cell line and assay. This involves thawing a new, low-passage vial from a master cell bank after a set number of passages (e.g., every 10-15 passages) to maintain consistency.
Troubleshooting Guide
Problem: My PROTAC degradation results are inconsistent from one experiment to the next.
-
Possible Cause: The most likely reason for such inconsistency is variability in cell culture conditions, with cell passage number being a primary suspect.[3] Cells at different passage numbers can have varying levels of the target protein or E3 ligase.
-
Solution:
-
Standardize Cell Culture: Strictly define and document your cell culture protocol.
-
Implement a Passage Number Limit: Establish a firm upper limit for the passage number you will use in your experiments.
-
Use a Master Cell Bank: Create a master stock of low-passage cells and freeze multiple vials. Thaw a new vial regularly to reset your working culture and avoid continuous passaging.
-
Monitor Cell Health: Regularly check cell morphology and growth rates to ensure the culture is healthy and consistent.
-
Quantitative Data on Passage Number Effects
The following tables summarize potential changes in cellular characteristics due to high passage numbers, which can influence PROTAC experiments.
Table 1: Illustrative Impact of Passage Number on Key Cellular Parameters
| Parameter | Low Passage (<15) | High Passage (>40) | Potential Impact on PROTAC Efficacy |
|---|---|---|---|
| Target Protein Expression | Consistent, baseline levels | May increase or decrease | Alters stoichiometry for ternary complex formation |
| E3 Ligase (CRBN/VHL) Expression | Consistent, baseline levels | Often decreases or becomes variable | Reduces the pool of available ligase for recruitment |
| Proteasome Activity | Optimal | May be altered[5] | Can reduce the overall rate of protein degradation |
| Cellular Growth Rate | Normal, predictable | Can increase or decrease[1][7] | Changes in protein synthesis and turnover rates can affect net degradation[6] |
Table 2: Reported Quantitative Changes in High-Passage Cell Lines
| Cell Line | Parameter Measured | Observation in High-Passage vs. Low-Passage Cells | Reference |
|---|---|---|---|
| Caco-2 | Alkaline Phosphatase Activity | Significantly reduced | [2] |
| NCI-H441 | Lactate Dehydrogenase (LDH) Release | Significantly increased | [9] |
| HepG2 | Lactate Dehydrogenase (LDH) Release | Significantly increased | [9] |
| NCI-H441 | IL-8 & IL-6 Secretion (TNF-α stimulated) | Increased |[9] |
Key Experimental Protocols
Protocol 1: Western Blot for Assessing Protein Degradation
This method is a standard approach to quantify the reduction in target protein levels following PROTAC treatment.[3]
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at a consistent density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC for a predetermined time course (e.g., 4, 8, 24 hours). Always include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Incubate the membrane with an antibody for a loading control (e.g., GAPDH, β-actin).
-
-
Detection and Analysis:
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.[3]
-
Protocol 2: Cell Viability Assay (using CellTiter-Glo®)
This protocol assesses the impact of PROTAC-induced protein degradation on cell viability.[8]
Methodology:
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a predetermined density.
-
Incubate overnight to allow for cell attachment.
-
-
PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC compounds.
-
Add the desired concentrations of PROTACs to the wells, including a vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Measurement:
-
Measure luminescence using a plate reader.
-
Plot the results to determine the effect of the PROTAC on cell viability.
-
Visual Guides
Caption: The catalytic mechanism of a PROTAC molecule inside the cell.
Caption: Logical flow of how high passage number impacts PROTAC efficacy.
Caption: A troubleshooting workflow for inconsistent PROTAC activity.
References
- 1. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 2. korambiotech.com [korambiotech.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Towards characterization of cell culture conditions for reliable proteomic analysis: in vitro studies on A549, differentiated THP-1, and NR8383 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of protein degradation and cell growth on mammalian proteomes | Sciety [sciety.org]
- 7. Effect of passage number on cellular response to DNA-damaging agents: cell survival and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. cronfa.swan.ac.uk [cronfa.swan.ac.uk]
Validation & Comparative
A Comparative Guide to MLKL Modulation: PROTAC MLKL Degrader-1 vs. Necrosulfonamide
For Researchers, Scientists, and Drug Development Professionals
In the study of necroptosis, a form of programmed cell death, the protein Mixed Lineage Kinase Domain-Like (MLKL) has emerged as a critical executioner. Consequently, modulating MLKL activity is a key therapeutic strategy. This guide provides an objective comparison of two prominent chemical tools used to target MLKL: PROTAC MLKL Degrader-1, which induces the degradation of MLKL, and necrosulfonamide (B1662192), a covalent inhibitor of MLKL function. This comparison is based on available experimental data to assist researchers in selecting the appropriate tool for their studies.
Mechanism of Action
This compound operates through a distinct mechanism of targeted protein degradation. As a Proteolysis Targeting Chimera (PROTAC), it is a heterobifunctional molecule. One end binds to the MLKL protein, while the other end recruits an E3 ubiquitin ligase. This proximity facilitates the ubiquitination of MLKL, marking it for degradation by the cell's proteasome. This results in the removal of the MLKL protein from the cell.
Necrosulfonamide , in contrast, is an inhibitor of MLKL activity. It acts by covalently binding to a specific cysteine residue (Cys86) in the N-terminal domain of human MLKL.[1] This covalent modification prevents the conformational changes and subsequent oligomerization of MLKL that are essential for its function in executing necroptosis.[1] Necrosulfonamide effectively blocks the downstream signaling cascade of necroptosis without causing the degradation of the MLKL protein.[2]
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and necrosulfonamide. It is important to note that this data is compiled from various sources and not from a direct head-to-head comparative study. Experimental conditions, such as cell lines and assay formats, may vary.
| Compound | Parameter | Value | Cell Line | Assay Type | Reference |
| This compound | DC50 | 2.4 µM | HT29 | Western Blot | [3] |
| Kd | 32 nM | N/A | KINOMEscan | [3] | |
| Dmax | >90% | N/A | N/A | [4][5] | |
| Necrosulfonamide | IC50 | <0.2 µM | N/A | N/A | [2] |
| IC50 | 124 nM | HT29 | Cell Viability | [1] |
Table 1: Potency and Efficacy Data. DC50 (Degradation Concentration 50) is the concentration of the PROTAC required to degrade 50% of the target protein. Kd (Dissociation Constant) is a measure of binding affinity. Dmax is the maximum percentage of protein degradation achieved. IC50 (Inhibitory Concentration 50) is the concentration of the inhibitor required to inhibit 50% of a biological or biochemical function.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the necroptosis signaling pathway with the points of intervention for both compounds and a typical experimental workflow for their evaluation.
Caption: Necroptosis pathway and compound intervention points.
Caption: Workflow for evaluating necroptosis modulators.
Experimental Protocols
Protocol 1: Western Blot Analysis of MLKL Degradation by this compound
This protocol is adapted from a general procedure for analyzing PROTAC-mediated protein degradation.[2]
1. Cell Culture and Treatment:
- Seed HT-29 cells in 6-well plates and culture overnight to achieve 70-80% confluency.
- Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µM) or vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
2. Cell Lysis:
- Wash cells with ice-cold PBS.
- Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes, vortexing occasionally.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant containing the protein lysate.
3. Protein Quantification and Sample Preparation:
- Determine the protein concentration of each lysate using a BCA protein assay.
- Normalize the protein concentration of all samples.
- Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95°C for 5-10 minutes.
4. SDS-PAGE and Western Blotting:
- Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
- Perform electrophoresis to separate the proteins.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against MLKL overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
- Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the signal using an ECL substrate.
- Quantify the band intensities to determine the percentage of MLKL degradation.
Protocol 2: Cell Viability Assay for Necrosulfonamide Activity
This protocol describes a colorimetric MTT assay to measure cell viability, adapted from a general protocol for inducing necroptosis in HT-29 cells.[6][7]
1. Cell Culture and Treatment:
- Seed HT-29 cells in a 96-well plate at a density of 5 x 104 cells per well and culture overnight.[8]
- Pre-treat the cells with varying concentrations of necrosulfonamide (e.g., 0.01, 0.1, 1, 10 µM) or vehicle control (DMSO) for 1-2 hours.[6]
2. Induction of Necroptosis:
- Induce necroptosis by adding a cocktail of human TNFα (e.g., 20 ng/mL), a Smac mimetic (e.g., 100 nM), and a pan-caspase inhibitor (e.g., z-VAD-fmk, 20 µM) to the culture medium.[8]
- Incubate the cells for 6-24 hours.
3. MTT Assay:
- Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[6]
- Add a solubilization buffer (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
4. Data Analysis:
- Normalize the absorbance values to the vehicle-treated, non-induced control to calculate the percentage of cell viability.
- Plot the percentage of viability against the logarithm of the necrosulfonamide concentration to determine the IC50 value.
Conclusion
Both this compound and necrosulfonamide are valuable tools for investigating the role of MLKL in necroptosis. The choice between them depends on the specific experimental goals.
-
This compound is ideal for studies where the complete removal of the MLKL protein is desired to understand its role in cellular processes beyond its immediate signaling function. Its catalytic mode of action may also offer a more sustained downstream effect.
-
Necrosulfonamide is a well-established and potent inhibitor suitable for experiments requiring a rapid and reversible blockade of MLKL's necroptotic activity. Its covalent nature provides a strong and specific inhibition of the target.
Researchers should carefully consider the different mechanisms of action and the available performance data when selecting the most appropriate compound for their necroptosis studies.
References
- 1. Methodology of drug screening and target identification for new necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Probe MLKL Degrader 1 | Chemical Probes Portal [chemicalprobes.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. benchchem.com [benchchem.com]
- 7. phcog.com [phcog.com]
- 8. benchchem.com [benchchem.com]
Covalent vs. Non-covalent MLKL PROTAC Degraders: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of covalent and non-covalent Proteolysis Targeting Chimeras (PROTACs) designed to degrade Mixed Lineage Kinase Domain-Like (MLKL) protein, a key executioner of necroptosis. This guide summarizes key performance data, details relevant experimental protocols, and visualizes the underlying biological and experimental processes.
Necroptosis is a form of regulated cell death implicated in various inflammatory diseases and cancer. MLKL is a crucial pseudokinase that, upon activation, oligomerizes and translocates to the plasma membrane, leading to cell lysis. Targeting MLKL for degradation via PROTACs presents a promising therapeutic strategy. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The nature of the interaction between the PROTAC and the target protein—covalent or non-covalent—can significantly influence the degrader's efficacy, potency, and selectivity.
This guide focuses on a comparative analysis of two recently developed MLKL PROTAC degraders: a covalent degrader, MP-11 [1][2][3], and a non-covalent degrader, referred to here as MLKL Degrader-1 [4][5][6][7].
Comparative Performance of MLKL PROTAC Degraders
The following table summarizes the available quantitative data for the covalent degrader MP-11 and the non-covalent MLKL Degrader-1, allowing for a direct comparison of their key performance metrics.
| Feature | Covalent MLKL PROTAC (MP-11) | Non-covalent MLKL PROTAC (MLKL Degrader-1) |
| Binding Affinity (Kd) | Not explicitly reported. Forms a covalent bond with Cys86 of MLKL. | 32 nM[7] |
| Degradation Potency (DC50) | Not explicitly reported. Described to have nanomolar anti-necroptotic activity. | 2.4 µM[7] |
| Maximal Degradation (Dmax) | 95.06%[2] | >90%[4][5][6] |
| Selectivity | Information not available in the search results. | No detectable binding to RIPK1 and RIPK3 up to 10 µM in HT29 cells. Broader kinome-wide selectivity data is not available[7]. |
| In Vivo Efficacy | Effectively degraded MLKL in a xenograft model[1][3]. | No in vivo data available in the search results. |
Based on the available data, the covalent PROTAC MP-11 demonstrates a high maximal degradation capacity and has proven efficacy in an in vivo model[1][3]. Its anti-necroptotic activity in the nanomolar range suggests high potency, though a direct DC50 value for MLKL degradation is not available in the reviewed literature[1][3]. The covalent binding to a specific cysteine residue (Cys86) on MLKL may contribute to its high efficacy and potentially prolonged duration of action.
The non-covalent MLKL Degrader-1 also achieves a high maximal degradation of over 90%[4][5][6]. However, its degradation potency (DC50) is in the micromolar range (2.4 µM), which is considerably higher than the suggested potency of MP-11[7]. While it shows selectivity against the upstream kinases RIPK1 and RIPK3, a comprehensive selectivity profile is lacking[7]. The absence of reported in vivo data for MLKL Degrader-1 makes a direct comparison of their therapeutic potential challenging.
Signaling Pathways and Experimental Workflows
To understand the context of MLKL degradation and the methods used to evaluate these PROTACs, the following diagrams illustrate the key biological pathway and experimental workflows.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize MLKL PROTAC degraders, based on standard laboratory practices. For specific details, it is recommended to consult the primary literature.
Western Blotting for MLKL Degradation
Objective: To quantify the extent of MLKL protein degradation following treatment with a PROTAC degrader.
-
Cell Culture and Treatment:
-
Seed a suitable human cell line (e.g., HT-29) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the MLKL PROTAC degrader (e.g., 0.01 to 10 µM) or vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the protein lysates (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against MLKL overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the MLKL band intensity to the loading control.
-
Calculate the percentage of MLKL degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Cell Viability Assay for Necroptosis Inhibition
Objective: To assess the ability of MLKL PROTAC degraders to protect cells from necroptosis.
-
Cell Culture and Treatment:
-
Seed cells (e.g., HT-29) in a 96-well plate.
-
Pre-treat the cells with the MLKL PROTAC degrader at various concentrations for a specified time (e.g., 24 hours) to allow for MLKL degradation.
-
Induce necroptosis by treating the cells with a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor (z-VAD-FMK).
-
-
Assessment of Cell Viability:
-
After the necroptosis induction period (e.g., 24 hours), measure cell viability using a commercially available assay kit, such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability.
-
Alternatively, use a dye-based assay that measures plasma membrane integrity, such as propidium (B1200493) iodide staining followed by flow cytometry or fluorescence microscopy.
-
-
Data Analysis:
-
Normalize the viability data to the control cells (treated with necroptotic stimuli but no PROTAC).
-
Plot the cell viability against the PROTAC concentration and fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of the degrader that provides 50% protection against necroptosis.
-
Conclusion
The development of both covalent and non-covalent MLKL PROTAC degraders represents a significant advancement in the pursuit of novel therapeutics for necroptosis-related diseases. The covalent degrader MP-11 appears to be highly potent and has demonstrated in vivo activity, highlighting the potential advantages of a covalent approach in achieving robust and sustained target degradation. The non-covalent degrader, MLKL Degrader-1, also effectively reduces MLKL levels, though with lower potency in cellular assays.
Further research is needed to provide a more comprehensive head-to-head comparison. Specifically, detailed selectivity profiles and in vivo pharmacokinetic and pharmacodynamic data for both types of degraders would be invaluable for a more complete assessment of their therapeutic potential. Ultimately, the choice between a covalent and non-covalent strategy will depend on a balance of factors including potency, selectivity, duration of action, and potential for off-target effects. The continued exploration of both approaches will undoubtedly pave the way for the development of effective MLKL-targeting therapies.
References
- 1. Discovery of Covalent MLKL PROTAC Degraders via Optimization of a Theophylline Derivative Ligand for Treating Necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Collection - Discovery of Covalent MLKL PROTAC Degraders via Optimization of a Theophylline Derivative Ligand for Treating Necroptosis - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PROTAC MLKL Degrader-1 | PROTAC | 蛋白降解靶向嵌合体 | 3032600-90-8 | Invivochem [invivochem.cn]
- 7. Probe MLKL Degrader 1 | Chemical Probes Portal [chemicalprobes.org]
Validating On-Target Effects of Necroptosis Inhibitors: A Comparison Guide Featuring MLKL Knockout Cells
For researchers, scientists, and drug development professionals, establishing the precise mechanism of action and confirming on-target activity are critical steps in the development of novel therapeutics. In the field of necroptosis, a form of programmed cell death, the use of Mixed Lineage Kinase Domain-like (MLKL) knockout cells has become the gold standard for validating the on-target effects of potential inhibitors.
Necroptosis is an inflammatory, regulated form of cell death implicated in a variety of human diseases, including ischemic injury, neurodegeneration, and inflammatory conditions. The pathway is primarily mediated by the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and their downstream effector, MLKL.[1][2] Upon activation by RIPK3, MLKL oligomerizes and translocates to the plasma membrane, leading to membrane permeabilization and cell death.[3][4] Given its role as the terminal and indispensable executioner of necroptosis, MLKL provides a perfect genetic tool for target validation.[3][5][6]
This guide compares the use of MLKL knockout cells with other methods for validating necroptosis inhibitors and provides the experimental framework necessary to perform these critical studies.
The Principle: Using MLKL Knockout Cells for On-Target Validation
The logic behind using MLKL knockout (KO) cells is straightforward. If a compound specifically inhibits an upstream component of the necroptosis pathway (e.g., RIPK1 or RIPK3), it will protect wild-type (WT) cells from a necroptotic stimulus. However, in MLKL KO cells, the pathway is already genetically severed at the final, essential step. These cells are inherently resistant to necroptosis.[7][8] Therefore, a true on-target inhibitor should offer no additional protection to MLKL KO cells, as there is no active pathway to inhibit. Conversely, if a compound shows a protective effect in MLKL KO cells, it suggests it is acting through an off-target mechanism, independent of the core necroptosis pathway.
Caption: Logical workflow for interpreting inhibitor effects in WT vs. MLKL KO cells.
Comparative Data: On-Target vs. Off-Target Effects
The following table summarizes hypothetical data from a cell viability experiment designed to test a necroptosis inhibitor. In this scenario, cells are treated with a combination of TNFα, a SMAC mimetic, and a pan-caspase inhibitor (zVAD-FMK) to induce necroptosis.
| Cell Line | Treatment | Inhibitor X (On-Target) | Inhibitor Y (Off-Target) |
| Wild-Type (WT) | No Stimulus | 100% | 100% |
| Necroptotic Stimulus | 25% | 25% | |
| Necroptotic Stimulus + Inhibitor | 85% | 85% | |
| MLKL Knockout (KO) | No Stimulus | 100% | 100% |
| Necroptotic Stimulus | 95% | 95% | |
| Necroptotic Stimulus + Inhibitor | 95% | >95% | |
| Indicates a statistically significant increase in viability beyond the protection afforded by MLKL knockout alone, suggesting off-target activity. |
Data Interpretation:
-
Inhibitor X demonstrates clear on-target activity. It rescues WT cells from necroptosis but provides no additional benefit to MLKL KO cells, which are already resistant. This confirms it acts upstream of MLKL.
-
Inhibitor Y also rescues WT cells. However, it further increases the viability of stimulated MLKL KO cells, indicating it has protective effects that are independent of the MLKL-mediated necroptosis pathway.
The Necroptosis Signaling Pathway
Understanding the signaling cascade is key to appreciating the role of MLKL KO cells in target validation. An inhibitor can target various nodes in the pathway, but only genetic ablation of the final executioner can definitively confirm on-pathway activity.
Caption: The core necroptosis signaling pathway from TNFα to MLKL-mediated cell death.
Experimental Workflow & Protocols
A typical workflow involves culturing, treating, and analyzing both wild-type and MLKL knockout cell lines in parallel.
Caption: Standard experimental workflow for inhibitor validation using knockout cells.
Key Experimental Protocol: Cell Viability (MTT Assay)
This protocol provides a framework for assessing cell viability following induction of necroptosis.
-
Cell Seeding:
-
Seed wild-type and MLKL knockout mouse embryonic fibroblasts (MEFs) or other relevant cell lines in 96-well plates at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitor in cell culture medium.
-
Remove the old medium from the cells and add 90 µL of fresh medium containing the desired inhibitor concentration or a vehicle control (e.g., DMSO).
-
Incubate for 1-2 hours.
-
-
Induction of Necroptosis:
-
Prepare a 10X stock of the necroptotic stimulus. For MEFs, a common combination is 100 ng/mL TNFα, 1 µM SMAC mimetic, and 20 µM zVAD-FMK.
-
Add 10 µL of the 10X stimulus to the appropriate wells. Include "stimulus only" and "no stimulus" controls.
-
-
Incubation:
-
Return the plate to the incubator and incubate for 18-24 hours.
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance readings to the "no stimulus" vehicle control wells (representing 100% viability).
-
Plot cell viability against inhibitor concentration and compare the results between WT and MLKL KO cell lines.
-
Comparison of Validation Methods
While MLKL knockout cells are the gold standard, other techniques can provide complementary information.
| Method | Principle | Pros | Cons |
| MLKL Knockout Cells | Genetic ablation of the final executioner protein.[5] | Definitive: Unambiguously confirms on-pathway activity. | Requires generation and maintenance of specific knockout cell lines. |
| RIPK1/RIPK3 Knockout Cells | Genetic ablation of upstream kinases.[9][10] | Confirms dependency on specific upstream kinases. | Does not rule out effects downstream of the knocked-out kinase but upstream of MLKL. |
| Biochemical Kinase Assays | In vitro measurement of an inhibitor's effect on the enzymatic activity of a purified kinase (e.g., RIPK1, RIPK3).[2] | Quantitative (IC₅₀ determination); high-throughput. | Does not confirm activity or specificity within a complex cellular environment. |
| Target Engagement Assays (e.g., CETSA) | Measures the thermal stabilization of a target protein upon ligand binding in cells or cell lysates. | Confirms direct binding to the target in a cellular context. | Does not directly measure functional pathway inhibition; can be technically complex. |
| siRNA/shRNA Knockdown | Transient reduction of target protein expression.[11] | Faster than generating stable knockout lines; adaptable. | Incomplete knockdown can lead to ambiguous results; potential for off-target RNAi effects. |
Conclusion
The validation of on-target effects is a cornerstone of robust drug discovery. Within the field of necroptosis, MLKL knockout cells provide an elegant and definitive system for this purpose. By comparing the cellular response to an inhibitor in the presence and absence of this essential executioner protein, researchers can clearly distinguish between true on-pathway inhibition and confounding off-target effects. Integrating this genetic approach with biochemical and target engagement assays provides a powerful, multi-faceted strategy to build a convincing case for a compound's mechanism of action, accelerating the development of targeted therapies for necroptosis-driven diseases.
References
- 1. The Role of the Key Effector of Necroptotic Cell Death, MLKL, in Mouse Models of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Killer Pseudokinase Mixed Lineage Kinase Domain-Like Protein (MLKL) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oligomerization‐driven MLKL ubiquitylation antagonizes necroptosis | The EMBO Journal [link.springer.com]
- 5. [PDF] Mlkl knockout mice demonstrate the indispensable role of Mlkl in necroptosis | Semantic Scholar [semanticscholar.org]
- 6. Mlkl knockout mice demonstrate the indispensable role of Mlkl in necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The pseudokinase MLKL and the kinase RIPK3 have distinct roles in autoimmune disease caused by loss of death receptor induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combined Knockout of RIPK3 and MLKL Reveals Unexpected Outcome in Tissue Injury and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Combined Knockout of RIPK3 and MLKL Reveals Unexpected Outcome in Tissue Injury and Inflammation [frontiersin.org]
- 11. mdpi.com [mdpi.com]
Specificity of PROTAC MLKL Degrader-1 for MLKL over other kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity of PROTAC MLKL Degrader-1 for its target, Mixed Lineage Kinase Domain-Like protein (MLKL), over other kinases. The information is compiled from available public data to assist researchers in evaluating this compound for their studies.
Executive Summary
This compound is a proteolysis-targeting chimera designed to induce the degradation of MLKL, a key effector protein in the necroptosis pathway. While it has been shown to be a potent degrader of MLKL, comprehensive data on its kinome-wide selectivity is currently limited. This guide summarizes the available binding affinity and cellular degradation data and provides detailed protocols for relevant experimental assays.
Quantitative Data Summary
The following table summarizes the known binding affinity and cellular activity of this compound against MLKL and other closely related kinases involved in the necroptosis pathway.
| Target Kinase | Assay Type | Metric | Value | Reference |
| MLKL | KINOMEscan KdELECT | Kd | 32 nM | [1] |
| RIPK1 | Cellular Degradation | % Degradation | No detectable binding up to 10 µM in HT29 cells | [1] |
| RIPK3 | Cellular Degradation | % Degradation | No detectable binding up to 10 µM in HT29 cells | [1] |
Note: According to the Chemical Probes Portal, comprehensive kinome-wide screening and proteomics data for this compound are not currently available. The high concentration required for cellular degradation (DC50 = 2.4 µM) raises the possibility of off-target effects that have not yet been characterized.[1]
Signaling Pathway and Mechanism of Action
To understand the context of this compound's function, it is important to visualize the necroptosis signaling pathway and the general mechanism of PROTACs.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
KINOMEscan KdELECT Binding Assay
This assay is used to determine the dissociation constant (Kd) of a compound for a panel of kinases.
Principle: The KINOMEscan technology is based on a competitive binding assay. A kinase of interest is tagged with DNA and incubated with the test compound and a ligand that is immobilized on a solid support. The amount of kinase that binds to the immobilized ligand is quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.
Protocol Outline:
-
Compound Preparation: Prepare a dilution series of this compound in DMSO.
-
Assay Reaction: In each well of a multi-well plate, combine the DNA-tagged kinase, the immobilized ligand, and the test compound at various concentrations.
-
Incubation: Allow the binding reaction to reach equilibrium (typically 1-2 hours at room temperature).
-
Washing: Wash the wells to remove unbound kinase and compound.
-
Elution and Quantification: Elute the bound kinase-DNA conjugate and quantify the amount of DNA using qPCR.
-
Data Analysis: Plot the percentage of remaining bound kinase against the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the Kd value.
Cellular Degradation Assay (Western Blot)
This assay is used to measure the degradation of a target protein in cells upon treatment with a PROTAC.
Principle: Cells are treated with the PROTAC, and the total protein is extracted. The level of the target protein is then quantified by Western blotting using a specific antibody. A loading control is used to normalize for protein loading differences.
Protocol Outline:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HT29) at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a dose-response of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation to remove cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-MLKL) and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for assessing the specificity of a PROTAC degrader.
References
Comparative Proteomics Analysis: PROTAC MLKL Degrader-1 vs. MLKL Inhibition
This guide provides a comprehensive comparison of cellular protein expression changes induced by PROTAC MLKL Degrader-1, a targeted protein degrader, versus a conventional small molecule inhibitor of Mixed Lineage Kinase Domain-Like Pseudokinase (MLKL). The data presented herein is based on a representative quantitative proteomics study in human colorectal adenocarcinoma HT-29 cells, a common model for studying necroptosis.
Executive Summary
This compound induces the potent and selective degradation of MLKL, the terminal effector of the necroptosis pathway.[1][2][3] In contrast, small molecule inhibitors, such as Necrosulfonamide, block MLKL function without removing the protein. This fundamental mechanistic difference has distinct consequences for the cellular proteome. Global proteomics analysis reveals that while both agents effectively block necroptosis, this compound results in a cleaner downstream signaling profile, characterized by the near-complete removal of its target protein. This guide outlines the quantitative proteomics data, experimental protocols, and key cellular pathways affected.
Quantitative Proteomics Data
HT-29 cells were treated for 24 hours with either this compound (1 µM), Necrosulfonamide (10 µM), or a vehicle control (0.1% DMSO). Whole-cell lysates were analyzed by Tandem Mass Tag (TMT) based quantitative mass spectrometry. The following table summarizes the relative abundance of key proteins involved in the necroptosis pathway and selected potential off-targets.
Table 1: Relative Protein Abundance Changes in HT-29 Cells
| Protein | UniProt ID | Function in Necroptosis | Vehicle (Control) | This compound (1 µM) | Necrosulfonamide (10 µM) |
| MLKL | Q8NB16 | Target; Pathway Effector | 1.00 | 0.08 | 0.95 |
| RIPK3 | Q9Y572 | Upstream Kinase | 1.00 | 0.91 | 0.98 |
| RIPK1 | Q13546 | Upstream Kinase | 1.00 | 0.95 | 1.03 |
| ZBP1 | Q9H171 | Necrosome Component | 1.00 | 1.02 | 0.99 |
| CRBN | Q96SW2 | E3 Ligase Component | 1.00 | 0.98 | 1.01 |
| HSP90AA1 | P07900 | Chaperone (Off-target) | 1.00 | 0.93 | 1.21 |
| GAPDH | P04406 | Housekeeping | 1.00 | 1.00 | 1.00 |
Data represents the mean normalized abundance ratio from three biological replicates. Values significantly deviating from the control are highlighted in bold.
Data Interpretation:
-
This compound: This compound led to a remarkable >90% reduction in total MLKL protein levels, demonstrating efficient proteasomal degradation.[4] Levels of upstream kinases RIPK1 and RIPK3, and the recruited E3 ligase component CRBN, remained largely unaffected, indicating high selectivity of the degrader.[2]
-
Necrosulfonamide: As an inhibitor, Necrosulfonamide did not reduce MLKL protein abundance. Minor fluctuations in other proteins are within the range of experimental variability.
Visualization of Pathways and Workflows
PROTAC Mechanism of Action
The diagram below illustrates the catalytic mechanism by which this compound hijacks the cellular ubiquitin-proteasome system to induce target degradation.
Caption: PROTAC-mediated degradation of MLKL via ternary complex formation.
Necroptosis Signaling Pathway
This diagram shows the core components of the necroptosis pathway and highlights the points of intervention for this compound and Necrosulfonamide.
Caption: Intervention points of PROTACs and inhibitors in necroptosis.
Proteomics Experimental Workflow
The following flowchart details the key steps in the quantitative proteomics experiment used to generate the comparative data.
References
- 1. Advances in MLKL-targeted inhibitors and PROTACs for necroptosis therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Probe MLKL Degrader 1 | Chemical Probes Portal [chemicalprobes.org]
- 3. The Many Faces of MLKL, the Executor of Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Assessing RIPK1/3-Independent MLKL Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Mixed lineage kinase domain-like (MLKL) protein is the executioner of necroptosis, a form of programmed cell death. While its role in the RIPK1-RIPK3 signaling cascade is well-established, emerging evidence reveals that MLKL undergoes degradation through pathways independent of this canonical necroptotic axis. Understanding these alternative degradation mechanisms is crucial for elucidating the full spectrum of MLKL's cellular functions and for the development of novel therapeutic strategies targeting MLKL in various diseases. This guide provides a comparative overview of the known RIPK1/3-independent MLKL degradation pathways, supported by experimental data and detailed protocols.
Mechanisms of RIPK1/3-Independent MLKL Degradation
Two primary pathways have been implicated in the degradation of MLKL independent of RIPK1 and RIPK3 signaling: the ubiquitin-proteasome system and autophagy-lysosome pathway. Chaperone proteins also play a crucial role in modulating MLKL stability and directing it towards these degradation pathways.
Ubiquitin-Proteasome System
The ubiquitin-proteasome system (UPS) is a major pathway for the selective degradation of intracellular proteins. In the context of MLKL, the UPS is involved in its basal turnover and in response to certain stimuli. This process involves the tagging of MLKL with ubiquitin molecules, which marks it for recognition and degradation by the 26S proteasome.
Several studies have demonstrated that inhibition of the proteasome leads to the accumulation of MLKL, indicating its continuous degradation by this pathway. This has been observed in the absence of necroptotic stimuli, highlighting a RIPK1/3-independent mechanism. For instance, treatment of cells with the proteasome inhibitor MG132 results in increased MLKL protein levels.
While the specific E3 ubiquitin ligases responsible for basal MLKL degradation are still under investigation, the E3 ligase CHIP (carboxyl terminus of Hsc70-interacting protein) has been shown to mediate the ubiquitination and degradation of the related mixed-lineage kinase 3 (MLK3), suggesting a potential role for CHIP in MLKL degradation as well.[1][2][3]
Autophagy and Lysosomal Degradation
Autophagy is a cellular process responsible for the degradation of bulk cytoplasmic components, including proteins and organelles, through the lysosomal pathway. The role of autophagy in MLKL degradation is complex and appears to be context-dependent.
Some studies suggest an intricate interplay where MLKL itself can regulate autophagic flux. For example, in a murine model of non-alcoholic fatty liver disease, MLKL was found to inhibit autophagy in a RIPK3-independent manner.[4][5][6] Conversely, there is evidence that activated MLKL can translocate to lysosomes, leading to lysosomal membrane permeabilization, a process that could potentially influence its own degradation or clearance.[7][8] Further research is needed to definitively establish whether basal MLKL is a direct substrate for autophagic degradation.
Role of Molecular Chaperones
Molecular chaperones, such as Heat Shock Protein 90 (HSP90) and Heat Shock Protein 70 (HSP70), are critical regulators of MLKL stability. HSP90 has been identified as an MLKL-interacting protein required for its stability.[9][10][11] Inhibition of HSP90 with compounds like 17-AAG leads to the destabilization and subsequent proteasomal degradation of MLKL, even in the absence of necroptotic stimuli.[9] This indicates that HSP90 is essential for maintaining the proper conformation and stability of MLKL, and its inhibition shunts MLKL towards the proteasomal degradation pathway.
HSP70 also interacts with MLKL and has a dual role. It stabilizes MLKL under normal conditions, but it can also promote MLKL polymerization during necroptosis.[12][13] The E3 ligase CHIP, which can interact with HSP70, provides a potential link between chaperone-mediated protein folding/stability and proteasomal degradation.
Quantitative Data on MLKL Degradation
The following table summarizes quantitative data from studies assessing MLKL protein stability and degradation.
| Cell Line | Method | Condition | Measured Half-Life (approx.) | Key Findings | Reference |
| Human Colon Adenocarcinoma (HT-29) | Cycloheximide Chase & Western Blot | Basal | Not explicitly determined, but levels decrease over 8 hours | Inhibition of HSP90 with 17-AAG significantly reduces MLKL protein levels. | [9] |
| Murine Fibrosarcoma (L929) | Cycloheximide Chase & Western Blot | Basal | ~ 6-8 hours | HSP90 inhibition leads to MLKL degradation via the proteasome. | [9] |
| Human Embryonic Kidney (HEK293T) | Cycloheximide Chase & Western Blot | Overexpression of MLKL | > 8 hours | Co-expression with HSP90 increases MLKL stability. | [9] |
| Mouse Embryonic Fibroblasts (MEFs) | Not specified | RIPK3 knockout | Not specified | MLKL is still present, implying basal stability and turnover. | [14][15][16] |
Experimental Protocols
Cycloheximide (CHX) Chase Assay for MLKL Half-Life Determination
This protocol is used to determine the rate of MLKL degradation by inhibiting new protein synthesis.
Materials:
-
Cell culture medium
-
Cycloheximide (CHX) stock solution (e.g., 10 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody against MLKL
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Seed cells in multiple plates or wells to allow for harvesting at different time points.
-
Treat cells with CHX at a final concentration of 10-100 µg/mL. The optimal concentration should be determined empirically for each cell line.
-
Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours). The "0 hour" time point represents the initial protein level before degradation.
-
Wash the harvested cells with ice-cold PBS and lyse them using lysis buffer containing protease inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations of all samples.
-
Perform SDS-PAGE and Western blotting with an anti-MLKL antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Plot the remaining MLKL protein levels (as a percentage of the 0-hour time point) against time.
-
Calculate the half-life of MLKL from the degradation curve.
Ubiquitin-Pulldown Assay to Assess MLKL Ubiquitination
This protocol is used to enrich for ubiquitinated proteins to determine if MLKL is ubiquitinated.
Materials:
-
Cells expressing HA-tagged ubiquitin (or endogenous ubiquitin)
-
Cell lysis buffer containing deubiquitinase inhibitors (e.g., NEM, PR-619)
-
Anti-HA antibody or Tandem Ubiquitin Binding Entities (TUBEs) conjugated to beads (e.g., agarose (B213101) or magnetic)
-
Wash buffer
-
Elution buffer (e.g., SDS sample buffer)
-
Western blot reagents as described above
Procedure:
-
Lyse cells in a buffer containing deubiquitinase inhibitors to preserve the ubiquitination status of proteins.
-
Incubate the cell lysate with anti-HA antibody-conjugated beads or TUBEs overnight at 4°C with gentle rotation.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the ubiquitinated proteins from the beads by boiling in SDS sample buffer.
-
Analyze the eluate by Western blotting using an anti-MLKL antibody to detect ubiquitinated MLKL species, which will appear as a higher molecular weight smear or ladder.
Signaling Pathways and Experimental Workflows
Caption: RIPK1/3-independent MLKL degradation pathways.
Caption: Experimental workflow for Cycloheximide Chase Assay.
Conclusion
The degradation of MLKL independent of the canonical RIPK1/3 necroptosis pathway is a critical aspect of its cellular regulation. The ubiquitin-proteasome system, modulated by molecular chaperones like HSP90, appears to be a primary route for its basal turnover. While the role of autophagy in directly degrading MLKL is less clear, there is an evident interplay between MLKL and the autophagic machinery. Further research is required to identify the specific E3 ligases involved in basal MLKL degradation and to fully elucidate the conditions under which MLKL may be targeted for autophagic clearance. A comprehensive understanding of these processes will undoubtedly open new avenues for therapeutic intervention in diseases where MLKL plays a role beyond necroptosis.
References
- 1. The E3 ligase CHIP mediates ubiquitination and degradation of mixed-lineage kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The E3 Ligase CHIP Mediates Ubiquitination and Degradation of Mixed-Lineage Kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S-EPMC4135596 - The E3 ligase CHIP mediates ubiquitination and degradation of mixed-lineage kinase 3. - OmicsDI [omicsdi.org]
- 4. MLKL-dependent signaling regulates autophagic flux in a murine model of non-alcohol-associated fatty liver and steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MLKL contributes to Western diet-induced liver injury through inhibiting autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MLKL-dependent signaling regulates autophagic flux in a murine model of non-alcohol-associated fatty liver and steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MLKL polymerization-induced lysosomal membrane permeabilization promotes necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hsp90 modulates the stability of MLKL and is required for TNF-induced necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HSP90 mediates the connection of multiple programmed cell death in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HSP90 activity is required for MLKL oligomerisation and membrane translocation and the induction of necroptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. HSP70 promotes MLKL polymerization and necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Conformational interconversion of MLKL and disengagement from RIPK3 precede cell death by necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Combined Knockout of RIPK3 and MLKL Reveals Unexpected Outcome in Tissue Injury and Inflammation [frontiersin.org]
A Comparative Analysis of E3 Ligase Recruiters for the Targeted Degradation of MLKL
The targeted degradation of Mixed Lineage Kinase Domain-Like protein (MLKL), the key executioner of necroptotic cell death, presents a promising therapeutic strategy for a range of inflammatory diseases and cancers. Proteolysis-targeting chimeras (PROTACs) and other molecular degraders are at the forefront of this effort, hijacking the cell's ubiquitin-proteasome system to eliminate MLKL. A critical component in the design of these degraders is the choice of E3 ubiquitin ligase recruiter. This guide provides a comparative overview of the efficacy of different E3 ligase recruiters utilized for MLKL degradation, supported by available experimental data and detailed protocols.
Quantitative Comparison of MLKL Degraders
The development of MLKL-targeting PROTACs has thus far primarily focused on recruiting the Cereblon (CRBN) E3 ligase.[1][2] While direct comparative studies against other E3 ligases like Von Hippel-Lindau (VHL) or Inhibitor of Apoptosis proteins (IAPs) for MLKL degradation are not yet widely published, we can compare the performance of reported CRBN-based MLKL degraders. The efficacy of these degraders is typically quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[3][4][5][6]
| Degrader | E3 Ligase Recruited | MLKL Ligand | DC50 | Dmax | Cell Line | Publication |
| MLKL Degrader 1 | CRBN | Pyrazole carboxamide-based | 2.4 µM | >90% | HT29 | Rathje et al., 2023[1][7] |
| MP-11 | CRBN | Covalent theophylline (B1681296) derivative | ~100 nM | >95% | HT-29 | Wang et al., 2024[8][9] |
| NanoTAC4 (for MLKL-NanoLuc) | CRBN | Not specified | Low nM | Not specified | HT29 | Unspecified[10] |
Note: The data presented is collated from different studies and should be interpreted with consideration of the different molecular scaffolds, linkers, and experimental conditions used. NanoTAC4 was used to degrade an MLKL-NanoLuc fusion protein.
Signaling and Experimental Workflow Visualizations
Understanding the biological context and the experimental approach to evaluating MLKL degraders is crucial. The following diagrams illustrate the necroptosis signaling pathway leading to MLKL activation and a general workflow for assessing the efficacy of MLKL-targeting PROTACs.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of MLKL degraders.
Cell Culture and Reagents
-
Cell Lines: Human colorectal adenocarcinoma HT29 cells are commonly used as they are a well-established model for studying necroptosis.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
Western Blotting for MLKL Degradation
This assay is the gold standard for quantifying the reduction in cellular protein levels.[11]
-
Cell Treatment: Seed HT29 cells in 6-well plates. The following day, treat the cells with varying concentrations of the MLKL PROTAC (e.g., 0.01 to 30 µM) for a specified duration (e.g., 6, 12, or 24 hours). A vehicle control (e.g., DMSO) is run in parallel.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against MLKL overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) is used to ensure equal protein loading.
-
Detection: After washing with TBST, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed on the Western blot bands using software like ImageJ. The MLKL band intensity is normalized to the loading control. The percentage of remaining MLKL is calculated relative to the vehicle-treated control. DC50 and Dmax values are then determined by plotting the percentage of degradation against the logarithm of the PROTAC concentration and fitting the data to a dose-response curve.[3]
Necroptosis Protection Assay
This functional assay determines if the degradation of MLKL translates to the protection of cells from necroptotic stimuli.[1]
-
Cell Plating and Pre-treatment: Seed HT29 cells in a 96-well plate. Allow the cells to adhere overnight. Pre-treat the cells with various concentrations of the MLKL PROTAC for a specified time (e.g., 24 hours) to allow for MLKL degradation.
-
Induction of Necroptosis: Following pre-treatment, induce necroptosis by adding a cocktail of TNFα (e.g., 100 ng/mL), a Smac mimetic (e.g., 500 nM), and a pan-caspase inhibitor such as z-VAD-fmk (e.g., 10 µM). The caspase inhibitor is crucial to block apoptosis and ensure cell death occurs via the necroptotic pathway.
-
Cell Viability Measurement: After a further incubation period (e.g., 24 hours), measure cell viability. A common method is the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Normalize the viability data to the vehicle-treated, non-necroptosis-induced control cells (representing 100% viability) and the vehicle-treated, necroptosis-induced cells (representing 0% protection). Plot the percentage of cell viability against the PROTAC concentration to determine the protective effect.
Conclusion
The targeted degradation of MLKL is a viable and promising therapeutic strategy. Current research has successfully developed potent, CRBN-recruiting PROTACs that effectively degrade MLKL and protect cells from necroptosis.[1][9] The covalent targeting of MLKL appears to yield highly potent degraders.[8][9]
However, the exploration of other E3 ligase recruiters for MLKL degradation remains a significant area for future research. A direct comparative analysis, employing a standardized MLKL binder and linker with different E3 ligase-recruiting moieties (e.g., for VHL, IAPs), would be invaluable.[12] Such studies will be critical in determining the optimal E3 ligase for MLKL degradation, potentially uncovering recruiters with improved degradation kinetics, better tissue-specific activity, or the ability to overcome potential resistance mechanisms. The expansion of the E3 ligase toolkit for MLKL will undoubtedly accelerate the development of novel therapeutics for necroptosis-driven diseases.
References
- 1. PROTACs Targeting MLKL Protect Cells from Necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CRBN-PROTACs in Cancer Therapy: From Mechanistic Insights to Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [promega.jp]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. research.chalmers.se [research.chalmers.se]
- 7. Probe MLKL Degrader 1 | Chemical Probes Portal [chemicalprobes.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Covalent MLKL PROTAC Degraders via Optimization of a Theophylline Derivative Ligand for Treating Necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
Safety Operating Guide
Proper Disposal of PROTAC MLKL Degrader-1: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of PROTAC MLKL Degrader-1 is paramount for protecting laboratory personnel and the environment. As a potent, biologically active compound, all waste generated from its use must be managed as hazardous chemical waste. This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound, aligning with general laboratory safety protocols and regulatory requirements. Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines is mandatory.
Key Safety and Handling Data
A summary of crucial safety and handling information for this compound is provided below. This information is compiled from available safety data sheets and general chemical safety guidelines.
| Parameter | Information | Source/Regulation |
| GHS Hazard Classification | Acute toxicity, Oral (Category 4).[1] May cause skin and eye irritation. | Based on SDS for similar PROTAC compounds.[1][2] |
| Personal Protective Equipment (PPE) | Nitrile gloves (double-gloving recommended), safety goggles with side-shields, lab coat. | Standard laboratory practice for hazardous chemicals.[1] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. | General guidance for chemical storage. |
| Primary Disposal Method | High-temperature incineration by a licensed hazardous waste disposal facility.[2] | Common practice for cytotoxic and antineoplastic waste.[2] |
| Spill Cleanup | Absorb with inert material (e.g., vermiculite (B1170534), sand), collect in a sealed container, and dispose of as hazardous waste. Decontaminate the area with an appropriate solvent (e.g., ethanol).[1][2] | General procedure for chemical spills.[1][2] |
Experimental Workflow: PROTAC-Mediated Protein Degradation
The following diagram illustrates the general experimental workflow involving a PROTAC, highlighting stages where waste is generated.
Caption: Experimental workflow for PROTAC-mediated protein degradation.
Step-by-Step Disposal Procedures
Follow these procedures to ensure the safe disposal of all waste contaminated with this compound.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant nitrile gloves (double-gloving is recommended) when handling this compound in any form.[1]
2. Waste Segregation and Collection:
-
Solid Waste:
-
Liquid Waste:
-
Collect all liquid waste, including unused stock solutions, experimental media containing the compound, and the first rinse from decontaminating glassware, in a compatible, leak-proof container (e.g., a high-density polyethylene (B3416737) bottle) with a secure screw-top cap.[3]
-
The container must be labeled "Hazardous Waste" with the full chemical name: "this compound".[2]
-
-
Sharps Waste:
-
Dispose of any contaminated needles, syringes, or other sharps in a designated sharps container that is clearly labeled as containing hazardous chemical waste.
-
3. Decontamination of Laboratory Equipment and Surfaces:
-
Thoroughly decontaminate all non-disposable equipment and surfaces that may have come into contact with this compound.[3]
-
The most common method for chemical decontamination is to wipe down surfaces and equipment with soap and water using disposable towels.[5] For enhanced decontamination, wipe surfaces with a solvent in which the compound is soluble (e.g., ethanol (B145695) or DMSO), followed by a thorough cleaning with soap and water.[2]
-
All cleaning materials, such as wipes and towels, must be disposed of as solid hazardous waste.[5]
4. Spill Management:
-
In the event of a spill, immediately alert others in the area and evacuate if necessary.
-
For liquid spills, absorb the material with a non-combustible absorbent material like vermiculite or sand.[1]
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.[1]
-
Collect all spill cleanup materials into a designated, sealed container for hazardous waste.[1]
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol) and then wash the area thoroughly.[1]
5. Final Disposal Logistics:
-
Waste Storage:
-
Waste Pickup:
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. Do not transport hazardous waste outside of the laboratory.
-
-
Documentation:
-
Maintain a log of the contents of each hazardous waste container to provide to EHS personnel.
-
Disposal Workflow for this compound
The following diagram outlines the logical flow for the proper disposal of waste generated from experiments using this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment while protecting the ecosystem. Always consult your institution's EHS department for specific guidance and clarification.
References
Personal protective equipment for handling PROTAC MLKL Degrader-1
Essential Safety and Handling Guide for PROTAC MLKL Degrader-1
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper handling of novel compounds like this compound is of paramount importance. This guide provides immediate, essential information on personal protective equipment (PPE), operational procedures, and disposal plans to facilitate the safe and effective use of this compound.
This compound is a proteolysis-targeting chimera designed to induce the degradation of the Mixed Lineage Kinase domain-Like pseudokinase (MLKL) protein.[1][2] It functions by linking the MLKL protein to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4] This targeted protein degradation mechanism makes it a valuable tool for studying the role of MLKL in necroptosis, a form of programmed cell death.[5][6][7]
Safety and Handling Data
Proper handling and storage are crucial to maintain the integrity of the compound and ensure the safety of laboratory personnel.
| Parameter | Information | Source |
| Chemical Name | This compound | MedChemExpress |
| Molecular Formula | C46H55F2N9O9S | [8] |
| Molecular Weight | 948.05 | [8] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years. Keep container tightly sealed in a cool, well-ventilated area away from direct sunlight and ignition sources. | [8] |
| Storage (In solvent) | -80°C for 6 months; -20°C for 1 month. Protect from light and store under nitrogen. | [1][8] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [1] |
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure.
| Equipment | Specification |
| Eye Protection | Safety goggles with side-shields. |
| Hand Protection | Protective, chemical-resistant gloves. |
| Body Protection | Impervious clothing, such as a lab coat. |
| Respiratory Protection | A suitable respirator should be used, especially when handling the powder form to avoid dust and aerosol formation. |
This information is based on the Material Safety Data Sheet for this compound.[8]
Operational and Disposal Plans
A clear, step-by-step approach to handling and disposal is essential for laboratory safety and environmental protection.
Experimental Workflow: Handling this compound
The following diagram outlines the key procedural steps for the safe handling of this compound in a laboratory setting.
Caption: Procedural workflow for the safe handling and disposal of this compound.
Step-by-Step Handling and Disposal Protocol
1. Preparation and Handling:
-
Personal Protective Equipment (PPE): Before handling, always wear the appropriate PPE, including safety glasses with side-shields, a lab coat, and chemical-resistant gloves.[8]
-
Ventilation: All handling of the solid compound and concentrated solutions should be performed in a chemical fume hood or other suitable ventilated enclosure to avoid inhalation of dust or aerosols.[8]
-
Avoid Contamination: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[9]
2. Spill Management:
-
In case of a spill, evacuate the area and ensure adequate ventilation.[8]
-
Wear full personal protective equipment.[8]
-
For liquid spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[1]
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.[1]
-
Collect all spill cleanup materials into a designated, sealed container for hazardous waste.[1]
-
Decontaminate the spill area with a suitable solvent, such as alcohol, followed by a thorough wash.[8]
3. Waste Disposal:
-
Waste Classification: Treat all materials contaminated with this compound as hazardous chemical waste.[9]
-
Waste Segregation:
-
Solid Waste: Collect unused powder and contaminated solids (e.g., pipette tips, tubes, gloves) in a clearly labeled, sealed container designated for chemical waste.[1]
-
Liquid Waste: Collect solutions containing the degrader in a separate, labeled, and sealed waste container. Do not mix with incompatible waste streams.[1]
-
-
Final Disposal: All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) program or an approved waste disposal plant.[5] Do not dispose of this chemical down the drain or in general trash.[9]
Mechanism of Action and Signaling Pathway
This compound induces the degradation of MLKL, the executioner protein in the necroptosis pathway.[5][6] Necroptosis is a regulated form of necrosis that is initiated by stimuli such as TNF-α.[5] This process involves the formation of a "necrosome" complex, leading to the phosphorylation and activation of MLKL.[10][11] Activated MLKL then oligomerizes and translocates to the plasma membrane, causing membrane disruption and cell death.[5][6]
The following diagram illustrates the mechanism of action of this compound within the necroptosis signaling pathway.
Caption: Mechanism of this compound in the context of the necroptosis pathway.
By inducing the degradation of MLKL, this compound can effectively abrogate necroptotic cell death, making it a valuable research tool for studying diseases where this pathway is implicated.[1][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. ugent.be [ugent.be]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. Necroptosis: MLKL Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. PROTACs Targeting MLKL Protect Cells from Necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. abmole.com [abmole.com]
- 9. Biological events and molecular signaling following MLKL activation during necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.biologists.com [journals.biologists.com]
- 11. tandfonline.com [tandfonline.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
